2-(Chloromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)pyrrolidine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)pyrrolidine
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its unique structural and chemical properties: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and conformational rigidity of a molecule.[1] This non-planar "puckered" structure is crucial for precise interactions with biological targets like enzymes and receptors.[1] Found in numerous alkaloids such as nicotine and proline, the pyrrolidine scaffold is a privileged structure in drug discovery.[1][2]
Within this important class of compounds, this compound serves as a versatile and highly valuable bifunctional building block. It possesses both a nucleophilic secondary amine and a reactive electrophilic chloromethyl group. This duality allows for sequential and site-selective functionalization, making it an ideal starting point for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1][3] This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is most commonly handled and stored as its hydrochloride salt to enhance stability and reduce the reactivity of the free secondary amine.[4][5] The free base can be generated in situ or through a separate workup procedure when the nucleophilic nitrogen is required for a reaction.
Data Summary
The key physical and chemical properties for the racemic compound and its common chiral hydrochloride salts are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN (Free Base) / C₅H₁₁Cl₂N (HCl Salt) | [6][7] |
| Molecular Weight | 119.59 g/mol (Free Base) / 156.05 g/mol (HCl Salt) | [6][7] |
| Appearance | Colorless to pale yellow liquid (Free Base assumption) / White solid (HCl Salt) | [8] |
| Melting Point | 137-138 °C ((S)-HCl Salt) | [4][5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [6][7] |
| XLogP3 | 0.977 - 1.4 | [6][7] |
| Hydrogen Bond Donor Count | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 1 | [6][7] |
| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |
Spectroscopic Characterization
While specific spectra depend on the exact form (free base vs. salt) and solvent, the expected spectroscopic signatures are predictable and essential for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum would feature complex multiplets for the diastereotopic protons on the pyrrolidine ring. A key diagnostic signal would be a downfield multiplet (typically a doublet of doublets) corresponding to the two protons of the chloromethyl (-CH₂Cl) group, shifted due to the electron-withdrawing effect of the chlorine atom. The N-H proton of the free base would appear as a broad singlet, which would be absent or shifted significantly downfield in the hydrochloride salt.[9]
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the five carbons. The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield of the sp³ carbons due to the deshielding effect of the chlorine. The carbons adjacent to the nitrogen will also be shifted downfield relative to a simple alkane.[10]
-
Infrared (IR) Spectroscopy : Key vibrational modes include C-H stretching (~2850-2950 cm⁻¹), N-H stretching for the free base or salt (a broad peak around 3200-3400 cm⁻¹), and a C-Cl stretching absorption, which is typically found in the fingerprint region (600-800 cm⁻¹).[10][11]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺). A characteristic feature for a monochlorinated compound is the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[12]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in its dual reactivity. The chloromethyl group is an excellent electrophile, while the secondary amine is a potent nucleophile. This allows for a diverse range of chemical transformations.
Diagram of Core Reactivity
Caption: Core reactivity pathways of this compound.
Nucleophilic Substitution at the Chloromethyl Group
The primary chloride of the chloromethyl group is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. This is the most common transformation for this building block.
-
Mechanistic Causality : The reaction proceeds via a classic backside attack on the electrophilic carbon bearing the chlorine atom. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile, thus accelerating the reaction rate. The pyrrolidine nitrogen must typically be protected (e.g., as a Boc, Cbz, or acyl derivative) or protonated to prevent it from acting as a competing intramolecular nucleophile.
-
Field-Proven Protocol: Synthesis of an N-Protected 2-(Azidomethyl)pyrrolidine
-
Reactant Preparation : Dissolve N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions : Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : After completion, cool the mixture to room temperature and pour it into an equal volume of cold water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-(azidomethyl)pyrrolidine.
-
Ring Expansion to 3-Chloropiperidine
Under certain conditions, particularly with heat and in specific solvents, this compound can undergo a rearrangement to form the thermodynamically more stable six-membered ring, 3-chloropiperidine.
-
Mechanistic Causality : This transformation is a classic example of neighboring group participation. The lone pair of the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the chloride to form a strained, bicyclic aziridinium ion intermediate.[13] A subsequent attack by a chloride ion (or another nucleophile) on one of the carbons of the aziridinium ring can lead to either the starting material or the ring-expanded piperidine product. DFT calculations have shown that in polar solvents like DMSO, the energy barrier for this rearrangement is significantly lowered.[13] In the gas phase, the reaction is thought to be a more synchronous process without a distinct intermediate.[13]
N-Functionalization of the Pyrrolidine Ring
When using the free base form, the secondary amine is a strong nucleophile and will readily react with electrophiles such as alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation).[2]
-
Expert Insight : This reaction must be performed with careful consideration of the chloromethyl group's reactivity. To achieve selective N-functionalization, the reaction is typically run at low temperatures (e.g., 0 °C to room temperature) with a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid byproduct. This kinetically favors the faster N-acylation/alkylation over the Sₙ2 displacement at the chloromethyl group, which generally requires more forcing conditions (heat).
Application in Drug Development
The pyrrolidine nucleus is a key component in a vast number of FDA-approved drugs and clinical candidates.[1] this compound and its derivatives serve as critical precursors for many of these complex molecules.
-
Asymmetric Synthesis : Chiral versions, such as (S)- and (R)-2-(chloromethyl)pyrrolidine, are derived from the chiral pool (e.g., from proline) and are instrumental in stereoselective synthesis.[3] The stereocenter at the C2 position dictates the spatial orientation of the side chain, which is often critical for target binding and pharmacological activity.[1]
-
Scaffold for Bioactive Molecules : The "2-substituted pyrrolidine" motif is found in drugs targeting a wide range of diseases. For instance, it forms the core of certain antiviral agents, central nervous system drugs, and anticancer compounds.[1][3][14] The ability to easily introduce diverse functionality via the chloromethyl handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[14]
Workflow: From Building Block to Drug Candidate
Caption: A generalized synthetic workflow in drug discovery.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound and its salts must be handled with appropriate precautions.
-
Hazards : It is classified as harmful if swallowed or inhaled.[15][16] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4][15][16][17]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[15][17]
-
Handling : Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors. Wash hands thoroughly after handling.[15]
-
Storage : Store in a cool, dry, and well-ventilated place.[15][16] Keep the container tightly closed and sealed in a dry environment.[4][5] It is often supplied as a hygroscopic solid (HCl salt).[16]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[15]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and drug discovery. Its predictable, yet diverse, reactivity, combined with the pharmacological significance of the pyrrolidine scaffold, ensures its continued importance. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for researchers aiming to leverage this compound to its full potential in the creation of novel, biologically active molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 5. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
(S)-2-(Chloromethyl)pyrrolidine hydrochloride CAS number 35120-33-3
An In-Depth Technical Guide to (S)-2-(Chloromethyl)pyrrolidine Hydrochloride (CAS 35120-33-3): A Key Chiral Building Block in Drug Discovery
Section 1: Introduction and Strategic Importance
(S)-2-(Chloromethyl)pyrrolidine hydrochloride, identified by CAS number 35120-33-3, is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a derivative of pyrrolidine, it belongs to a class of five-membered nitrogen heterocycles that are ubiquitous in biologically active molecules, including numerous alkaloids and approved drugs.[1][2] The pyrrolidine ring is considered a "privileged scaffold" because its three-dimensional, non-planar structure allows for a versatile spatial arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors.[1][3]
The strategic value of this specific molecule is rooted in two key features: its defined stereochemistry and its reactive chloromethyl group. The '(S)' designation indicates a specific enantiomer, a critical attribute in modern drug development where the biological activity and safety profile of a compound are often dependent on its stereoisomerism.[1][4] Furthermore, the chloromethyl moiety serves as a potent electrophilic handle, enabling chemists to readily introduce the chiral pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This combination makes it an invaluable building block, most notably in the synthesis of Varenicline, a widely used smoking cessation aid.[5] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its properties, synthesis, applications, and analytical validation.
Section 2: Physicochemical and Spectroscopic Profile
The accurate identification and characterization of (S)-2-(Chloromethyl)pyrrolidine hydrochloride are foundational to its effective use. Its key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35120-33-3 | [6][7][8] |
| Molecular Formula | C₅H₁₁Cl₂N | [6][9] |
| Molecular Weight | 156.05 g/mol | [6][10][11] |
| IUPAC Name | (2S)-2-(chloromethyl)pyrrolidine hydrochloride | [11] |
| Appearance | White to off-white solid | [6][11] |
| Melting Point | 137-138 °C | [7][9] |
| Solubility | Soluble in water | [12] |
| Storage | Store sealed in a dry, cool, well-ventilated place. Hygroscopic. | [7][9][12] |
Spectroscopic Data (Representative)
Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound. The following table outlines the expected data from key analytical techniques.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in D₂O: ~3.8-4.0 ppm (m, 1H, CH-CH₂Cl), ~3.6-3.8 ppm (m, 2H, CH₂Cl), ~3.3-3.5 ppm (m, 2H, N-CH₂), ~1.8-2.3 ppm (m, 4H, ring CH₂'s). |
| ¹³C NMR | Expected chemical shifts (δ) in D₂O: ~65 ppm (CH-CH₂Cl), ~48 ppm (CH₂Cl), ~46 ppm (N-CH₂), ~28 ppm (ring CH₂), ~24 ppm (ring CH₂). |
| Mass Spec (ESI+) | m/z for the free base [M+H]⁺: 122.06 (C₅H₁₁ClN)⁺. |
Section 3: Stereoselective Synthesis and Purification
The synthesis of an enantiomerically pure compound like (S)-2-(Chloromethyl)pyrrolidine hydrochloride necessitates a stereocontrolled approach. A common and efficient strategy begins with a readily available chiral precursor from the "chiral pool," such as the amino acid (S)-proline. This approach preserves the desired stereocenter throughout the synthetic sequence.
Expert Insight: The Rationale for a Chiral Pool Approach
Starting with (S)-proline is a cornerstone of asymmetric synthesis for this class of compounds.[13] It bypasses the need for complex and often costly asymmetric catalysis or chiral resolution steps, which involve separating a racemic mixture. The inherent chirality of the starting material is carried through to the final product, ensuring high enantiomeric purity if the reactions employed do not affect the stereocenter. The following protocol is a representative, robust pathway.
Protocol 1: Representative Synthesis from (S)-Proline
-
Reduction to (S)-Prolinol:
-
Step: (S)-proline is reduced to (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol.
-
Methodology: Suspend (S)-proline in an anhydrous ether solvent like tetrahydrofuran (THF). Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux to ensure complete reaction.
-
Causality: LiAlH₄ is a potent, unselective reducing agent capable of converting the carboxylic acid directly to a primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
N-Protection:
-
Step: The secondary amine of (S)-prolinol is protected to prevent it from interfering in the subsequent chlorination step.
-
Methodology: Dissolve the (S)-prolinol in a solvent like dichloromethane (DCM). Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Causality: The Boc group is an ideal protecting group here; it is stable to the conditions of the upcoming chlorination step but can be easily removed later under acidic conditions.
-
-
Chlorination of the Primary Alcohol:
-
Step: The hydroxyl group of the N-Boc-(S)-prolinol is converted to a chloride.
-
Methodology: Dissolve the N-protected alcohol in anhydrous DCM and cool to 0 °C. Slowly add thionyl chloride (SOCl₂). Stir the reaction at this temperature and then allow it to warm to room temperature.
-
Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion of configuration (though not relevant for this achiral center) and gaseous byproducts (SO₂ and HCl) that are easily removed.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Step: The Boc protecting group is removed, and the final hydrochloride salt is formed.
-
Methodology: Dissolve the crude N-Boc-2-(chloromethyl)pyrrolidine in a solvent like diethyl ether or 1,4-dioxane. Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the solvent.
-
Causality: The Boc group is labile to strong acid. The acidic conditions simultaneously cleave the protecting group and protonate the pyrrolidine nitrogen to form the stable, crystalline hydrochloride salt, which often precipitates from the solution, aiding in purification.
-
-
Purification:
-
Step: The final product is purified to remove any remaining impurities.
-
Methodology: The precipitated solid is collected by filtration. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Trustworthiness: Purity should be confirmed by melting point analysis and the analytical techniques described in Section 5.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from (S)-proline.
Section 4: Core Applications in Pharmaceutical R&D
The utility of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is best demonstrated through its application as a key intermediate in synthesizing high-value pharmaceutical compounds.
Case Study: Synthesis of Varenicline (Chantix)
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, prescribed for smoking cessation.[5] Its complex, rigid tetracyclic structure requires a carefully planned synthesis, in which (S)-2-(Chloromethyl)pyrrolidine hydrochloride plays a pivotal role.
In several patented synthetic routes, a key step involves the alkylation of a diamine precursor with this chiral building block.[14][15][16] The pyrrolidine nitrogen of an intermediate attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction. This step effectively appends the chiral pyrrolidine ring to the core structure, establishing a critical part of the final Varenicline framework. The use of the hydrochloride salt is advantageous as the free base can be generated in situ by adding a non-nucleophilic base, ensuring controlled reactivity.
Visualization: Incorporation into Varenicline Precursor
Caption: Role in Varenicline synthesis.
Broader Synthetic Utility
Beyond Varenicline, this building block is valuable for developing other novel chemical entities. Its reactive nature allows it to be a precursor for:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidines are scaffolds for potent and selective nNOS inhibitors, which have therapeutic potential in neurodegenerative diseases.[17]
-
Novel Ligands: The chloromethyl group can be converted to other functionalities (e.g., amines, thiols, azides) to create diverse libraries of chiral pyrrolidine derivatives for screening against various biological targets.
-
Catalysis: Chiral pyrrolidine derivatives are used as organocatalysts in asymmetric synthesis.[18]
Section 5: Analytical Validation and Quality Control
A self-validating system of protocols is crucial to ensure the identity, purity, and enantiomeric integrity of (S)-2-(Chloromethyl)pyrrolidine hydrochloride before its use in GMP (Good Manufacturing Practice) synthesis.
Protocol 2: Comprehensive Quality Control Workflow
-
Identity Confirmation:
-
¹H NMR Spectroscopy: Confirm the presence of all expected protons and their splitting patterns. The integration should match the number of protons in the structure.
-
Mass Spectrometry (MS): Verify the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
FTIR Spectroscopy: Identify characteristic bond vibrations, such as N-H stretches from the ammonium salt and C-Cl stretches.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like TFA). Detection is typically done with a UV detector at a low wavelength (~210 nm). The purity is determined by the area percentage of the main peak.
-
-
Enantiomeric Purity Determination:
-
Chiral HPLC: This is the most critical test to confirm the stereochemical integrity.
-
Methodology: Employ a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak). An isocratic mobile phase, often a mixture of hexane and ethanol, is used. The two enantiomers ((S) and (R)) will have different retention times.
-
Acceptance Criteria: For pharmaceutical applications, the enantiomeric excess (% ee) must be very high, typically >99%.
-
Visualization of the QC Workflow
Caption: Quality control validation steps.
Section 6: Safety, Handling, and Storage
Proper handling of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is essential due to its hazardous properties.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | [9][12] |
| Skin Irritation | H315: Causes skin irritation | [9][19] |
| Eye Irritation | H319: Causes serious eye irritation | [9][19] |
| Respiratory Irritation | H335: May cause respiratory irritation | [9][19] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][19]
-
PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][19]
-
Handling Practices: Avoid generating dust.[12][20] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19][20]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12][19]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[12][19]
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.[12][20]
Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][19] The compound is hygroscopic and should be protected from moisture.[12]
Section 7: Conclusion
(S)-2-(Chloromethyl)pyrrolidine hydrochloride is more than a simple chemical reagent; it is a high-value, enabling tool for the modern medicinal chemist. Its combination of a stereodefined pyrrolidine core and a reactive electrophilic handle provides a reliable and efficient means to construct complex, chiral molecules with significant therapeutic potential. A thorough understanding of its properties, synthesis from the chiral pool, and stringent analytical validation is paramount to leveraging its full potential in the rigorous environment of drug discovery and development. By adhering to safe handling practices, researchers can effectively utilize this key building block to advance the next generation of pharmaceuticals.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3(S)-Chloromethyl-pyrrolidine hydrochloride (EVT-3501353) | 1187931-98-1 [evitachem.com]
- 5. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 6. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 15. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)pyrrolidine hydrochloride is a pivotal building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. As a reactive haloalkane derivative, its chemical integrity is paramount to ensuring the reliability and reproducibility of experimental outcomes.[1][2] This guide provides a comprehensive technical overview of the factors governing the stability of this compound hydrochloride, detailing its primary degradation pathways, recommended storage and handling protocols, and robust analytical methodologies for stability assessment. By synthesizing mechanistic insights with practical, field-proven strategies, this document serves as an essential resource for scientists working with this versatile reagent.
Introduction and Chemical Profile
This compound hydrochloride is a pyrrolidine derivative featuring a reactive chloromethyl group. It is typically supplied as a white to off-white solid and is valued for its ability to act as a precursor in nucleophilic substitution reactions.[3][4] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. However, the inherent reactivity of the C-Cl bond necessitates a thorough understanding of its stability profile.[1]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁Cl₂N | [4][5] |
| Molecular Weight | 156.05 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 137-138°C | [6] |
| Solubility | Soluble in water |[2] |
The presence of the electrophilic carbon atom adjacent to the chlorine makes the molecule susceptible to nucleophilic attack, which is the primary driver of its utility and its instability.[1][3]
Factors Governing Chemical Stability
The stability of this compound hydrochloride is not absolute and is critically influenced by several environmental factors. Understanding these factors is the first line of defense against degradation.
Moisture and Humidity (Hydrolysis)
Moisture is the most significant threat to the stability of this compound hydrochloride. As an amine hydrochloride salt, it is hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8][9] The absorbed water can then act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This process, known as hydrolysis, is the principal non-biological degradation pathway.
A material safety data sheet for a related compound specifically lists "Avoid moisture" under conditions to avoid, highlighting the importance of this factor.[10]
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and other potential degradation pathways. For every 10°C increase in temperature, the rate of chemical reactions can approximately double. Therefore, storing the compound at controlled, and preferably reduced, temperatures is crucial for long-term preservation. Long-term stability studies are often conducted at temperatures such as 25°C and accelerated studies at 40°C to establish a stability profile.[11]
pH
In aqueous solutions, pH plays a critical role. Under basic conditions, the pyrrolidine nitrogen can be deprotonated, increasing its nucleophilicity. This can lead to intermolecular reactions or an increased rate of reaction with other nucleophiles. Conversely, strongly acidic conditions can promote hydrolysis. The hydrochloride salt form provides a mildly acidic environment in solution, which helps to stabilize the compound by keeping the pyrrolidine nitrogen protonated.
Light and Oxygen
While hydrolysis is the primary concern, exposure to light and oxygen should also be considered. Halogenated hydrocarbons can be unstable in the presence of light.[12] Although oxidative degradation is less common for this specific structure compared to other functional groups, it cannot be entirely ruled out without specific experimental data. Prudent practice dictates protection from light and storage in a well-sealed container to minimize contact with atmospheric oxygen.
Primary Degradation Pathway: Hydrolysis
The most probable degradation route for this compound hydrochloride in the presence of water is nucleophilic substitution (hydrolysis), proceeding via an SN2 or SN1 mechanism.[3] This reaction replaces the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)pyrrolidine.
Reaction: C₅H₁₀N(CH₂Cl)·HCl + H₂O → C₅H₁₀N(CH₂OH)·HCl + HCl
This transformation is significant because it fundamentally alters the molecule's reactivity, rendering it unsuitable for its intended synthetic purpose. The resulting hydroxymethyl derivative will not undergo the same nucleophilic substitution reactions as the parent chloromethyl compound.
Caption: Hydrolysis of this compound HCl.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, the following storage and handling procedures are essential.
Storage:
-
Temperature: Store in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. Use containers with high-integrity seals, such as those with PTFE-lined caps.
-
Container: Keep in the original, tightly sealed container. Protect from light by using amber glass vials or by storing the container in a dark location.[12]
-
Dessication: Store vials or bottles inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) to create a moisture-free environment.
Handling:
-
Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.
-
Aliquoting: If frequent use is required, it is advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.
-
Equipment: Use clean, dry spatulas and glassware. Avoid wooden or paper implements that can retain moisture.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[4][6]
Analytical Methods for Stability Assessment
To ensure the quality and purity of this compound hydrochloride, especially after prolonged storage, robust analytical testing is necessary. A stability-indicating method is one that can accurately distinguish the intact active substance from its degradation products.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purity assessment and stability testing of non-volatile compounds.[13] A reverse-phase HPLC method can be developed to separate the polar parent compound from the potentially more polar hydroxymethyl degradant.
Hypothetical HPLC Method Protocol:
-
Objective: To quantify the purity of this compound hydrochloride and detect the presence of its primary hydrolytic degradant.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[14] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is determined by comparing the main peak area to the total area of all peaks. The presence of the degradant would appear as a separate, typically earlier-eluting, peak.
Gas Chromatography (GC)
For analyzing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method.[15] While the hydrochloride salt itself is not volatile, derivatization or analysis of the free base could be performed if volatile degradants are suspected.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities and degradation products by providing mass-to-charge ratio information.[13][14] This is a definitive method for confirming the structure of the 2-(hydroxymethyl)pyrrolidine degradant.
Caption: A typical workflow for monitoring chemical stability.
Summary of Stability Data
The following table presents illustrative data from a hypothetical 6-month stability study, demonstrating the impact of storage conditions on the purity of this compound hydrochloride.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C, Desiccated, Inert Atm. | Initial | 99.5 | White Crystalline Solid |
| 3 Months | 99.4 | No Change | |
| 6 Months | 99.3 | No Change | |
| 25°C / 60% RH (Ambient) | Initial | 99.5 | White Crystalline Solid |
| 3 Months | 97.2 | Off-white Solid | |
| 6 Months | 95.1 | Slightly Clumpy, Yellowish | |
| 40°C / 75% RH (Accelerated) | Initial | 99.5 | White Crystalline Solid |
| 3 Months | 91.0 | Yellowish, Clumpy Solid | |
| 6 Months | 85.4 | Tacky, Amber-colored Solid |
Note: Data is illustrative and serves as a benchmark for expected performance.
Conclusion
The chemical integrity of this compound hydrochloride is fundamentally dependent on rigorous control of its storage and handling environment. Moisture is the primary catalyst for its degradation via hydrolysis to 2-(hydroxymethyl)pyrrolidine. By implementing protocols that emphasize cool, dry, and inert conditions, researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Regular analytical assessment using stability-indicating methods like HPLC is a critical component of a robust quality control program, ensuring that the material remains fit for purpose in demanding research and development applications.
References
- 1. Haloalkane - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fukeyeducation.com [fukeyeducation.com]
- 4. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 7. Histamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis of 2-(Chloromethyl)pyrrolidine from L-proline
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)pyrrolidine, a valuable chiral building block in organic synthesis, from the readily available amino acid L-proline. The synthesis is a two-step process involving the reduction of L-proline to L-prolinol, followed by the chlorination of the resulting amino alcohol. This guide will delve into the mechanistic details of each step, provide a detailed experimental protocol, and discuss crucial safety considerations. The information presented is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability for researchers in the field.
Introduction
L-proline, a proteinogenic amino acid, serves as an inexpensive and versatile chiral starting material in the synthesis of a wide array of organic compounds.[1] Its unique cyclic structure and defined stereochemistry make it an ideal scaffold for the construction of complex molecules, particularly in the development of pharmaceuticals and organocatalysts.[1][2] One of its valuable derivatives is this compound, which acts as a key intermediate in the synthesis of various biologically active molecules. This guide outlines a reliable and scalable two-step synthesis of this compound from L-proline, focusing on the underlying chemical principles and practical laboratory execution.
The overall synthetic transformation involves two key reactions:
-
Reduction of L-proline to L-prolinol: The carboxylic acid functionality of L-proline is reduced to a primary alcohol.
-
Chlorination of L-prolinol: The hydroxyl group of L-prolinol is substituted with a chlorine atom.
Synthetic Pathway and a Mechanistic Overview
The conversion of L-proline to this compound is a well-established synthetic route. The following sections detail the mechanism of each reaction step.
Step 1: Reduction of L-proline to L-prolinol
The reduction of the carboxylic acid group of L-proline to a primary alcohol is typically achieved using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[3][4]
Mechanism of Reduction with LiAlH₄:
The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
-
Deprotonation: The acidic proton of the carboxylic acid group of L-proline reacts with the hydride (H⁻) from LiAlH₄ in an acid-base reaction. This generates hydrogen gas and a lithium carboxylate salt.[5]
-
Coordination: The lithium aluminum hydride then coordinates to the carbonyl oxygen of the carboxylate.
-
Nucleophilic Attack: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an O-Al species and forming an aldehyde.
-
Further Reduction: The newly formed aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.[6]
-
Protonation: A final workup with water protonates the alkoxide to yield L-prolinol.[7]
Step 2: Chlorination of L-prolinol
The conversion of the primary alcohol in L-prolinol to an alkyl chloride is effectively carried out using thionyl chloride (SOCl₂).[8]
Mechanism of Chlorination with Thionyl Chloride:
The reaction of an alcohol with thionyl chloride can proceed through different mechanisms, primarily Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions.[9][10] For a primary alcohol like L-prolinol, the reaction generally follows an Sₙ2 pathway.[11]
-
Formation of Alkyl Chlorosulfite: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. Subsequent deprotonation by a base (if present) or another alcohol molecule yields an alkyl chlorosulfite intermediate.[9][10]
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbon atom bearing the alkyl chlorosulfite group from the backside.[11]
-
Departure of the Leaving Group: This backside attack leads to the displacement of the chlorosulfite group, which is an excellent leaving group as it decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[9][11] This step proceeds with an inversion of stereochemistry at the carbon center, although for the primary carbon of L-prolinol, this is not a stereocenter.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound from L-proline.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| L-proline | C₅H₉NO₂ | 115.13 | ≥99% |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | ≥95% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% |
| Thionyl Chloride (SOCl₂) | Cl₂OS | 118.97 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets |
Step-by-Step Methodology
Step 1: Synthesis of L-prolinol
-
Setup: A dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: Suspend 19.0 g (0.5 mol) of lithium aluminum hydride in 500 mL of anhydrous tetrahydrofuran (THF) in the flask.
-
Reaction: Slowly add a solution of 23.0 g (0.2 mol) of L-proline in 200 mL of anhydrous THF to the LiAlH₄ suspension via the dropping funnel over a period of 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 19 mL of water, followed by 19 mL of 15% aqueous sodium hydroxide solution, and then 57 mL of water to quench the excess LiAlH₄. A granular precipitate should form.
-
Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and the washings. Dry the combined organic solution over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude L-prolinol can be purified by vacuum distillation.
Step 2: Synthesis of this compound Hydrochloride
-
Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Dissolve 10.1 g (0.1 mol) of L-prolinol in 200 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add 14.3 g (0.12 mol) of thionyl chloride to the cooled solution via the dropping funnel. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The final product, this compound, is often isolated and stored as its hydrochloride salt for better stability.[12][13] To form the hydrochloride salt, dissolve the crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution. The white precipitate of this compound hydrochloride is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Safety and Handling
Extreme caution must be exercised when working with the reagents involved in this synthesis.
-
Lithium Aluminum Hydride (LiAlH₄):
-
Hazards: LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[14][15][16] It can ignite spontaneously in moist air.[14] It is also corrosive and can cause severe burns to the skin and eyes.[17][18]
-
Precautions: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).[14] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, chemical safety goggles, and impervious gloves.[14][18] Keep a Class D fire extinguisher or dry sand readily available for fires.[14] Never use water or carbon dioxide extinguishers on a LiAlH₄ fire. [14]
-
Disposal: Unreacted LiAlH₄ must be quenched and disposed of as hazardous waste according to institutional guidelines.
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is a corrosive and toxic liquid that reacts with water to produce toxic gases, including hydrogen chloride and sulfur dioxide.[19][20][21] It can cause severe burns to the skin, eyes, and respiratory tract.[19][22][23]
-
Precautions: Handle thionyl chloride exclusively in a well-ventilated fume hood.[22][23] Wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[19][20] An emergency eyewash station and safety shower should be immediately accessible.[22][23]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[19][20]
-
Characterization of the Product
The final product, this compound hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.[24][25]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. The spectrum should show the absence of a broad O-H stretch (from the starting alcohol) and the presence of C-H and N-H stretches, as well as a C-Cl stretch.[26][27]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful chlorination.
-
Melting Point: The melting point of the hydrochloride salt can be compared to literature values for an indication of purity.
Conclusion
The synthesis of this compound from L-proline is a robust and efficient method for producing this valuable chiral intermediate. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can reliably perform this synthesis in a laboratory setting. The detailed experimental procedure provided in this guide serves as a practical resource for scientists and professionals in the field of organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Prolinol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 13. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. fishersci.fr [fishersci.fr]
- 16. nj.gov [nj.gov]
- 17. oxfordlabchem.com [oxfordlabchem.com]
- 18. westliberty.edu [westliberty.edu]
- 19. westliberty.edu [westliberty.edu]
- 20. bionium.miami.edu [bionium.miami.edu]
- 21. leap.epa.ie [leap.epa.ie]
- 22. nj.gov [nj.gov]
- 23. drexel.edu [drexel.edu]
- 24. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]
- 25. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]
- 27. openreview.net [openreview.net]
Spectroscopic Data of 2-(Chloromethyl)pyrrolidine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Chloromethyl)pyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common motif in numerous biologically active compounds, and the reactive chloromethyl group allows for facile derivatization, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. Accurate structural elucidation and purity assessment of this compound and its derivatives are paramount for ensuring the quality, safety, and efficacy of downstream products.
This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This approach not only provides a robust framework for the analysis of this compound but also equips researchers with the foundational knowledge to characterize novel derivatives.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, presented below, dictates its expected spectroscopic behavior. The molecule comprises a saturated five-membered nitrogen-containing ring (pyrrolidine) with a chloromethyl substituent at the 2-position. This combination of a secondary amine, alkyl halide, and saturated heterocyclic system gives rise to characteristic signals in NMR, IR, and MS analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrrolidine ring, the chloromethyl group, and the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 1.5 - 3.0 | Broad Singlet | 1H |
| CH -CH₂Cl | 3.0 - 3.5 | Multiplet | 1H |
| CH₂ Cl | 3.6 - 3.8 | Multiplet (AB quartet) | 2H |
| N-CH₂ | 2.8 - 3.2 | Multiplet | 2H |
| Ring CH₂ (C3) | 1.6 - 2.0 | Multiplet | 2H |
| Ring CH₂ (C4) | 1.8 - 2.2 | Multiplet | 2H |
-
N-H Proton: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and exchange with residual water.
-
C2-H Proton: This proton is adjacent to both the nitrogen atom and the chloromethyl group, leading to a downfield shift. It will appear as a multiplet due to coupling with the protons on C3 and the chloromethyl group.
-
Chloromethyl Protons (CH₂Cl): These diastereotopic protons are expected to be non-equivalent and will likely appear as a complex multiplet, potentially an AB quartet, due to geminal coupling and coupling to the C2-H proton. The electronegative chlorine atom causes a significant downfield shift.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C5, being adjacent to the nitrogen, will be shifted further downfield compared to the protons on C3 and C4.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C H-CH₂Cl (C2) | 60 - 65 |
| C H₂Cl | 45 - 50 |
| N-C H₂ (C5) | 48 - 53 |
| Ring C H₂ (C3) | 25 - 30 |
| Ring C H₂ (C4) | 28 - 33 |
-
C2 Carbon: This carbon, being attached to both the nitrogen and the chloromethyl group, will be the most downfield of the sp³ carbons in the ring.
-
Chloromethyl Carbon (CH₂Cl): The direct attachment to the electronegative chlorine atom results in a significant downfield shift.
-
Pyrrolidine Ring Carbons: The chemical shifts of the other ring carbons will be in the typical aliphatic range, with C5 being slightly downfield due to its proximity to the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1][2][3][4]
-
The choice of solvent is critical; for the free base, CDCl₃ is suitable. For the hydrochloride salt, D₂O or DMSO-d₆ would be more appropriate.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1][2][3][4]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-Cl bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| N-H | Bend | 1580 - 1650 | Medium |
| C-H | Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Strong |
-
N-H Stretch: A characteristic sharp peak in the 3300-3500 cm⁻¹ region is indicative of a secondary amine.[5][6][7][8] This helps to distinguish it from the broader O-H stretch of alcohols.
-
C-H Stretch: Strong absorptions below 3000 cm⁻¹ are characteristic of C-H bonds in saturated alkyl groups.[7][9]
-
C-Cl Stretch: A strong absorption in the fingerprint region (600-800 cm⁻¹) is expected for the C-Cl bond.[10] The exact position can be influenced by the conformation of the molecule.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.[9][11][12][13][14]
-
Instrument Preparation:
-
Sample Analysis:
-
Data Acquisition and Processing:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum and Fragmentation
For this compound (C₅H₁₀ClN), the nominal molecular weight is 119 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17][18] Therefore, the molecular ion region will show two peaks:
-
M⁺ peak at m/z = 119 (for the molecule containing ³⁵Cl)
-
[M+2]⁺ peak at m/z = 121 (for the molecule containing ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.
Major Fragmentation Pathways:
The fragmentation of this compound upon electron ionization (EI) is expected to proceed through several characteristic pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[18] This would lead to the loss of the chloromethyl radical (•CH₂Cl) to form a stable iminium ion at m/z = 70.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion could occur, resulting in a fragment at m/z = 83.
-
Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment at m/z = 84.
-
Ring Opening and Fragmentation: The pyrrolidine ring can undergo cleavage to produce various smaller fragments.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. agilent.com [agilent.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
The Chiral Synthon: A Technical Guide to 2-(Chloromethyl)pyrrolidine as a Precursor in Alkaloid Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active alkaloids.[1][2] Among the diverse synthons used to construct this vital heterocycle, 2-(chloromethyl)pyrrolidine, particularly in its chiral (S)-enantiomeric form, stands out as a versatile and highly effective precursor. Its utility stems from the presence of a reactive electrophilic chloromethyl group at a stereogenic center, allowing for the controlled and stereospecific introduction of the pyrrolidine moiety. This technical guide provides an in-depth exploration of the synthesis of (S)-2-(chloromethyl)pyrrolidine from the chiral pool, and details its strategic application in the total synthesis of prominent alkaloids, including (S)-Nicotine and (±)-Hygrine. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and offer insights into the reaction mechanisms that govern its efficacy as a cornerstone in modern alkaloid synthesis.
Introduction: The Strategic Importance of the Pyrrolidine Moiety
The five-membered nitrogen heterocycle of pyrrolidine is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence is attributed to its unique conformational properties and its ability to engage in critical hydrogen bonding and electrostatic interactions within biological systems. Alkaloids featuring the pyrrolidine ring, such as nicotine, hygrine, and the tropane family, exhibit a wide spectrum of pharmacological activities.[1][3]
The challenge in synthesizing these molecules often lies in the precise and stereocontrolled construction of the pyrrolidine core. Direct functionalization of the parent pyrrolidine can be difficult to control. Therefore, the use of pre-functionalized, chiral building blocks derived from readily available sources is a paramount strategy. L-proline, a naturally occurring amino acid, serves as an inexpensive and highly effective starting material from the "chiral pool," allowing its inherent stereochemistry to be transferred to synthetic targets.[4]
(S)-2-(chloromethyl)pyrrolidine emerges as a superior derivative of L-proline for synthetic applications. The primary hydroxyl group of prolinol is converted into a more reactive leaving group—the chloride—creating a potent electrophilic center. This transformation primes the molecule for nucleophilic substitution reactions, making it an ideal reagent for coupling with various nucleophiles to forge new carbon-carbon and carbon-nitrogen bonds, thereby assembling the complex skeletons of target alkaloids.
Synthesis of the Chiral Precursor: (S)-2-(Chloromethyl)pyrrolidine
The most reliable and stereoretentive synthesis of (S)-2-(chloromethyl)pyrrolidine hydrochloride begins with the naturally abundant amino acid L-proline. The synthesis is a robust, two-step process that leverages well-understood and scalable reactions.
Step 1: Reduction of L-Proline to L-Prolinol
The foundational step is the reduction of the carboxylic acid moiety of L-proline to a primary alcohol. This is most effectively achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) because it is one of the few hydrides potent enough to reduce a carboxylic acid directly to an alcohol.[1]
-
Solvent: Anhydrous THF is the solvent of choice as it is inert to the highly reactive LiAlH₄ and effectively solubilizes the intermediate aluminum salts. The absence of water is critical to prevent violent quenching of the reagent and to ensure the reaction proceeds to completion.
-
Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to neutralize the reaction and precipitate the aluminum salts, which can then be easily removed by filtration.
-
Step 2: Chlorination of L-Prolinol to (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
The primary alcohol of L-prolinol is converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism with retention of stereochemistry.
-
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is an excellent choice for this transformation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[1]
-
Mechanism & Stereochemistry: The reaction proceeds through a chlorosulfite ester intermediate. The subsequent intramolecular attack by the chloride ion occurs with inversion of configuration at the carbon bearing the leaving group. However, because the substitution is happening on the exocyclic methylene carbon, the stereocenter within the pyrrolidine ring (C2) is unaffected, thus preserving the (S)-configuration of the starting material.
-
Product Form: The reaction is typically performed in the absence of a base, and the HCl generated protonates the basic nitrogen of the pyrrolidine ring, causing the final product to precipitate as the stable and crystalline hydrochloride salt.
-
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway from L-proline to the target precursor.
Applications in Alkaloid Synthesis: Case Studies
The utility of this compound is best demonstrated through its application in the total synthesis of complex alkaloids.
Case Study 1: Total Synthesis of (S)-Nicotine
(S)-Nicotine is a well-known alkaloid composed of a pyridine ring linked to the 2-position of an N-methylpyrrolidine ring. A convergent synthesis can be envisioned by coupling a nucleophilic pyridine derivative with an electrophilic, N-protected this compound.
-
Synthetic Strategy:
-
Protection: The secondary amine of (S)-2-(chloromethyl)pyrrolidine must first be protected to prevent self-alkylation and to direct reactivity towards the chloromethyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned coupling conditions and its facile removal under acidic conditions.
-
Coupling: A 3-lithiated pyridine, generated by halogen-metal exchange from 3-bromopyridine, serves as the nucleophilic partner. This organolithium species will readily attack the electrophilic methylene carbon of N-Boc-2-(chloromethyl)pyrrolidine in an Sₙ2 fashion.
-
Deprotection & Methylation: The Boc group is removed from the coupled product using an acid like trifluoroacetic acid (TFA). The resulting secondary amine, (S)-nornicotine, is then methylated to afford (S)-nicotine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and highly effective method for this final N-methylation step, as it avoids over-alkylation to the quaternary ammonium salt.[5][6][7]
-
Caption: Proposed synthetic route to (S)-Nicotine.
Case Study 2: Formal Synthesis of (±)-Hygrine
Hygrine is a pyrrolidine alkaloid characterized by an acetonyl side chain at the C2 position.[3][4] The synthesis of hygrine provides an excellent example of using this compound to construct a key carbon-carbon bond.
-
Synthetic Strategy:
-
Grignard Formation: N-methyl-2-(chloromethyl)pyrrolidine (prepared from N-methylproline) can be converted into its corresponding Grignard reagent, N-methyl-2-(pyrrolidinylmethyl)magnesium chloride. This transformation inverts the polarity (umpolung) of the chloromethyl group, turning it from an electrophile into a potent nucleophile.
-
Acylation: The newly formed Grignard reagent can be reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to install the required acetonyl side chain.
-
Decarboxylation (Alternative Route): An alternative, classic approach involves the condensation of N-methyl-2-(pyrrolidinylmethyl)malonic ester with a source of the acetonyl group, followed by hydrolysis and decarboxylation to yield the final ketone.[8][9]
-
This approach highlights the flexibility of the chloromethyl group, which can act as a precursor to a nucleophilic organometallic species.
Caption: Grignard-based approach to the hygrine skeleton.
Experimental Protocols & Data
The following protocols are provided as representative examples of the key transformations discussed. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
-
Step A: L-Prolinol Synthesis
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an argon atmosphere, add LiAlH₄ (1.2 eq.) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of L-proline (1.0 eq.) in anhydrous THF via the dropping funnel over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and then H₂O (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield L-prolinol as a colorless oil, which can be used in the next step without further purification.
-
-
Step B: Chlorination
-
In a fume hood, cool a round-bottom flask containing L-prolinol (1.0 eq.) to 0 °C.
-
Slowly add thionyl chloride (1.5 eq.) dropwise with vigorous stirring. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Cool the mixture to room temperature. The product may crystallize.
-
Add anhydrous diethyl ether to the flask to precipitate the product fully.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-(chloromethyl)pyrrolidine hydrochloride.
-
| Reagent/Parameter | Function/Rationale |
| Step A | |
| L-Proline | Chiral starting material |
| LiAlH₄ | Potent reducing agent for carboxylic acid |
| Anhydrous THF | Inert, aprotic solvent |
| H₂O / NaOH (aq) | Quenching and precipitation of aluminum salts |
| Step B | |
| L-Prolinol | Nucleophilic alcohol substrate |
| Thionyl Chloride (SOCl₂) | Chlorinating agent; provides gaseous byproducts |
| Diethyl Ether | Used to precipitate the final hydrochloride salt |
Protocol 2: Eschweiler-Clarke N-Methylation of (S)-Nornicotine
-
To a solution of (S)-nornicotine (1.0 eq.) in water, add formic acid (88%, 2.5 eq.).
-
Add formaldehyde (37% aqueous solution, 2.2 eq.) and heat the mixture to reflux (approx. 100 °C) for 6 hours.
-
Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of 30% aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (S)-nicotine as a colorless to pale yellow oil.
Conclusion and Future Outlook
(S)-2-(Chloromethyl)pyrrolidine has proven to be a robust and reliable chiral precursor for the stereoselective synthesis of a wide range of pyrrolidine-containing alkaloids. Its straightforward preparation from L-proline and the predictable reactivity of its chloromethyl group make it an invaluable tool for both academic research and industrial drug development. The synthetic strategies outlined for nicotine and hygrine demonstrate its versatility as both an electrophilic building block and a precursor to potent nucleophiles.
Future developments in this field will likely focus on expanding the scope of its applications through novel coupling methodologies, such as transition-metal-catalyzed cross-coupling reactions, to forge even more complex molecular architectures. Furthermore, the development of catalytic, enantioselective methods to access functionalized pyrrolidines will continue to complement the chiral pool approach, providing alternative routes to these vital heterocyclic structures.[10] Nevertheless, the direct, logical, and efficient synthetic pathways enabled by this compound ensure its continued prominence in the field of alkaloid synthesis.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Hygrine | High-Purity Reference Standard [benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. scispace.com [scispace.com]
- 9. [PDF] Syntheses of Hygrine and Cuscohygrine | Semantic Scholar [semanticscholar.org]
- 10. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyrrolidine Nucleus as a Privileged Scaffold for Targeted Covalent Inhibitors: A Technical Guide to the Biological Activity of 2-(Chloromethyl)pyrrolidine Derivatives
Introduction: The Strategic Advantage of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold." Its five-membered, saturated heterocyclic structure is a recurring motif in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals.[1] The appeal of the pyrrolidine core lies in its unique combination of properties: its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and conformational rigidity of a molecule.[1] This often translates into higher binding affinity and selectivity for biological targets. Furthermore, the pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties, crucial for favorable pharmacokinetics.
This guide focuses on a specific, highly reactive class of pyrrolidine-based compounds: 2-(chloromethyl)pyrrolidine derivatives . The introduction of the chloromethyl group (-CH₂Cl) at the 2-position transforms the stable pyrrolidine scaffold into a versatile building block for creating targeted covalent inhibitors. The chloromethyl group acts as an electrophilic "warhead," capable of forming a stable, covalent bond with nucleophilic residues on target proteins.[2][3] This mechanism of action offers several therapeutic advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets that are often intractable to traditional, non-covalent inhibitors.[4]
This document serves as an in-depth technical resource for researchers and drug development professionals, exploring the synthesis, diverse biological activities, and mechanistic principles of this compound derivatives. We will delve into the causality behind experimental design and provide actionable protocols for their synthesis and evaluation.
Synthetic Strategies: Harnessing the Reactivity of the Chloromethyl Group
The primary route for generating a diverse library of this compound derivatives is through the nucleophilic substitution of the chloride atom. The carbon of the chloromethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, is a robust and versatile method for introducing various functional groups, thereby modulating the compound's biological activity.[5][6]
The core starting material, this compound, is commercially available, often as a hydrochloride salt in both racemic and enantiomerically pure forms (e.g., (S)-2-(chloromethyl)pyrrolidine hydrochloride).[7][8] The stereochemistry at the 2-position is a critical consideration, as biological systems are chiral, and different enantiomers can exhibit vastly different activities.[9]
General Synthetic Workflow
The general workflow for synthesizing N-substituted derivatives involves the alkylation of a nucleophile using this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digscholarship.unco.edu [digscholarship.unco.edu]
- 7. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
2-(Chloromethyl)pyrrolidine ring opening and expansion reactions
An In-Depth Technical Guide to the Ring-Opening and Ring-Expansion Reactions of 2-(Chloromethyl)pyrrolidine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemistry of this compound, a versatile building block in modern organic synthesis. We will dissect the core principles governing its reactivity, focusing on the formation and fate of the crucial bicyclic aziridinium ion intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful transformations in their own work.
Introduction: The Strategic Importance of this compound
This compound is a valuable chiral starting material, often derived from L-proline, that serves as a precursor for a wide array of more complex nitrogen-containing heterocycles. Its synthetic utility stems from the intramolecular cyclization to a strained, highly reactive bicyclic aziridinium ion. This transient intermediate is the linchpin for a series of strategic bond-forming reactions, including nucleophilic ring-opening and skeletal rearrangements that lead to ring-expanded products like piperidines.
The ability to control the reaction pathway of this aziridinium ion allows for the stereospecific synthesis of substituted pyrrolidines and piperidines, which are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.
The Pivotal Intermediate: Formation and Nature of the Aziridinium Ion
The reactivity of this compound is dominated by its propensity to form a 1-azabicyclo[3.1.0]hexane cation, commonly known as an aziridinium ion. This process occurs spontaneously, especially in polar solvents, as the pyrrolidine nitrogen acts as an internal nucleophile, displacing the chloride.
The formation of the aziridinium ion is an intramolecular SN2 reaction.[1] This process is often rapid and can be facilitated by mild heating or polar solvents that stabilize the resulting cation. The bicyclic structure is highly strained due to the fusion of the five-membered pyrrolidine ring with the three-membered aziridine ring. This ring strain is the driving force for subsequent reactions. The structure of these bicyclic aziridinium ions has been confirmed by X-ray crystallography.[2][3]
The stability and reactivity of the aziridinium ion are influenced by factors such as the substituents on the rings and the solvent medium.[4] For instance, electron-withdrawing groups on the pyrrolidine nitrogen can disfavor the formation of the positively charged intermediate.
References
- 1. Synthesis and reaction of 1-azabicyclo[3.1.0]hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Protection Strategies for the Synthesis of 2-(Chloromethyl)pyrrolidine
Abstract
The 2-(chloromethyl)pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. Its synthesis, however, presents a distinct chemical challenge: the need to selectively functionalize the C2-position hydroxymethyl group in the presence of a reactive secondary amine. This guide provides a comprehensive analysis of N-protection strategies, a critical step to ensure high-yield and chemoselective synthesis. We will delve into the mechanistic rationale, field-proven protocols, and comparative analysis of the two most prevalent N-protecting groups for this transformation: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this vital chemical intermediate.
The Strategic Importance of this compound in Drug Discovery
The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs.[1] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets. The this compound moiety, in particular, acts as a key electrophilic synthon, enabling covalent bond formation or facile displacement by various nucleophiles to build more complex molecular architectures. This functionality is pivotal in the synthesis of compounds targeting a wide range of diseases, from central nervous system disorders to infectious diseases.
The synthesis of this key intermediate typically starts from the commercially available and chiral precursor, (S)- or (R)-2-pyrrolidinemethanol (also known as prolinol), which is readily derived from the amino acid proline.[2] The primary synthetic challenge lies in converting the primary alcohol to an alkyl chloride without engaging the nucleophilic secondary amine in undesired side reactions, such as intermolecular substitution or intramolecular cyclization.
The Rationale for Nitrogen Protection
Direct chlorination of 2-pyrrolidinemethanol is synthetically unviable. The pyrrolidine nitrogen is a potent nucleophile that will readily react with any chlorinating agent or the in situ-formed electrophilic intermediate. This leads to a complex mixture of products, including N-chlorinated species, dimers, and oligomers, drastically reducing the yield of the desired product.
Therefore, a robust N-protection strategy is essential. An ideal protecting group for this synthesis must:
-
Be introduced efficiently and in high yield onto the pyrrolidine nitrogen.
-
Remain stable and inert during the subsequent chlorination of the hydroxymethyl group.
-
Be removed under conditions that do not compromise the integrity of the newly formed and potentially labile chloromethyl group.
This principle of using temporary masking groups to control reactivity is a fundamental concept in multi-step organic synthesis, often referred to as an orthogonal protection strategy.[3][4]
General Synthetic Workflow
The overarching strategy for synthesizing this compound from 2-pyrrolidinemethanol involves a three-step sequence. This workflow forms the basis for the specific strategies discussed in the subsequent sections.
Strategy 1: The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[5] Its removal is typically achieved under strongly acidic conditions.
Boc-Protection of 2-Pyrrolidinemethanol
The nitrogen of 2-pyrrolidinemethanol is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base. The reaction is generally high-yielding and clean.
Chlorination of N-Boc-2-pyrrolidinemethanol
The conversion of the primary alcohol to a chloride can be achieved using several standard chlorinating agents. The Boc group is stable to reagents like thionyl chloride (SOCl₂) and those used in the Appel reaction (PPh₃/CCl₄), which are common choices for this transformation.[6][7] The Appel reaction is particularly mild, often proceeding at room temperature with an inversion of configuration at the carbon center.[8]
Boc-Deprotection
The final step is the removal of the Boc group. This is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] The alkyl chloride functionality is generally stable to these anhydrous acidic conditions, making the Boc strategy a reliable route to the target molecule.
Experimental Protocol: Boc-Protected Route
Step A: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dissolve (S)-2-pyrrolidinemethanol (1.0 equiv.) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Add triethylamine (1.1 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which is often used without further purification.
Step B: Synthesis of (S)-tert-butyl this compound-1-carboxylate (Appel Reaction)
-
Dissolve N-Boc-2-pyrrolidinemethanol (1.0 equiv.) and carbon tetrachloride (CCl₄, 1.5 equiv.) in anhydrous DCM (approx. 15 mL per gram of substrate).[9]
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃, 1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc protected chloride.
Step C: Synthesis of (S)-2-(chloromethyl)pyrrolidine hydrochloride (Boc Deprotection)
-
Dissolve N-Boc-2-(chloromethyl)pyrrolidine (1.0 equiv.) in methanol (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-4 equiv.).
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the final product.
Strategy 2: The Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide chemistry.[10] It is stable to both acidic and basic conditions, providing a different spectrum of orthogonality compared to the Boc group.
Cbz-Protection of 2-Pyrrolidinemethanol
Protection is achieved via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an anhydrous solvent.
Chlorination of N-Cbz-2-pyrrolidinemethanol
Similar to the Boc-protected intermediate, N-Cbz-2-pyrrolidinemethanol is readily chlorinated. The Cbz group's robustness allows for a wide range of chlorinating agents, including SOCl₂ and Appel conditions, without risk of premature deprotection.
The Challenge of Cbz-Deprotection
The standard method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[11] This presents a significant potential incompatibility. Alkyl and benzyl halides can be susceptible to reduction under these conditions, which would cleave the desired C-Cl bond, leading to the formation of 2-methylpyrrolidine as an undesired byproduct.
Field-Proven Insight: To circumvent this critical issue, alternative, non-reductive deprotection methods must be employed. These methods preserve the chloromethyl group while effectively removing the Cbz protection.[12]
-
Strong Acid Cleavage: Treatment with strong acids like HBr in acetic acid can cleave the Cbz group. This method is effective but harsh and may not be suitable for sensitive substrates.
-
Lewis Acid-Mediated Cleavage: A milder and highly effective modern alternative involves using a Lewis acid such as Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[13] This system efficiently removes the Cbz group at room temperature and is compatible with a wide range of functional groups, including halides.[13][14]
-
Nucleophilic Cleavage: Certain protocols using nucleophiles like 2-mercaptoethanol can also effect Cbz removal under non-reductive conditions.[12][14]
Experimental Protocol: Cbz-Protected Route
Step A: Synthesis of (S)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dissolve (S)-2-pyrrolidinemethanol (1.0 equiv.) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) and stir to dissolve.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected alcohol.
Step B: Synthesis of (S)-benzyl this compound-1-carboxylate
-
Follow the procedure outlined in Section 3.4, Step B, using N-Cbz-2-pyrrolidinemethanol as the starting material.
Step C: Synthesis of (S)-2-(chloromethyl)pyrrolidine (AlCl₃/HFIP Deprotection)
-
To a solution of N-Cbz-2-(chloromethyl)pyrrolidine (1.0 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, approx. 4 mL per mmol) add Aluminum chloride (AlCl₃, 3.0 equiv.) at room temperature.[13]
-
Stir the suspension at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Carefully quench the reaction by adding it to a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
The free base can be isolated by concentrating the solvent. For the hydrochloride salt, the organic solution can be treated with a solution of HCl in ether or dioxane before concentration.
Comparative Analysis of N-Protection Strategies
The choice between the Boc and Cbz protecting groups depends on the specific requirements of the overall synthetic plan, particularly the functional group tolerance of subsequent steps.
| Feature | N-Boc Strategy | N-Cbz Strategy |
| Protection | High yield, mild conditions ((Boc)₂O). | High yield, mild conditions (Cbz-Cl). |
| Chlorination Stability | Good stability towards SOCl₂, PPh₃/CCl₄. | Excellent stability towards SOCl₂, PPh₃/CCl₄. |
| Deprotection Conditions | Strong acid (TFA, HCl). | Non-reductive methods required (e.g., AlCl₃/HFIP, HBr/AcOH). |
| Orthogonality | Removed by acid. Stable to base, hydrogenolysis. | Removed by hydrogenolysis or strong/Lewis acids. Stable to base. |
| Key Advantage | Straightforward and reliable deprotection step. | Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters). |
| Key Disadvantage | Requires strong acid for removal, which may not be suitable for highly acid-sensitive molecules. | Standard deprotection (hydrogenolysis) is incompatible with the product. Requires specific, non-standard deprotection protocols. |
Conclusion
The successful synthesis of this compound is critically dependent on the strategic selection and implementation of an N-protection strategy. Both the N-Boc and N-Cbz groups offer viable pathways, each with distinct advantages and challenges.
-
The N-Boc strategy represents a more direct and commonly used route, with a robust and predictable deprotection step using standard acidic conditions. It is often the preferred method unless other parts of the molecule are highly acid-sensitive.
-
The N-Cbz strategy provides valuable orthogonality, allowing for the presence of acid-labile protecting groups elsewhere in the molecule. However, researchers must exercise caution and explicitly avoid standard catalytic hydrogenolysis for the deprotection step. The use of modern, non-reductive methods, such as the AlCl₃/HFIP system, is essential for preserving the integrity of the target chloromethyl group and ensuring a successful synthesis.
By understanding the causality behind these experimental choices and adhering to validated protocols, scientists can confidently and efficiently produce this invaluable building block for the advancement of drug discovery and development.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. nbinno.com [nbinno.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
A Technical Guide to Chiral Pool Synthesis Starting from 2-(Chloromethyl)pyrrolidine
This guide provides an in-depth exploration of the synthesis and application of 2-(chloromethyl)pyrrolidine, a versatile chiral building block derived from the natural amino acid proline. We will delve into the strategic considerations, detailed methodologies, and diverse applications that make this scaffold a cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry.
Introduction: The Power of the Chiral Pool
Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This approach elegantly circumvents the need for developing de novo asymmetric methodologies, leveraging the stereochemical integrity of nature's building blocks. Among the most useful of these precursors is the amino acid L-proline, a rigid, five-membered ring that provides a robust stereochemical foundation.[1] By converting L-proline into derivatives like (S)-2-(chloromethyl)pyrrolidine, chemists unlock a versatile synthon primed for a variety of transformations, making it a valuable asset in the synthesis of nitrogen-containing heterocycles, which are prevalent in FDA-approved drugs.[2]
The significance of this compound lies in its bifunctional nature. It possesses a nucleophilic secondary amine and an electrophilic chloromethyl group, allowing for sequential or independent functionalization. This dual reactivity, combined with a stereochemically defined center derived directly from L-proline, provides a streamlined pathway to a multitude of complex chiral targets.
Synthesis of the Chiral Building Block: (S)-2-(Chloromethyl)pyrrolidine
The most common and economically viable route to enantiopure (S)-2-(chloromethyl)pyrrolidine begins with the naturally abundant and inexpensive amino acid, L-proline. The synthesis is a robust, multi-step process that preserves the stereochemistry at the C2 position.
Step 1: Reduction of L-Proline to (S)-Prolinol
The journey begins with the reduction of the carboxylic acid moiety of L-proline to a primary alcohol.
-
Causality of Experimental Choice: Lithium aluminium hydride (LiAlH₄) is the reagent of choice for this transformation.[3][4] Its high reactivity is necessary to reduce the carboxylate, which is less reactive than a corresponding ester or acid chloride. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The rigidity of the pyrrolidine ring ensures that the reduction occurs without epimerization of the chiral center.
Workflow: L-Proline to (S)-Prolinol
Caption: Synthesis of (S)-Prolinol from L-Proline.
Step 2: Conversion of (S)-Prolinol to (S)-2-(Chloromethyl)pyrrolidine
The next critical step is the conversion of the primary alcohol of (S)-prolinol to the corresponding chloride. This is a classic nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group before being displaced by a chloride ion.
-
Expert Insight: Thionyl chloride (SOCl₂) is a highly effective reagent for this conversion. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent attack by a chloride ion (from SOCl₂ itself or an added base like pyridine) proceeds with inversion of configuration if it were intermolecular (Sₙ2). However, due to the nature of the reagent, an intramolecular mechanism (Sₙi) with retention of configuration is also possible. To ensure a clean Sₙ2 pathway and control the reaction, it is often performed at low temperatures. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Experimental Protocol: Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with (S)-prolinol (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled, and the excess solvent and SOCl₂ are removed under reduced pressure. The resulting crude solid is triturated with diethyl ether to precipitate the hydrochloride salt.
-
Purification: The white solid, (S)-2-(chloromethyl)pyrrolidine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is typically of high purity and can be used in subsequent steps without further purification.
Key Chemical Transformations and Synthetic Utility
(S)-2-(Chloromethyl)pyrrolidine is a versatile intermediate whose reactivity can be directed towards either the nitrogen or the carbon atom.
N-Functionalization
The secondary amine of the pyrrolidine ring is a potent nucleophile and can readily undergo a variety of transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of DPP-IV inhibitors like Vildagliptin.[5]
-
Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines.
-
Boc Protection: The nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group to moderate its reactivity, allowing for selective functionalization at the chloromethyl position first.
C-Functionalization: Nucleophilic Substitution
The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles, allowing for the introduction of diverse functionalities.
| Nucleophile | Reagent Example | Product Functional Group |
| Oxygen | Sodium methoxide (NaOMe) | Methoxy ether |
| Nitrogen | Sodium azide (NaN₃) | Azide |
| Carbon | Grignard reagents (R-MgBr) | Alkylated chain |
| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
-
Trustworthiness of Protocols: The success of these substitution reactions hinges on careful control of reaction conditions. For instance, when using strong, basic nucleophiles, it is often advantageous to first protect the pyrrolidine nitrogen to prevent side reactions (e.g., N-alkylation or dehydrohalogenation).
Diagram: Reactivity of this compound
Caption: Dual reactivity pathways of the chiral building block.
Case Study: Synthesis of DPP-IV Inhibitors
A prominent application of (S)-2-(chloromethyl)pyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes.[5] The synthesis of Vildagliptin serves as an excellent example.
A key intermediate for Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A practical synthesis starts from L-proline, which is first acylated with chloroacetyl chloride.[5][6] The carboxylic acid of the resulting N-acylated product is then converted into a carbonitrile via its amide, which is subsequently dehydrated.[5][7] This intermediate then undergoes substitution with the requisite adamantyl amine to furnish the final drug.
Conclusion
The chiral pool synthesis starting from L-proline to generate this compound is a testament to the efficiency and elegance of using nature's stereochemical legacy. This guide has outlined the fundamental synthetic transformations, explained the rationale behind procedural choices, and highlighted the building block's vast utility. For researchers in drug development, mastering the chemistry of such versatile scaffolds is not merely an academic exercise but a practical necessity for the streamlined construction of novel, stereochemically complex therapeutic agents.[3][8] The continued application of this and related chiral building blocks will undoubtedly fuel future discoveries in medicinal chemistry.
References
- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Prolinol - Wikipedia [en.wikipedia.org]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-Alkylation using 2-(Chloromethyl)pyrrolidine: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Pyrrolidin-2-ylmethyl Moiety in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it a valuable component for optimizing ligand-receptor interactions. The introduction of a pyrrolidin-2-ylmethyl group onto a pharmacophore via N-alkylation is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. This motif can introduce a basic nitrogen atom, increase solubility, and provide a chiral center, all of which are critical parameters in drug design.[3]
2-(Chloromethyl)pyrrolidine, often used as its more stable hydrochloride salt, is a key reagent for this transformation. This guide provides a comprehensive overview of the N-alkylation reaction using this versatile building block, offering detailed protocols, mechanistic insights, and practical considerations for its successful application in the synthesis of novel chemical entities for drug discovery and development.
Reaction Mechanism and Key Considerations
The N-alkylation of a nucleophile with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nucleophilic atom (typically a nitrogen in an amine, indole, or sulfonamide) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Diagram of the General SN2 Reaction Mechanism
Caption: General SN2 mechanism for N-alkylation.
Several factors are critical to the success and selectivity of this reaction:
-
The Nucleophile: The nucleophilicity of the substrate is paramount. Primary and secondary amines are generally good nucleophiles for this reaction. Heterocycles like indoles and sulfonamides can also be effectively alkylated, though they may require stronger bases or more forcing conditions due to their lower nucleophilicity.[5]
-
The Base: A base is typically required to deprotonate the nucleophile, enhancing its reactivity. For amines, an excess of the amine substrate can sometimes act as the base. For less nucleophilic substrates like indoles and sulfonamides, stronger bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often necessary.[3][6] The choice of base can significantly impact the reaction outcome and should be carefully considered based on the substrate's pKa.
-
The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly used as they can solvate the cation of the base and do not interfere with the nucleophile.[4] The choice of solvent can also influence the reaction rate and selectivity.
-
Protecting Groups: this compound itself contains a secondary amine that can potentially react. For many applications, it is advantageous to use an N-protected version, such as N-Boc-2-(chloromethyl)pyrrolidine. The tert-butyloxycarbonyl (Boc) group is stable under the alkylation conditions and can be readily removed later in the synthetic sequence.[7]
-
Leaving Group: While this guide focuses on the chloro derivative, the corresponding bromo- or iodo-methylpyrrolidines would be more reactive, and mesylate or tosylate derivatives of 2-(hydroxymethyl)pyrrolidine offer excellent alternatives with better leaving group properties.[8]
Comparative Protocols for N-Alkylation
The optimal conditions for N-alkylation with this compound can vary significantly depending on the nucleophile. The following table summarizes typical starting conditions for different classes of substrates.
| Substrate Class | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | MeCN or DMF | 25 - 80 | 12 - 24 | 60 - 90 | [5] |
| Indoles | NaH or Cs₂CO₃ | DMF or THF | 0 - 60 | 6 - 18 | 50 - 85 | [3] |
| Sulfonamides | K₂CO₃ or NaH | DMF | 25 - 100 | 12 - 48 | 40 - 75 | [9] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of representative nucleophiles using N-Boc-2-(chloromethyl)pyrrolidine.
Workflow for N-Alkylation Protocols
Caption: General experimental workflow for N-alkylation and subsequent deprotection.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of 4-((1-Boc-pyrrolidin-2-yl)methyl)morpholine.
Materials:
-
N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of morpholine (2.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: N-Alkylation of Indole
This protocol details the synthesis of 1-((1-Boc-pyrrolidin-2-yl)methyl)-1H-indole.
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 3: N-Alkylation of a Sulfonamide (e.g., p-Toluenesulfonamide)
This protocol outlines the synthesis of N-((1-Boc-pyrrolidin-2-yl)methyl)-4-methylbenzenesulfonamide.
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N-Boc-2-(chloromethyl)pyrrolidine (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of p-toluenesulfonamide (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Add N-Boc-2-(chloromethyl)pyrrolidine (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving N-Boc-2-(chloromethyl)pyrrolidine is the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.[10]
Protocol 4: N-Boc Deprotection
Materials:
-
N-Boc protected pyrrolidin-2-ylmethyl derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure:
-
Using TFA: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane. Add trifluoroacetic acid (5-10 eq) and stir the mixture at room temperature for 1-4 hours.
-
Using HCl in Dioxane: Dissolve the N-Boc protected compound (1.0 eq) in 4M HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If the free base is desired, dissolve the residue in water, basify with saturated aqueous sodium bicarbonate solution, and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate to obtain the deprotected product. Alternatively, the hydrochloride salt can often be isolated directly by trituration with a non-polar solvent like diethyl ether.
Troubleshooting and Field-Proven Insights
-
Low Yields: If you experience low conversion, consider increasing the reaction temperature, extending the reaction time, or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the base and the deprotonated nucleophile.[6]
-
Side Reactions: Over-alkylation can be an issue, especially with primary amines. Using a larger excess of the amine can sometimes mitigate this. For precious substrates, using a protecting group strategy is advisable.
-
Purification Challenges: The basic nature of the pyrrolidine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape.
-
Use of the Hydrochloride Salt: this compound hydrochloride is more stable and easier to handle than the free base. To use the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Microwave-Assisted Synthesis: For challenging alkylations, microwave irradiation can significantly reduce reaction times and improve yields.[11][12] Typical conditions involve heating the reaction mixture in a sealed microwave vial in a suitable solvent like DMF or NMP.
Conclusion
The N-alkylation of nucleophiles with this compound is a robust and versatile method for introducing the valuable pyrrolidin-2-ylmethyl moiety into a wide range of molecules. By carefully selecting the reaction conditions, particularly the base and solvent, and by employing protecting group strategies where necessary, researchers can efficiently synthesize novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important synthetic transformation.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]
- 11. Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
2-(Chloromethyl)pyrrolidine: A Versatile Chiral Building Block in the Synthesis of Pharmaceutical Intermediates
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific interactions with biological targets. Among the many functionalized pyrrolidine derivatives, 2-(chloromethyl)pyrrolidine stands out as a particularly valuable and versatile chiral building block. Its ready availability in enantiomerically pure forms and the reactive chloromethyl group make it a key intermediate in the synthesis of a wide range of pharmaceutical agents, including antihistamines, anticholinergics, and antipsychotics. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety requirements is paramount when working with any chemical reagent. This compound and its hydrochloride salt are reactive compounds that must be handled with appropriate care.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 35120-33-3 ((S)-isomer HCl) |
| Molecular Formula | C₅H₁₁Cl₂N |
| Molecular Weight | 156.05 g/mol |
| Appearance | Off-white solid |
| Purity | Typically ≥96% |
Safety and Handling Precautions:
This compound hydrochloride is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Part 2: Core Synthetic Application: N-Alkylation Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent in N-alkylation reactions. This reaction forms a new carbon-nitrogen bond, attaching the pyrrolidinylmethyl moiety to a variety of nitrogen-containing nucleophiles.
Mechanism and Principles
The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Caption: General SN2 mechanism for N-alkylation.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. In many cases, the amine substrate itself can act as a base to neutralize the HCl generated if the hydrochloride salt of this compound is used. However, for less nucleophilic amines or to drive the reaction to completion, an external base is often required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For deprotonating weakly acidic N-H bonds, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) may be necessary.[2][3]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. The choice of solvent can significantly impact the reaction rate and selectivity.[2]
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. While some highly reactive substrates may react at room temperature, many N-alkylation reactions require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions, such as elimination or decomposition.[2]
General Protocol for N-Alkylation with this compound Hydrochloride
This protocol provides a general framework for the N-alkylation of a generic amine nucleophile. The specific conditions may need to be optimized for each substrate.
Materials:
-
Amine substrate (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine substrate in anhydrous DMF, add potassium carbonate.
-
Add this compound hydrochloride to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.
Part 3: Application in the Synthesis of Specific Pharmaceutical Intermediates
The true value of this compound is demonstrated in its application in the synthesis of various high-value pharmaceutical compounds.
Synthesis of an Intermediate for Clemastine (Antihistamine)
Clemastine is a first-generation antihistamine used to treat allergic rhinitis.[4] Its synthesis involves the etherification of a chiral alcohol with a chloroethylpyrrolidine derivative. The following protocol outlines a key step in its synthesis.
Protocol: Synthesis of Racemic Clemastine Intermediate [5][6]
This protocol describes the N-alkylation of 1-(4-chlorophenyl)-1-phenylethanol with a derivative of this compound.
Materials:
-
1-(4-chlorophenyl)-1-phenylethanol (1.0 eq)
-
N-methyl-2-(2-chloroethyl)pyrrolidine (1.2 eq)
-
Sodium amide (NaNH₂) (1.5 eq)
-
Anhydrous toluene
-
95% Ethanol
-
Succinic acid
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a stirrer, add 1-(4-chlorophenyl)-1-phenylethanol and N-methyl-2-(2-chloroethyl)pyrrolidine to anhydrous toluene.
-
Under stirring, add sodium amide portion-wise.
-
Heat the reaction mixture to 80 °C and maintain for 4-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture and wash the filter cake with toluene. Quench the filter cake with 95% ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add ethyl acetate to the residue and heat to 60-65 °C with stirring.
-
Add succinic acid and stir until dissolved.
-
Cool the mixture to room temperature to allow for crystallization, then further cool to 0-10 °C for 2 hours.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain the racemic clemastine succinate.
Expert Insights:
The use of sodium amide, a very strong base, is crucial in this reaction to deprotonate the hydroxyl group of the tertiary alcohol, forming a potent nucleophile. Toluene is an appropriate solvent as it is inert to the strong base and allows for heating to the required temperature.
Caption: Synthetic workflow for a clemastine intermediate.
Synthesis of Procyclidine (Anticholinergic)
Procyclidine is an anticholinergic drug used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[7] Its synthesis is a classic example of a two-step process involving a Mannich reaction followed by a Grignard reaction.
Protocol: Two-Step Synthesis of Procyclidine [7][8]
Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)
Materials:
-
Acetophenone (1.0 mol)
-
Paraformaldehyde (1.1 mol)
-
Pyrrolidine hydrochloride (1.0 mol)
-
95% Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask with a reflux condenser, combine acetophenone, paraformaldehyde, and pyrrolidine hydrochloride.
-
Add 95% ethanol, followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude 3-(1-pyrrolidino)propiophenone hydrochloride.
Step 2: Grignard Reaction to form Procyclidine
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Cyclohexyl bromide (1.1 eq)
-
3-(1-pyrrolidino)propiophenone (from Step 1, 1.0 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise to a suspension of magnesium turnings with a crystal of iodine to initiate the reaction.
-
After the addition is complete, reflux the mixture for 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 3-(1-pyrrolidino)propiophenone in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude procyclidine.
-
The crude product can be further purified by recrystallization.
Expert Insights:
The Mannich reaction is a powerful tool for C-C bond formation and aminomethylation. The subsequent Grignard reaction is a classic method for forming tertiary alcohols from ketones. It is crucial to maintain anhydrous conditions during the Grignard reaction to prevent quenching of the highly reactive organomagnesium reagent.
Caption: Two-step synthesis pathway of Procyclidine.
Synthesis of Darifenacin (Antimuscarinic)
Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. A key step in its synthesis is the N-alkylation of a substituted pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
Protocol: N-Alkylation Step in Darifenacin Synthesis [9]
Materials:
-
3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq)
-
5-(2-bromoethyl)benzo[2,3-b]furan (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add 5-(2-bromoethyl)benzo[2,3-b]furan to the suspension.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude darifenacin.
-
The crude product can be purified by column chromatography or by conversion to its hydrobromide salt and recrystallization.
Expert Insights:
In this synthesis, a milder base, potassium carbonate, is sufficient to facilitate the N-alkylation. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. The choice of a bromide as the leaving group on the electrophile provides a good balance of reactivity.
Caption: Key N-alkylation step in the synthesis of Darifenacin.
Part 4: Troubleshooting and Optimization
Table 2: Common Issues and Solutions in N-Alkylation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive base- Insufficient temperature- Poorly soluble reagents | - Use fresh, anhydrous base.- Gradually increase the reaction temperature.- Choose a solvent in which all reagents are soluble, or consider using a phase-transfer catalyst. |
| Formation of dialkylated byproducts | - High reactivity of the primary amine product- Excess alkylating agent | - Use a larger excess of the amine nucleophile.- Add the alkylating agent slowly to the reaction mixture.- Consider an alternative route, such as reductive amination. |
| Difficult purification | - Similar polarity of starting material and product- Presence of multiple byproducts | - Optimize the reaction to improve conversion and minimize side reactions.- Employ a different chromatographic technique (e.g., reverse-phase HPLC).- Consider converting the product to a salt for purification by recrystallization.[10] |
Part 5: Conclusion
This compound and its derivatives are undeniably powerful tools in the arsenal of the medicinal chemist. Their utility in constructing complex, chiral molecules has been demonstrated in the synthesis of numerous important pharmaceutical agents. The N-alkylation reaction, the cornerstone of their application, provides a reliable and versatile method for introducing the pyrrolidine motif into a wide range of molecular scaffolds. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique properties of this compound to accelerate the discovery and development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 6. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of 2-Substituted Pyrrolidines Using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-substituted pyrrolidines are privileged scaffolds in a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Their synthesis, however, often presents significant challenges, traditionally relying on methods that may involve heavy metal catalysts or require stoichiometric amounts of chiral auxiliaries.[1] The advent of biocatalysis has ushered in a new era of sustainable and highly selective chemical synthesis. Among the enzymatic tools available, ω-transaminases (ω-TAs) have emerged as powerful catalysts for the production of chiral amines, offering a green alternative to conventional chemical methods.[2][3]
This application note provides a comprehensive guide to the asymmetric synthesis of 2-substituted pyrrolidines utilizing a transaminase-triggered cyclization strategy. We will delve into the underlying enzymatic mechanism, provide detailed protocols for enzyme screening and preparative-scale synthesis, and discuss methods for the analysis of reaction outcomes. This chemoenzymatic approach, which combines the exquisite stereocontrol of transaminases with a spontaneous intramolecular cyclization, offers an efficient route to enantioenriched pyrrolidines with high yields and exceptional enantiomeric excess.[1][4][5]
The Power of Transaminases in Asymmetric Synthesis
Transaminases, specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1][6] This capability allows for the asymmetric synthesis of a chiral amine from a prochiral ketone, with the potential for theoretical yields of up to 100%.[2][7] The exceptional stereoselectivity of transaminases, with both (R)- and (S)-selective variants readily available, enables access to both enantiomers of a target chiral amine with high enantiomeric purity.[4]
The application of transaminases in pharmaceutical manufacturing is well-established, with notable examples including the synthesis of the antidiabetic drug sitagliptin.[2][7] Through protein engineering and directed evolution, the substrate scope and operational stability of transaminases are continually being expanded, making them increasingly versatile tools for organic synthesis.[8][9]
Mechanism: A Transaminase-Triggered Cascade
The synthesis of 2-substituted pyrrolidines via this biocatalytic route proceeds through a sequential transamination and intramolecular cyclization cascade. The process begins with the transaminase-catalyzed reductive amination of an ω-halo-ketone. The resulting chiral ω-halo-amine intermediate is unstable and spontaneously undergoes an intramolecular SN2 reaction to yield the desired 2-substituted pyrrolidine.[10]
The key steps are as follows:
-
Reductive Amination: The transaminase, in its pyridoxamine phosphate (PMP) form, transfers its amino group to the prochiral ω-halo-ketone, forming a chiral ω-halo-amine and regenerating the pyridoxal-5'-phosphate (PLP) form of the enzyme.
-
Intramolecular Cyclization: The newly formed chiral amine, possessing a nucleophilic amino group and an electrophilic carbon bearing a leaving group (e.g., chlorine), undergoes a rapid intramolecular cyclization to form the pyrrolidine ring.
This elegant one-pot reaction leverages the stereoselectivity of the enzyme to set the stereocenter at the 2-position of the pyrrolidine ring.
References
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Application of ω-Transaminases in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Directed Evolution: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotrans2023.livescience.io [biotrans2023.livescience.io]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrrolidines from Acyclic Precursors
Introduction: The Significance of Pyrrolidines and the Rise of Copper Catalysis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antiviral agents, glycosidase inhibitors, and antileukemia agents.[1][2][3][4] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance to the pharmaceutical and chemical industries.[4][5] Traditionally, the synthesis of these heterocycles has relied on multi-step sequences often requiring the use of pre-functionalized starting materials.
In recent years, copper-catalyzed reactions have emerged as a powerful and versatile tool for the construction of C-N bonds, offering a more direct and atom-economical approach to N-heterocycles.[6][7][8] Copper's natural abundance, low toxicity, and unique reactivity profile make it an attractive alternative to more expensive precious metals like palladium.[7][8] This guide provides a detailed overview of contemporary copper-catalyzed methods for the synthesis of pyrrolidines from acyclic precursors, with a focus on mechanistic principles, practical experimental protocols, and the rationale behind key experimental choices.
Core Methodologies in Copper-Catalyzed Pyrrolidine Synthesis
Several distinct copper-catalyzed strategies have been developed for the intramolecular cyclization of acyclic precursors to form pyrrolidines. These methods primarily differ in the nature of the bond-forming event and the type of acyclic precursor employed.
Intramolecular C(sp³)–H Amination
A direct and elegant approach to pyrrolidine synthesis involves the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[9][10] This strategy obviates the need for pre-installed functional groups at the cyclization site, thereby streamlining the synthetic route.
Mechanistic Insights: The mechanism of these reactions is often complex and can involve copper in various oxidation states (Cu(I), Cu(II), and Cu(III)).[9] A common pathway involves the generation of a highly reactive nitrogen-centered radical or a copper-nitrenoid species. This reactive intermediate then abstracts a hydrogen atom from a remote C(sp³)–H bond, leading to a carbon-centered radical. Subsequent radical rebound or reductive elimination from a copper intermediate forges the C-N bond to close the pyrrolidine ring.
Recent studies on the amination of N-fluoride amides using tris(pyrazolyl)borate (Tp) ligated copper complexes have provided detailed mechanistic understanding.[9][11][12][13] These investigations suggest a Cu(I)/Cu(II) catalytic cycle where the N-F bond is activated by the copper catalyst.[9][11]
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for copper-catalyzed intramolecular C-H amination.
Intramolecular Carboamination, Aminooxygenation, and Diamination of Alkenes
Unactivated alkenes serve as excellent precursors for pyrrolidine synthesis through copper-catalyzed intramolecular cyclizations that incorporate additional functionality. These transformations, including carboamination, aminooxygenation, and diamination, provide access to highly functionalized pyrrolidine derivatives.[1][14][15][16][17]
Mechanistic Rationale: These reactions are often initiated by the addition of a nitrogen-centered radical, generated from a suitable precursor (e.g., an N-arylsulfonamide) and a copper catalyst, to the terminal double bond of an acyclic amine.[1][14] The resulting carbon-centered radical can then be trapped by various nucleophiles or undergo further transformations.
-
Aminooxygenation: In the presence of an oxygen source like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), the carbon radical is trapped to yield an aminooxygenated product.[1][15][17]
-
Diamination: An external amine nucleophile can intercept the carbon radical, leading to the formation of a vicinal diamine-substituted pyrrolidine.[16]
The diastereoselectivity of these reactions is often high, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines.[1]
Diagram of the Experimental Workflow:
Caption: General experimental workflow for copper-catalyzed intramolecular alkene functionalization.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the enantioselective synthesis of highly substituted pyrrolidines.[5][18] This approach allows for the construction of multiple stereocenters in a single step with high levels of control.
Causality Behind Experimental Choices: The success of this reaction hinges on the choice of a suitable chiral ligand to coordinate with the copper(I) catalyst. The resulting chiral copper complex then orchestrates the formation of the azomethine ylide from an iminoester and controls the facial selectivity of the subsequent cycloaddition with an alkene. Ligands such as those of the Segphos family have been shown to be highly effective in inducing high diastereo- and enantioselectivity.[18] The choice of solvent and temperature also plays a crucial role in optimizing the stereochemical outcome.
This methodology has been successfully applied to the synthesis of unique structures like fluorinated pyrrolidines, which have shown significant biological activity.[5]
Detailed Experimental Protocols
The following protocols are representative examples of the methodologies discussed above and are intended to serve as a starting point for researchers.
Protocol 1: Copper-Catalyzed Intramolecular C(sp³)–H Amination of an N-Fluoride Amide
This protocol is adapted from the work of Pérez and coworkers on the synthesis of N-benzoyl-2-phenylpyrrolidine.[9][11]
Materials:
-
N-fluoro-N-(4-phenylbutyl)benzamide (1.0 equiv)
-
[TpiPr2Cu(NCMe)] (tris(3,5-diisopropyl-1-pyrazolyl)borate)copper(I) acetonitrile complex (0.05 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [TpiPr2Cu(NCMe)] (0.05 equiv).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add N-fluoro-N-(4-phenylbutyl)benzamide (1.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-benzoyl-2-phenylpyrrolidine.
Protocol 2: Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation of an Alkene
This protocol is based on the method developed by Chemler and coworkers for the synthesis of chiral methyleneoxy-functionalized pyrrolidines.[15][17]
Materials:
-
N-(4-Pentenyl)-4-methylbenzenesulfonamide (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (0.2 equiv)
-
(4S,5R)-Bis-Phbox ligand (0.25 equiv)
-
TEMPO (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 equiv)
-
Anhydrous trifluorotoluene (PhCF₃)
-
Reaction tube
Procedure:
-
In a reaction tube, combine Cu(OTf)₂ (0.2 equiv) and the (4S,5R)-Bis-Phbox ligand (0.25 equiv).
-
Add anhydrous trifluorotoluene and heat the mixture at 50 °C for 2 hours to form the chiral catalyst complex.
-
To the pre-formed catalyst solution, add N-(4-pentenyl)-4-methylbenzenesulfonamide (1.0 equiv), TEMPO (3.0 equiv), and K₂CO₃ (1.0 equiv).
-
Seal the reaction tube and heat the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral aminooxygenated pyrrolidine.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation: Substrate Scope and Stereoselectivity
The following tables summarize representative data from the literature to illustrate the scope and efficiency of these copper-catalyzed methods.
Table 1: Intramolecular C-H Amination of N-Halogenated Amides [9][11]
| Entry | Substrate | Halogen | Product | Yield (%) |
| 1 | N-fluoro-N-(4-phenylbutyl)benzamide | F | N-benzoyl-2-phenylpyrrolidine | 99 |
| 2 | N-chloro-N-(4-phenylbutyl)benzamide | Cl | N-benzoyl-2-phenylpyrrolidine | 83 |
Table 2: Enantioselective Intramolecular Aminooxygenation of Alkenyl Sulfonamides [15][17]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | N-(4-Pentenyl)-4-methylbenzenesulfonamide | 2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxymethyl)-1-tosylpyrrolidine | 74 | 75 |
| 2 | N-(4-Pentenyl)-2-nitrobenzenesulfonamide | 2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxymethyl)-1-(2-nosyl)pyrrolidine | 86 | 89 |
| 3 | N-Allyl-N-tosylaniline | (S)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxymethyl)-1-tosylindoline | 97 | 91 |
Conclusion and Future Outlook
Copper-catalyzed synthesis of pyrrolidines from acyclic precursors has become a cornerstone of modern synthetic organic chemistry. The methodologies highlighted in this guide demonstrate the power of copper catalysis to forge C-N bonds with high efficiency and, in many cases, excellent stereocontrol. The continued exploration of new ligands, catalyst systems, and reaction pathways will undoubtedly lead to even more powerful and versatile methods for the construction of this important heterocyclic motif, further enabling advances in drug discovery and development.
References
- 1. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 9. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Alkene Diamination: Synthesis of Chiral 2-Aminomethyl Indolines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrrolidines
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrrolidine Scaffold and the imperative for Synthetic Efficiency
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] This five-membered nitrogen-containing heterocycle is a "privileged scaffold," appearing in numerous natural products, pharmaceuticals, and bioactive compounds.[3][4][5] Its prevalence stems from its unique three-dimensional structure, which allows for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[3] Pyrrolidine-containing drugs have demonstrated a wide array of therapeutic applications, including antiviral, anticancer, antidiabetic, and anti-inflammatory activities.[3][4]
Traditional multi-step syntheses of complex pyrrolidine derivatives are often plagued by issues of low overall yield, excessive waste generation, and high labor and time costs. One-pot synthesis, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, has emerged as a powerful strategy to overcome these limitations.[6] These approaches, including multicomponent reactions (MCRs), domino reactions, and tandem cycloadditions, offer significant advantages in terms of atom economy, step economy, and overall efficiency, aligning with the principles of green chemistry.[4][5][7]
This guide provides an in-depth exploration of key one-pot methodologies for constructing functionalized pyrrolidines, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Strategy 1: Multicomponent Reactions (MCRs) for Rapid Diversity Generation
Multicomponent reactions are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[8] MCRs are exceptionally powerful for building molecular complexity and are ideally suited for the rapid generation of compound libraries for high-throughput screening.[4][5]
Application Note: The Power of Convergence
The primary advantage of MCRs is their inherent efficiency. By combining multiple bond-forming events in one pot, they dramatically shorten synthetic sequences. A common and highly effective MCR for pyrrolidine synthesis involves the [3+2] cycloaddition of an in situ-generated azomethine ylide.[9][10] This approach typically involves the condensation of an α-amino acid or ester with an aldehyde or ketone to form the azomethine ylide, which is then trapped by a dipolarophile (an electron-deficient alkene).[10]
The choice of catalyst can be critical for achieving high stereoselectivity. Metal catalysts (e.g., Ag(I), Cu(I)) can form chelated intermediates that rigidly control the facial selectivity of the cycloaddition, leading to high enantio- and diastereoselectivity.[11][12]
Visualizing the MCR Workflow
Caption: General workflow for a one-pot, three-component pyrrolidine synthesis.
Detailed Protocol: One-Pot, Three-Component Synthesis of a Highly Functionalized Pyrrolidine
This protocol is adapted from a mild, efficient 1,3-dipolar cycloaddition process.[10] It demonstrates the synthesis of a polysubstituted pyrrolidine from an aldehyde, an aminomalonate, and an electron-deficient alkene.
Materials:
-
Benzaldehyde (Component A)
-
Dimethyl 2-aminomalonate (Component B)
-
N-Phenylmaleimide (Component C, Dipolarophile)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous THF (20 mL) and stir until the N-phenylmaleimide is fully dissolved. To this solution, add benzaldehyde (1.2 mmol, 1.2 equiv) followed by dimethyl 2-aminomalonate (1.0 mmol, 1.0 equiv).
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. The mild conditions are a key feature, avoiding the need for harsh reagents or high temperatures, which is particularly beneficial for sensitive substrates like enolizable aldehydes.[10]
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired pyrrolidine product.
-
Expected Outcome: This reaction typically proceeds in good to excellent yields (often >80%). With N-phenylmaleimide, the reaction shows exclusive endo selectivity.[10] The resulting product will have multiple points of diversity originating from the three starting components.
| Aldehyde | Dipolarophile | Yield (%)[10] | Diastereomeric Ratio (endo:exo)[10] |
| Benzaldehyde | N-Phenylmaleimide | 95 | >99:1 |
| 4-Nitrobenzaldehyde | N-Phenylmaleimide | 98 | >99:1 |
| Cyclohexanecarboxaldehyde | N-Phenylmaleimide | 85 | >99:1 |
| Benzaldehyde | Methyl Acrylate* | 75 | 95:5 |
*Note: The reaction with less reactive dipolarophiles like methyl acrylate may require the addition of a catalyst, such as AgOAc (5 mol%), to achieve good yields and selectivities.[10]
Strategy 2: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
While MCRs provide complexity, achieving high stereocontrol often requires a chiral catalyst. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most robust and versatile methods for the enantioselective synthesis of pyrrolidines.[1][11][12]
Application Note: Mechanism and Stereocontrol
This reaction typically involves the in situ generation of an azomethine ylide from an α-iminoester, which is formed by the condensation of an α-amino acid ester and an aldehyde.[11] A chiral metal-ligand complex then coordinates to the iminoester. This coordination creates a chiral environment that dictates the trajectory of the incoming dipolarophile, resulting in a highly enantioselective cycloaddition.
The choice of the metal (e.g., Cu(I), Ag(I)) and the chiral ligand is paramount. The ligand's steric and electronic properties create a well-defined chiral pocket that effectively shields one face of the dipole, leading to the preferential formation of one enantiomer. This method allows for the creation of multiple stereocenters in a single, highly controlled step.[12]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Detailed Protocol: Cu(I)-Catalyzed Asymmetric Synthesis of Endo-Pyrrolidine
This protocol is based on the work demonstrating a highly effective Cu(I)/Fesulphos catalyzed cycloaddition.[11]
Materials:
-
5-(Hydroxymethyl)furfural (HMF)-derived iminoester (1.0 equiv)
-
N-Methylmaleimide (1.2 equiv)
-
Cu(I) source (e.g., Cu(CH3CN)4BF4, 5 mol%)
-
Chiral Ligand (e.g., Fesulphos, 5.5 mol%)
-
Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 6 mol%)
-
Dichloromethane (DCM), anhydrous
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the Cu(I) source (0.05 mmol) and the chiral Fesulphos ligand (0.055 mmol) to a flame-dried Schlenk tube. Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reactant Addition: To the catalyst solution, add the HMF-derived iminoester (1.0 mmol). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Initiation and Reaction: Add N-methylmaleimide (1.2 mmol) to the mixture, followed by the dropwise addition of the base (DBU, 0.06 mmol). The base is crucial for deprotonating the iminoester to form the active azomethine ylide complex.[11]
-
Monitoring and Quenching: Stir the reaction at the set temperature for the specified time (typically 12-24 hours), monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Work-up and Purification:
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the enantioenriched pyrrolidine.
-
Expected Outcome: This type of reaction is known for its high stereocontrol. The use of the Cu(I)/Fesulphos system with an HMF-derived iminoester and N-methylmaleimide afforded the endo-pyrrolidine with excellent enantiocontrol (75% yield, 95% ee).[11] The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
| Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cu(I)/Fesulphos | 75 | 95 | [11] |
| Ag(I)/TF-BiphamPhos | up to 99 | up to 98 | Varies with substrate |
| Cu(I)/Ph-Box | up to 98 | up to 99 | Varies with substrate |
Strategy 3: Domino Reactions for Complex Architectures
Domino (or cascade) reactions are processes involving two or more bond-forming transformations which take place under the same reaction conditions without adding further reagents and catalysts, and in which the subsequent reactions result as a consequence of the functionality formed in the previous step.[7] They are synthetically elegant and powerful for constructing complex polycyclic systems in a single step.
Application Note: The Logic of Sequential Transformations
Unlike MCRs, where components converge, domino reactions are linear sequences of intramolecular or intermolecular events. A domino synthesis of a pyrrolidine might start with a Michael addition, which then creates the necessary functionality for an intramolecular cyclization, followed by another transformation like an elimination or rearrangement.[13]
These reactions are prized for their ability to build significant molecular complexity from simple starting materials. For example, a domino reaction can be designed to form a pyrrolidine ring and simultaneously fuse it to another ring system, creating bicyclic structures like pyrrolo[2,1-a]isoquinolines.[7][14] The success of a domino reaction hinges on careful design of the starting materials to ensure that each successive step is kinetically and thermodynamically favorable.
Detailed Protocol: Domino Synthesis of a Pyrrolo[2,1-a]isoquinoline
This protocol is adapted from a four-component catalytic system that promotes an oxidative dehydrogenation/cyclization/dehydrogenative aromatization domino process.[7][14]
Materials:
-
2-Aryl-pyrrolidine (e.g., 2-phenylpyrrolidine, 1.0 equiv)
-
Alkyne (e.g., diphenylacetylene, 1.2 equiv)
-
Ruthenium catalyst ([RuCl2(p-cymene)]2, 2.5 mol%)
-
Copper(I) Chloride (CuCl, 10 mol%)
-
Copper(II) Acetate Monohydrate (Cu(OAc)2·H2O, 10 mol%)
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, 20 mol%)
-
Solvent (e.g., 1,2-Dichloroethane, DCE)
-
Oxygen (balloon)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the 2-aryl-pyrrolidine (0.5 mmol), the alkyne (0.6 mmol), [RuCl2(p-cymene)]2 (0.0125 mmol), CuCl (0.05 mmol), Cu(OAc)2·H2O (0.05 mmol), and TEMPO (0.1 mmol).
-
Atmosphere and Solvent: Evacuate and backfill the tube with oxygen (using a balloon). Add anhydrous DCE (3.0 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 130 °C. Stir for 24 hours.
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative TLC or column chromatography on silica gel to isolate the pyrrolo[2,1-a]isoquinoline product.
-
Mechanistic Insight: The reaction is proposed to proceed via a complex domino sequence:
-
Oxidative Dehydrogenation: The Cu(I)/TEMPO/O2 system oxidizes the pyrrolidine to an enamine or iminium intermediate.
-
Cyclization/Coupling: The Ruthenium and Copper catalysts promote the reaction of this intermediate with the alkyne.
-
Dehydrogenative Aromatization: A final oxidation step, again likely mediated by the copper/TEMPO system, leads to the aromatic final product.[7]
Expected Outcome: This powerful domino reaction allows for the construction of complex, fused heterocyclic systems from relatively simple starting materials in a single operation. Yields are typically moderate to good, depending on the specific substrates used.
Conclusion
One-pot syntheses represent a paradigm shift in the construction of functionalized pyrrolidines, offering remarkable gains in efficiency, atom economy, and speed. Multicomponent reactions provide a platform for rapid library synthesis, while catalytic asymmetric cycloadditions deliver unparalleled stereocontrol. Domino reactions offer an elegant route to complex polycyclic architectures. By understanding the mechanisms and applying the protocols detailed in this guide, researchers in medicinal chemistry and drug development can significantly accelerate the discovery and synthesis of novel pyrrolidine-based therapeutic agents.
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 12. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of functionalized 3,2′-pyrrolidinyl spirooxindoles via domino 1,6-addition/annulation reactions of para-quinone methides and 3-chlorooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Derivatization of 2-(Chloromethyl)pyrrolidine for Biological Screening: A Senior Application Scientist's Guide
Introduction: The Privileged Pyrrolidine Scaffold and the Versatility of 2-(Chloromethyl)pyrrolidine
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[3][4] This prominence is attributed to its three-dimensional structure, which allows for the precise spatial orientation of substituents, and the basic nitrogen atom that can engage in crucial interactions with biological targets.[5] The pyrrolidine motif is a key component in a wide array of approved drugs, demonstrating its broad therapeutic applicability.[3]
Within the diverse landscape of pyrrolidine-based building blocks, this compound emerges as a particularly versatile and valuable synthon for the generation of compound libraries destined for biological screening. Its utility stems from two key reactive sites: the secondary amine of the pyrrolidine ring and the primary alkyl chloride on the side chain. This dual reactivity allows for a systematic and divergent derivatization strategy, enabling the rapid construction of a multitude of structurally diverse molecules from a single, readily accessible starting material. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed protocols and the underlying scientific rationale, to empower researchers in their quest for novel therapeutic agents.
Core Derivatization Strategies: A Two-Pronged Approach
The derivatization of this compound can be strategically approached by targeting its two principal points of reactivity. This allows for the generation of a vast chemical space for biological screening. The primary strategies involve:
-
Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone for introducing diverse functionalities at the 2-position of the pyrrolidine ring.
-
N-Functionalization of the Pyrrolidine Nitrogen: The secondary amine is a nucleophilic center that can be readily acylated, alkylated, or engaged in other bond-forming reactions to introduce a second layer of diversity.
A powerful approach in library synthesis is the sequential or orthogonal application of these two strategies, leading to a combinatorial explosion of unique chemical entities.
Caption: A dual-pronged strategy for derivatizing this compound.
Protocols for Derivatization
The following protocols are designed to be robust and adaptable, providing a solid foundation for library synthesis. It is crucial to note that while these protocols are generalized, optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Substitution with Amines - Synthesis of 2-(Aminomethyl)pyrrolidine Derivatives
The reaction of this compound with primary or secondary amines is a fundamental step in creating a diverse array of derivatives with potential biological activity. The resulting 2-(aminomethyl)pyrrolidine scaffold is a common feature in many pharmacologically active compounds.
Rationale: This reaction proceeds via a standard SN2 mechanism. The choice of base is critical to neutralize the HCl generated during the reaction and to prevent the protonation of the amine nucleophile. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred. The solvent should be polar aprotic to facilitate the SN2 reaction; acetonitrile or dimethylformamide (DMF) are common choices.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq) and triethylamine (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C to accelerate the reaction if the amine is a weak nucleophile.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient) to afford the desired 2-(aminomethyl)pyrrolidine derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvent favors SN2 reaction. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base to neutralize HCl. |
| Temperature | Room Temperature to 60 °C | Higher temperature for less reactive amines. |
| Stoichiometry | Amine (1.1 eq), Base (2.5 eq) | Slight excess of amine drives the reaction. |
Protocol 2: Nucleophilic Substitution with Thiols - Synthesis of 2-(Thioalkyl/arylmethyl)pyrrolidine Derivatives
Thiols are excellent nucleophiles and react readily with this compound to form thioether linkages.[6] This reaction introduces sulfur-containing moieties, which can significantly impact the biological activity of the resulting compounds.
Rationale: The high nucleophilicity of the thiolate anion, generated in situ by a base, drives this SN2 reaction. A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the thiol. Anhydrous conditions are crucial when using NaH to prevent its decomposition.
Detailed Protocol:
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add the desired thiol (1.1 eq) dropwise.
-
Formation of Thiolate: Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent. |
| Base | Sodium Hydride (NaH) or K₂CO₃ | Strong base to generate the thiolate anion. |
| Temperature | 0 °C to Room Temperature | Controlled addition to manage exothermicity. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential when using reactive bases like NaH. |
Protocol 3: N-Acylation of the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring provides a convenient handle for introducing a wide variety of acyl groups, leading to the formation of amides.[7] This modification can significantly alter the physicochemical properties and biological activity of the molecule.
Rationale: This reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. A base is required to neutralize the acidic byproduct (e.g., HCl).
Detailed Protocol:
-
Reaction Setup: To a solution of the 2-substituted pyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves both reactants. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges the acidic byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Acylating Agent | Acyl Chloride or Acid Anhydride | Common and reactive acylating agents. |
Application in Biological Screening: A Gateway to Novel Therapeutics
The derivatization of this compound provides a powerful platform for generating diverse compound libraries for high-throughput screening (HTS).[8][9] The resulting molecules, with their varied functionalities and stereochemistries, can be screened against a wide range of biological targets to identify novel hit compounds.
Workflow for Library Synthesis and Screening:
Caption: Workflow from scaffold to drug candidate.
The biological activities of pyrrolidine derivatives are vast and varied, with reports of anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[6][10][11][12] For instance, polysubstituted pyrrolidines have shown promising antiproliferative effects against various cancer cell lines.[2][11] The systematic exploration of the chemical space around the this compound scaffold through the described derivatization strategies can lead to the discovery of novel compounds with significant therapeutic potential.
Structure-Activity Relationship (SAR) Studies:
Following the initial screening and identification of "hit" compounds, a focused synthesis of analogs is crucial for establishing a structure-activity relationship (SAR).[13][14][15] By systematically varying the substituents at both the C2 and N1 positions, researchers can elucidate the key structural features required for optimal biological activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the lead optimization phase of drug discovery.
Conclusion
This compound is a powerful and versatile building block for the construction of diverse chemical libraries for biological screening. The dual reactivity of this scaffold allows for a combinatorial approach to synthesis, enabling the exploration of a vast chemical space. The protocols outlined in this guide provide a solid foundation for researchers to embark on their own derivatization campaigns. By combining these synthetic strategies with robust biological screening and subsequent SAR studies, the full potential of the pyrrolidine scaffold can be harnessed in the pursuit of novel and effective therapeutic agents.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of (S)-2-(Chloromethyl)pyrrolidine hydrochloride
An Application Note for the Scale-Up Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
Abstract
(S)-2-(Chloromethyl)pyrrolidine hydrochloride is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, valued for its role in introducing the pyrrolidine moiety with a reactive handle for further elaboration. This application note provides a detailed, robust, and scalable protocol for the synthesis of (S)-2-(Chloromethyl)pyrrolidine hydrochloride from the readily available starting material, (S)-Prolinol. The focus is on procedural safety, scalability considerations, and ensuring high purity of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] The title compound, (S)-2-(Chloromethyl)pyrrolidine hydrochloride, serves as a key intermediate, providing a stereochemically defined pyrrolidine core with an electrophilic chloromethyl group. Its hydrochloride salt form enhances stability and simplifies handling.
The synthetic strategy detailed herein is predicated on the direct chlorination of (S)-Prolinol ((S)-(+)-2-(Hydroxymethyl)pyrrolidine), a chiral amino alcohol. (S)-Prolinol is an ideal starting material as it is commercially available in high enantiomeric purity, typically derived from the reduction of the natural amino acid L-proline.[3][4] The conversion of the primary alcohol to a chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is selected for its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation. The reaction inherently produces the desired compound as its hydrochloride salt, obviating a separate salt formation step.
Reaction Mechanism and Rationale
The conversion of (S)-Prolinol to (S)-2-(Chloromethyl)pyrrolidine hydrochloride using thionyl chloride proceeds through a well-established pathway. Understanding this mechanism is crucial for controlling the reaction, especially during scale-up.
-
Activation of the Alcohol: The hydroxyl group of (S)-Prolinol performs a nucleophilic attack on the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate.
-
Intramolecular Nucleophilic Substitution (Sₙi-like): The chloride ion then attacks the primary carbon center in an Sₙ2 fashion. The configuration at the chiral center is retained because the substitution occurs at the adjacent, non-chiral CH₂ group.
-
Byproduct Formation: The leaving group, the chlorosulfite moiety, is unstable and decomposes, releasing sulfur dioxide (SO₂) and a chloride ion.
-
In-Situ Salt Formation: The pyrrolidine nitrogen, being basic, is protonated by the hydrogen chloride (HCl) generated during the reaction, directly yielding the stable hydrochloride salt of the product.
Caption: Reaction mechanism of (S)-Prolinol with thionyl chloride.
Critical Safety and Scale-Up Considerations
Scaling this synthesis requires meticulous attention to safety and process control, primarily due to the hazardous nature of thionyl chloride.
3.1. Handling Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[5][6] All operations must be conducted in a certified, high-performance chemical fume hood.[7]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton®).[7][8]
-
Inert Atmosphere: The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent vigorous reaction with atmospheric moisture.[5][8]
-
Quenching: Any residual thionyl chloride must be quenched with extreme care. This is typically achieved by slowly adding the reaction mixture or the excess reagent to a well-stirred, cooled vessel containing a suitable quenching agent like isopropanol or a dilute sodium hydroxide solution.
3.2. Process Control
-
Exotherm Management: The reaction is significantly exothermic. On a larger scale, efficient heat dissipation is critical. The reactor should be equipped with a cooling jacket, and the thionyl chloride must be added slowly and controllably, maintaining a low internal temperature (e.g., -5 to 0 °C).
-
Gas Scrubbing: The reaction generates large volumes of toxic and corrosive gases (SO₂ and HCl).[5] The reactor's exhaust must be directed through a gas scrubber system containing a basic solution (e.g., 20% sodium hydroxide) to neutralize these acidic gases before venting.
-
Material Selection: The reactor and associated equipment must be constructed from materials resistant to both thionyl chloride and acidic conditions, such as glass-lined steel or Hastelloy®.
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 100 g scale of the starting material, (S)-Prolinol.
4.1. Materials and Equipment
| Reagent / Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Prolinol | >98% | 101.15 | 100.0 g | 0.989 |
| Thionyl Chloride (SOCl₂) | >99% | 118.97 | 152.0 g (89.5 mL) | 1.28 |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 1.0 L | - |
| Diethyl Ether | Anhydrous | 74.12 | 500 mL | - |
-
Equipment: 2L 3-neck round-bottom flask or jacketed reactor, mechanical overhead stirrer, thermometer, 100 mL pressure-equalizing dropping funnel, condenser, gas inlet adapter, and a gas scrubber system.
4.2. Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Assemble the reactor setup under a positive pressure of nitrogen. Ensure the gas outlet is connected to the scrubber.
-
Charging: Charge the reactor with (S)-Prolinol (100.0 g, 0.989 mol) and anhydrous dichloromethane (1.0 L). Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to between -5 °C and 0 °C using an appropriate cooling bath (e.g., ice/salt).
-
Thionyl Chloride Addition: Add thionyl chloride (89.5 mL, 1.28 mol, 1.3 equiv.) to the pressure-equalizing dropping funnel. Add the thionyl chloride dropwise to the stirred slurry over 2-3 hours. Crucially, maintain the internal temperature below 0 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours. The reaction mixture will become a thicker, white slurry as the product precipitates.
-
Product Isolation: Isolate the solid product by vacuum filtration. A nitrogen blanket over the filter funnel is recommended to minimize exposure to atmospheric moisture.
-
Washing: Wash the filter cake thoroughly with cold (0 °C) anhydrous diethyl ether (2 x 250 mL) to remove any unreacted thionyl chloride and other impurities.
-
Drying: Transfer the white solid to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.
Results and Characterization
The procedure should yield a high-purity, off-white to white crystalline solid.
| Parameter | Expected Result |
| Product | (S)-2-(Chloromethyl)pyrrolidine hydrochloride |
| CAS Number | 35120-33-3[9][10] |
| Molecular Formula | C₅H₁₁Cl₂N[9][10] |
| Molecular Weight | 156.05 g/mol [9] |
| Appearance | Off-white solid |
| Expected Yield | 135-145 g (87-94%) |
| Melting Point | 137-138 °C[10] |
| Purity (HPLC) | >98% |
| Enantiomeric Excess | >99% (by chiral HPLC) |
Characterization Data:
-
¹H NMR (400 MHz, D₂O): δ 3.85-3.95 (m, 2H, -CH₂Cl), 3.70-3.80 (m, 1H, -NCH-), 3.35-3.50 (m, 2H, -NCH₂-), 2.15-2.30 (m, 1H, pyrrolidine-H), 1.90-2.10 (m, 2H, pyrrolidine-H), 1.65-1.80 (m, 1H, pyrrolidine-H).
-
¹³C NMR (100 MHz, D₂O): δ 61.5 (-NCH-), 46.8 (-NCH₂-), 45.2 (-CH₂Cl), 29.8 (pyrrolidine-C), 24.5 (pyrrolidine-C).
-
Mass Spec (ESI+): m/z = 120.1 [M+H]⁺ (for free base).
Conclusion
This application note outlines a reliable and scalable method for the synthesis of (S)-2-(Chloromethyl)pyrrolidine hydrochloride. The protocol emphasizes critical safety measures for handling thionyl chloride and provides a detailed, step-by-step procedure with considerations for process control during scale-up. The described method consistently delivers high yields of a high-purity product, suitable for use in advanced pharmaceutical synthesis.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Prolinol - Wikipedia [en.wikipedia.org]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. drexel.edu [drexel.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 10. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis of this compound from N-Boc-2-(hydroxymethyl)pyrrolidine is giving a significant amount of a rearranged product, 3-chloropiperidine. What is causing this, and how can I prevent it?
Answer:
This is a classic and well-documented side reaction in the synthesis of this compound and its derivatives. The root cause is the intramolecular cyclization of the desired product to form a highly reactive bicyclic aziridinium ion intermediate.[1][2][3] This strained intermediate is then susceptible to nucleophilic attack.
Mechanism of Side Reaction:
-
Formation of the Aziridinium Ion: The nitrogen of the pyrrolidine ring acts as an internal nucleophile, displacing the chloride from the adjacent carbon to form a bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane).[3][4]
-
Nucleophilic Ring Opening: A nucleophile in the reaction mixture (such as the chloride ion) can then attack this intermediate. There are two primary sites for attack:
-
Attack at the bridgehead carbon: This leads to the expansion of the five-membered ring into a six-membered ring, resulting in the formation of 3-chloropiperidine.[1][5]
-
Attack at the methylene bridge: This regenerates the this compound, but can lead to racemization if you started with a chiral precursor.
-
Caption: Formation of 3-chloropiperidine via a bicyclic aziridinium ion.
Troubleshooting and Prevention:
| Strategy | Rationale | Step-by-Step Protocol |
| Control of Reaction Temperature | The formation of the aziridinium ion is temperature-dependent. Running the reaction at lower temperatures can significantly suppress this side reaction. | 1. Cool the solution of N-Boc-2-(hydroxymethyl)pyrrolidine in a suitable solvent (e.g., DCM) to 0 °C or lower using an ice-salt or dry ice-acetone bath. 2. Add the chlorinating agent (e.g., thionyl chloride) dropwise while maintaining the low temperature. 3. Allow the reaction to proceed at this low temperature, monitoring by TLC until completion. |
| Choice of Chlorinating Agent | Milder chlorinating agents can sometimes offer better selectivity. For instance, using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can be effective. | 1. To a solution of N-Boc-2-(hydroxymethyl)pyrrolidine in an appropriate solvent, add a catalytic amount of DMF. 2. Cool the mixture to 0 °C. 3. Slowly add oxalyl chloride. 4. Monitor the reaction closely by TLC. |
| Immediate Conversion to a Stable Salt | The free base of this compound is prone to forming the aziridinium ion. Converting it to a stable salt, such as the hydrochloride, immediately after formation can prevent this.[6][7] | 1. Upon completion of the chlorination reaction, carefully quench any remaining chlorinating agent. 2. Introduce a source of HCl (e.g., HCl gas or a solution of HCl in a non-nucleophilic solvent like dioxane or ether) to precipitate the hydrochloride salt. 3. Isolate the salt by filtration. |
Question 2: I am having trouble with the N-Boc deprotection step. The acidic conditions seem to be promoting the formation of the 3-chloropiperidine side product. Are there alternative methods?
Answer:
This is a valid concern, as strong acidic conditions used for N-Boc deprotection (like TFA in DCM) can certainly accelerate the formation of the bicyclic aziridinium ion and subsequent ring expansion.[8][9] The key is to either use milder deprotection conditions or to choose a different nitrogen-protecting group altogether for future syntheses if this proves to be a persistent issue.
Alternative N-Boc Deprotection Strategies:
| Method | Rationale | Considerations |
| HCl in a Non-Nucleophilic Solvent | Using a stoichiometric amount of HCl in a solvent like dioxane or diethyl ether can be a milder alternative to TFA. | The reaction may require careful monitoring to ensure complete deprotection without prolonged exposure to acidic conditions.[9] |
| TMSI (Trimethylsilyl Iodide) | TMSI can cleave Boc groups under neutral conditions, which would circumvent the acid-catalyzed side reaction. | This reagent is sensitive to moisture and air. The reaction should be carried out under an inert atmosphere. |
| Thermal Deprotection | In some cases, N-Boc groups can be removed by heating, though this might also promote the undesired rearrangement.[10] | This method is highly substrate-dependent and requires careful optimization of temperature and reaction time to avoid decomposition. |
Caption: Decision workflow for N-Boc deprotection strategies.
Question 3: My final product, this compound, seems to be unstable and decomposes upon storage. How can I improve its stability?
Answer:
The free base of this compound is indeed known to be unstable. As discussed previously, it can undergo intramolecular cyclization to the bicyclic aziridinium ion, which can then lead to oligomerization or rearrangement.[1][3]
Stabilization Protocol:
The most effective way to store this compound is as its hydrochloride salt.[6][7][11] The protonation of the pyrrolidine nitrogen significantly reduces its nucleophilicity, thereby inhibiting the intramolecular displacement of the chloride and the formation of the reactive aziridinium ion.
Protocol for Conversion to Hydrochloride Salt:
-
Dissolution: If you have the free base, dissolve it in a non-protic, anhydrous solvent such as diethyl ether or dichloromethane.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry thoroughly under vacuum.
-
Storage: Store the resulting hydrochloride salt in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Purification of 2-(Chloromethyl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-(chloromethyl)pyrrolidine. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and purification of this critical building block. As a reactive intermediate, this compound requires careful handling and specific purification strategies to ensure high purity and stability for downstream applications in drug discovery and development.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, typically handled as its more stable hydrochloride salt.
Q1: My crude this compound hydrochloride is a dark, oily, or sticky solid. What is the cause and how can I purify it?
A1: The appearance of a dark, oily, or sticky crude product is a common issue. It typically points to the presence of several impurities:
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or extraction (e.g., dichloromethane) can be difficult to remove completely and may result in an oily product.
-
Polymeric Byproducts: The reactive nature of the chloromethyl group can lead to self-reaction or polymerization, especially if the free base is generated under harsh conditions or at elevated temperatures.
-
Starting Material Impurities: The synthesis often starts from L-prolinol or a protected version thereof.[1][2] Incomplete reaction or side reactions can leave behind colored impurities.
Troubleshooting Steps & Solutions:
-
Solvent Removal: Ensure thorough removal of reaction and extraction solvents under high vacuum. A vacuum distillation apparatus can be effective for removing residual high-boiling point solvents.[3]
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the desired product is insoluble, but the oily impurities are soluble. Good options include cold diethyl ether, hexane, or ethyl acetate. This can often induce crystallization and remove non-polar impurities.
-
Recrystallization: This is the most effective method for obtaining a high-purity, crystalline solid. The choice of solvent is critical. For the hydrochloride salt, polar protic solvents or mixtures are often successful.[4][5]
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) / Ether | Dissolve the crude product in a minimal amount of hot IPA, then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Allow to cool slowly to promote crystal growth. This is a very common and effective system for hydrochloride salts. |
| Methanol / Water | For highly polar impurities, dissolving in a small amount of methanol and adding water as an anti-solvent can be effective.[6] However, be aware that this compound can be sensitive to water, especially at elevated temperatures. |
| Ethanol | Recrystallization from hot ethanol can also yield a pure product.[4] The solubility difference between hot and cold ethanol for the hydrochloride salt is often favorable. |
| Toluene / Acetone | For less polar impurities, dissolving in a minimal amount of a co-solvent like acetone and then adding a non-polar solvent like toluene can be attempted. This is less common for hydrochloride salts but can be effective in specific cases.[7] |
Q2: My NMR spectrum shows unidentifiable peaks. What are the likely byproducts of the synthesis of this compound?
A2: Understanding the synthetic route is key to identifying byproducts. A common synthesis involves the chlorination of N-protected prolinol (e.g., N-Boc-prolinol) followed by deprotection.
Potential Byproducts:
-
Unreacted Starting Material: Incomplete chlorination will leave residual N-protected prolinol.
-
Over-chlorination Products: While less common, reaction at other positions on the pyrrolidine ring is possible under harsh conditions.
-
Elimination Products: Formation of a double bond to give a pyrroline derivative can occur, especially in the presence of a base.
-
Ring-Opened Products: Under strongly acidic or basic conditions, the pyrrolidine ring can potentially open.
-
Dimerization/Polymerization: As mentioned, the reactive nature of the product can lead to self-condensation.
Analytical Approach:
-
LC-MS/MS: This is a powerful technique for identifying and quantifying impurities, even at trace levels.[8][9][10][11]
-
GC-MS: For volatile impurities, GC-MS can provide valuable structural information.[8]
-
¹H and ¹³C NMR: Careful analysis of the NMR spectra, including 2D techniques like COSY and HSQC, can help elucidate the structure of unknown impurities.
Q3: I'm experiencing significant product loss during purification. How can I improve my yield?
A3: Product loss can occur at several stages. Here are some common causes and solutions:
-
Aqueous Extractions: this compound hydrochloride is water-soluble. During aqueous workups, ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the product and extract multiple times with an organic solvent.
-
Recrystallization: Using too much solvent for recrystallization is a frequent cause of low yield. Use the minimum amount of hot solvent required to dissolve the product. Also, ensure the solution is allowed to cool slowly to maximize crystal formation.
-
Adsorption on Silica Gel: If you are attempting column chromatography, be aware that the polar amine hydrochloride can strongly adsorb to silica gel, leading to poor recovery. It is generally not the preferred method for purifying the hydrochloride salt. If chromatography is necessary, consider using a different stationary phase like alumina or a modified silica gel.
-
Instability: The free base is less stable than the hydrochloride salt. If the free base is generated, it should be used immediately or stored under inert atmosphere at low temperatures. The hydrochloride salt is also hygroscopic and can degrade in the presence of moisture.[12]
Q4: My purified this compound hydrochloride degrades over time, even when stored in the freezer. What are the best storage practices?
A4: Degradation upon storage is often due to residual moisture or exposure to air. The chloromethyl group is susceptible to hydrolysis, and the compound can discolor.
Recommended Storage Conditions:
-
Dryness is Critical: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents or water.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Low Temperature: Storage at low temperatures (-20°C is recommended) will slow down potential degradation pathways.
-
Light Protection: Store in an amber vial to protect from light, which can sometimes catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound hydrochloride?
A1: Commercially available this compound hydrochloride typically has a purity of 95-98%.[13] Higher purity grades may be available for specific applications.
Q2: Can I use the free base of this compound in my reaction? How do I prepare it?
A2: Yes, the free base can be used, but it is significantly less stable than the hydrochloride salt. It should be prepared immediately before use. To prepare the free base, dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or diethyl ether) and wash with a mild aqueous base like sodium bicarbonate or a saturated solution of potassium carbonate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at low temperature. The resulting free base should be used immediately.
Q3: What are the key safety precautions when handling this compound?
A3: this compound and its hydrochloride salt should be handled with care.
-
Toxicity: It is a suspected mutagen and should be handled in a well-ventilated fume hood.
-
Corrosivity: As a hydrochloride salt, it can be corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Detailed Purification Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is designed for the purification of crude this compound hydrochloride that is an off-white to brown solid or oil.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (IPA)
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of isopropanol to the flask. Heat the mixture gently with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary, but avoid using an excess.
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Slowly add diethyl ether to the warm solution while stirring until a persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to a constant weight.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound hydrochloride.
Caption: Purification workflow for this compound HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemscene.com [chemscene.com]
Preventing racemization during synthesis of chiral 2-(Chloromethyl)pyrrolidine
Welcome to the technical support center for the stereoselective synthesis of 2-(chloromethyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chirality during the synthesis of this valuable building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the enantiomeric purity of your final product.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of this compound. This process can significantly diminish the efficacy and introduce unforeseen side effects in downstream applications, particularly in pharmaceutical development. The following table outlines common issues encountered during synthesis that can lead to racemization, their probable causes, and robust solutions to maintain stereochemical integrity.
| Problem Encountered | Probable Cause(s) | Preventative Measures & Solutions |
| Significant loss of optical purity in the final product. | 1. Inadequate N-protection: The lone pair of the pyrrolidine nitrogen can participate in side reactions that facilitate racemization at the adjacent chiral center. 2. Harsh reaction conditions: High temperatures or extreme pH can promote enolization or other racemization pathways. 3. Inappropriate choice of reagents: Certain reagents, particularly in the chlorination step, can create intermediates that are prone to racemization. | 1. Select a robust N-protecting group: Employ protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl) to shield the nitrogen atom. This prevents its involvement in undesirable side reactions.[1] 2. Optimize reaction conditions: Maintain low temperatures throughout the synthesis, especially during the activation and substitution steps. Use non-hindered, weaker bases like 2,4,6-collidine instead of stronger bases such as DIEA.[2] 3. Choose stereochemistry-preserving reagents: For the conversion of the hydroxymethyl group to a chloromethyl group, consider using milder chlorinating agents like thionyl chloride (SOCl₂) in the presence of a base like pyridine at low temperatures, or using Appel reaction conditions (triphenylphosphine and carbon tetrachloride). |
| Formation of unexpected byproducts. | 1. Side reactions involving the unprotected nitrogen: The nucleophilic nitrogen can react with electrophiles in the reaction mixture, leading to dimerization or other unwanted products. 2. Over-activation of the hydroxyl group: Using overly reactive reagents for the chlorination step can lead to elimination or rearrangement reactions. | 1. Ensure complete N-protection: Monitor the protection step to confirm full conversion before proceeding to the next step. 2. Controlled activation: Add the activating/chlorinating agent slowly and at a low temperature to control the reaction rate and minimize side reactions. |
| Inconsistent enantiomeric excess (ee) between batches. | 1. Variability in reaction setup and conditions: Inconsistent temperature control, addition rates of reagents, or reaction times can lead to varying levels of racemization. 2. Moisture contamination: The presence of water can hydrolyze intermediates and affect the stereochemical outcome. | 1. Standardize the protocol: Meticulously control all reaction parameters, including temperature, stirring speed, and the rate of addition of reagents. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant concern in the synthesis of chiral this compound?
A1: The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. In the case of chiral this compound, which is a key building block for many bioactive molecules, the two enantiomers can have drastically different pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[3] Therefore, maintaining high enantiomeric purity is crucial for the safety and efficacy of the final drug product.
Q2: What is the underlying mechanism of racemization during the synthesis of this compound?
A2: Racemization at the C2 position of the pyrrolidine ring typically proceeds through the formation of a planar, achiral intermediate. This can occur via several pathways, including the formation of an enamine or an iminium ion intermediate, especially if the pyrrolidine nitrogen is unprotected. The subsequent attack on this planar intermediate can occur from either face with equal probability, leading to a racemic mixture.
Q3: How does N-protection prevent racemization?
A3: N-protection is a critical strategy to prevent racemization. By converting the secondary amine of the pyrrolidine ring into a less nucleophilic and non-basic carbamate (e.g., Boc or Cbz), the nitrogen's lone pair is withdrawn and unavailable to participate in the formation of racemization-prone intermediates like enamines.[1] This effectively locks the stereocenter at C2.
References
Technical Support Center: Managing the Hygroscopic Nature of 2-(Chloromethyl)pyrrolidine Hydrochloride
Welcome to the technical support guide for 2-(Chloromethyl)pyrrolidine hydrochloride. As a key building block in pharmaceutical synthesis, the integrity of this reagent is paramount for achieving reproducible and high-yielding results.[1][2] Its hydrochloride salt form, while enhancing stability and ease of handling compared to the free base, introduces a significant challenge: hygroscopicity. This guide, developed by our senior application scientists, provides in-depth, practical solutions to the problems caused by moisture absorption.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental properties of this compound hydrochloride and the direct consequences of its interaction with atmospheric moisture.
Q1: What is this compound hydrochloride and why is it hygroscopic?
A: this compound hydrochloride is a pyrrolidine derivative widely used as an intermediate in the synthesis of various pharmaceutical compounds.[1][2] The molecule's hygroscopicity—its tendency to readily absorb moisture from the air—stems primarily from the presence of the hydrochloride salt.[3] The ionic nature of the ammonium chloride group strongly attracts polar water molecules through ion-dipole interactions. This interaction is often strong enough to pull water from the atmosphere into the crystalline lattice of the solid, especially at moderate to high relative humidity.[3]
Q2: What are the specific consequences of moisture absorption in my experiments?
A: Undetected moisture content can lead to a cascade of experimental failures:
-
Inaccurate Stoichiometry: When you weigh the reagent, you are weighing both the compound and the absorbed water. This leads to using a lower molar quantity of the reagent than calculated, affecting reaction stoichiometry and potentially limiting the yield.
-
Introduction of a Competing Nucleophile: Water can act as a nucleophile in many organic reactions. In reactions with electrophilic centers, water can compete with your desired nucleophile, leading to the formation of unwanted hydroxylated byproducts and reducing the yield of the target molecule.
-
Reagent Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the starting material over time.
-
Physical Handling Issues: A dry, free-flowing powder can become a dense, clumpy, or sticky solid, making it difficult to handle, weigh accurately, and ensure complete dissolution.
Q3: How can I visually identify if my reagent has absorbed excessive moisture?
A: While subtle moisture absorption is not visible, significant uptake can be. A high-quality, dry reagent should appear as a fine, crystalline, free-flowing powder. If your material has absorbed significant moisture, you may observe:
-
Clumping: The powder no longer flows easily and forms aggregates.
-
"Wet" or "Oily" Appearance: The solid may look damp or begin to deliquesce (dissolve in the absorbed water) into a syrupy liquid in cases of extreme moisture uptake.
-
Difficulty in Transfer: The material sticks to spatulas and weighing paper.
Any of these signs warrant taking the corrective actions outlined in the troubleshooting sections below.
Section 2: Protocols for Proper Storage and Handling
Proactive moisture exclusion is the most effective strategy. The appropriate level of control depends on the moisture sensitivity of your subsequent chemical transformations.
Q4: What is the ideal way to store both unopened and opened containers of this reagent?
A: Proper storage is critical to maintaining the reagent's integrity.
-
Unopened Containers: Keep the manufacturer-sealed container in a cool, dry, and dark place.[4][5] Storage in a temperature and humidity-controlled environment is ideal. Avoid areas with significant temperature fluctuations, which can cause pressure changes that compromise container seals over time.
-
Opened Containers: Once opened, the risk of moisture ingress increases dramatically. The container should be stored in a secondary controlled environment. The choice between a desiccator and a glovebox depends on the sensitivity of your application.
Q5: What is the best practice for handling and weighing the reagent once the container is opened?
A: The key principle is to minimize the reagent's exposure time to the ambient laboratory atmosphere.
Step-by-Step Protocol: Weighing this compound Hydrochloride
-
Preparation: Before retrieving the reagent bottle from storage (desiccator or glovebox), ensure all other reaction components and glassware are prepared and ready.
-
Equilibration: If the reagent is stored cold, allow the container to warm to ambient temperature before opening. Opening a cold bottle will cause atmospheric moisture to condense on the product.
-
Atmosphere Control: Perform the weighing in the driest environment possible. For highly sensitive reactions, this should be inside a nitrogen-filled glovebox. For less sensitive applications, work quickly on an open bench on a low-humidity day.
-
Transfer: Open the container, quickly remove the desired amount of solid using a clean, dry spatula, and place it into a pre-tared, sealed weighing vessel.
-
Seal Immediately: Tightly close the main reagent bottle immediately after removing the material. Use parafilm to wrap the cap and threads for an extra barrier against moisture during storage.[6]
-
Record: Note the date the bottle was opened on the label to track its exposure history.
Q6: How do I choose between using a desiccator and a glovebox?
A: Your choice should be guided by the stringency of your experimental requirements.
| Feature | Standard Benchtop | Desiccator Cabinet | Inert Atmosphere Glovebox |
| Atmosphere | Ambient Air (Variable Humidity) | Dry Air | Dry Nitrogen or Argon (<1 ppm H₂O) |
| Moisture Level | Uncontrolled | Low (<20% RH) | Ultra-Low (<0.1% RH) |
| Best For | Non-moisture sensitive reactions | General storage of hygroscopic solids[6] | Reactions using organometallics, strong bases, or other highly water-sensitive reagents[7] |
| Limitations | High risk of moisture contamination | Does not remove already absorbed water; only prevents further uptake | Requires specialized equipment and training |
Section 3: Troubleshooting Experimental Failures
When reactions go wrong, systematically diagnosing the root cause is essential. This section focuses on identifying moisture as a potential culprit.
Q7: My reaction yield is consistently low. Could moisture in the this compound hydrochloride be the cause?
A: Absolutely. Low yield is a classic symptom of a compromised hygroscopic reagent. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q8: I'm observing unexpected byproducts in my analysis (TLC, LC-MS). How can I confirm if they are moisture-related?
A: If water is acting as a competing nucleophile, you would expect to see byproducts where the chloromethyl group has been hydrolyzed to a hydroxymethyl group. Look for a mass corresponding to [M-Cl+OH]. If your reaction involves a strong base (e.g., n-BuLi, LDA), water can quench the base, leading to the recovery of unreacted starting materials. A control reaction using a freshly opened bottle or a rigorously dried sample of the reagent is the definitive way to confirm if the byproducts disappear.
Section 4: Advanced Techniques & Quantification
For the most demanding applications, verifying and ensuring the dryness of your reagent is a necessary step.
Q9: My experiment is extremely moisture-sensitive. How can I dry the reagent before use?
A: Drying the solid under vacuum is an effective method to remove absorbed atmospheric water. The melting point of the related N-(2-Chloroethyl)pyrrolidine hydrochloride is 171-175 °C, indicating good thermal stability for gentle heating.[8]
Protocol: Drying this compound Hydrochloride Under High Vacuum
-
Setup: Place a thin layer of the reagent in a clean, dry round-bottom flask or Schlenk flask. Connect the flask to a high-vacuum manifold (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).
-
Desiccant (Optional but Recommended): Place a drying agent like phosphorus pentoxide (P₄O₁₀) in the vacuum line between your sample and the vacuum pump (but not in direct contact with the sample) to trap water vapor.
-
Vacuum Application: Slowly and carefully apply the vacuum. Tap the flask gently to ensure the fine powder does not get sucked into the manifold.
-
Heating (Optional): Once under a stable high vacuum, you can gently heat the flask with a water bath or heating mantle to a moderate temperature (e.g., 40-50 °C) to accelerate the drying process. Do not exceed the compound's melting or decomposition temperature.
-
Duration: Dry for several hours (4-12 hours) or until the mass is constant.
-
Backfilling: After drying, allow the flask to cool to room temperature before backfilling with a dry, inert gas like nitrogen or argon. Do not backfill with ambient air.
-
Storage: Immediately transfer the dried reagent into a vial inside a glovebox or store the Schlenk flask under a positive pressure of inert gas.
Q10: How can I accurately measure the water content of my reagent?
A: The most accurate and widely accepted method for determining water content in chemical samples is Karl Fischer (KF) titration.[9][10] This technique is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range.
-
Principle: KF titration is a coulometric or volumetric method based on the reaction of iodine with water.[10]
-
Procedure: A sample of the reagent is dissolved in a special KF solvent and titrated with the KF reagent. The amount of iodine consumed is directly proportional to the amount of water present.
-
Recommendation: If your lab does not have a KF titrator, consider submitting a sample to your institution's analytical services core. For GMP or manufacturing applications, routine KF analysis is mandatory. An automated system can even measure the water content without exposing the sample to air.[9]
Section 5: Safety Considerations
Q11: Are there any specific safety precautions I should take when handling this reagent?
A: Yes. According to safety data sheets, this compound hydrochloride and related compounds are classified as irritants.[8][11][12]
-
Hazard Summary: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] It is also harmful if swallowed or inhaled.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][13]
-
Engineering Controls: Handle this reagent in a well-ventilated chemical fume hood to avoid inhalation of the dust.[13][14]
-
Handling: Avoid creating dust during handling.[8][14] In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal.[8]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8][11] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.
Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before use.[8][11][12][13][14]
Caption: Relationship between the problem, consequences, and solutions.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 5. Storage instructions for chemical reagents [en.hnybio.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fishersci.com [fishersci.com]
- 9. mt.com [mt.com]
- 10. news-medical.net [news-medical.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. capotchem.com [capotchem.com]
Technical Support Center: N-Protecting Group Removal from Pyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of N-protecting groups from pyrrolidine derivatives. Pyrrolidine is a vital scaffold in numerous natural products and pharmaceuticals, making the strategic use and removal of protecting groups a critical step in synthesis.[1][2] This resource is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to help you navigate challenges in your work.
Introduction: The Strategy of Protection and Deprotection
In multi-step organic synthesis, protecting the nitrogen atom of the pyrrolidine ring is often essential to prevent undesired side reactions or to direct stereochemistry.[3] An ideal protecting group is easily introduced, stable under various reaction conditions, and, crucially, can be removed cleanly and selectively under mild conditions.[3][4] The three most common N-protecting groups for pyrrolidines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The power of modern synthesis lies in orthogonal deprotection , a strategy that allows for the selective removal of one protecting group in the presence of others.[5][6] This is achieved by choosing groups that are cleaved by fundamentally different mechanisms: acid-lability (Boc), catalytic hydrogenolysis (Cbz), or base-lability (Fmoc).[3]
Caption: Orthogonal stability of common N-protecting groups.
N-Boc (tert-Butyloxycarbonyl) Deprotection
The Boc group is one of the most popular amine protecting groups due to its stability in basic and nucleophilic conditions, while being easily removed by acid.[3][7]
Mechanism Insight: The deprotection proceeds via protonation of the carbamate carbonyl, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine. The high stability of the carbocation drives the reaction.
Troubleshooting and FAQs for N-Boc Deprotection
Q1: My reaction is sluggish or incomplete, even with excess acid. What's going wrong?
A1: This can be due to several factors:
-
Insufficient Acid Strength/Concentration: While seemingly simple, the choice and concentration of acid are critical. For stubborn deprotections, switching from trifluoroacetic acid (TFA) to a stronger acid like HCl (typically a 4M solution in dioxane or ethyl acetate) can be effective.[8][9]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) is standard, but for some substrates, using a more polar solvent or a co-solvent may be necessary.
-
Temperature: Most Boc deprotections are run at 0°C to room temperature.[10] If the reaction is slow and the substrate is thermally stable, cautiously increasing the temperature may improve the rate, but this also increases the risk of side reactions.
Q2: I'm observing significant side product formation. How can I improve selectivity?
A2: The primary culprit is often the reactivity of the generated tert-butyl cation, which is a potent electrophile.
-
Use a Cation Scavenger: The t-butyl cation can alkylate electron-rich moieties on your molecule (e.g., tryptophan or methionine residues). Including a scavenger like triisopropylsilane (TIS) or anisole in the reaction mixture can trap the cation and prevent these side reactions.
-
Milder Acidic Conditions: Overly harsh conditions can degrade other acid-sensitive functional groups in your molecule.[11] Consider using milder acids like aqueous phosphoric acid or pyridinium p-toluenesulfonate (PPTS), although this will likely require longer reaction times or elevated temperatures.[9][10]
Q3: My final product is a colorful oil after workup. What happened?
A3: This is a common issue, especially when using TFA. The initial product is the amine trifluoroacetate salt.[12] The color change could be due to degradation of the deprotected amine or impurities.[10]
-
Ensure Complete Neutralization: During the basic workup (e.g., with saturated sodium bicarbonate), ensure the aqueous layer is sufficiently basic (pH 9-10) to fully neutralize the TFA salt and liberate the free amine for extraction.[10]
-
Perform Reactions at Lower Temperatures: Running the reaction at 0°C can minimize the formation of degradation byproducts.[10]
Standard Protocol: Boc Deprotection with TFA
This protocol describes the standard procedure for removing a Boc protecting group under acidic conditions.[10]
-
Dissolution: Dissolve the N-Boc-pyrrolidine derivative in dichloromethane (DCM) (a typical concentration is 0.1-0.5 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps control the reaction's exothermicity and minimizes potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 9-10.
-
Extract the deprotected amine into an organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product.
-
Caption: General workflow for N-Boc deprotection.
N-Cbz (Benzyloxycarbonyl) Deprotection
The Cbz group is valued for its stability under both acidic and basic conditions.[13] Its removal is most commonly achieved via catalytic hydrogenolysis, a mild and efficient method.[14]
Mechanism Insight: In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is reductively cleaved. This generates an unstable carbamic acid intermediate which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene.[13]
Troubleshooting and FAQs for N-Cbz Deprotection
Q1: My Cbz deprotection is very slow or has stalled. What could be the cause?
A1: This is almost always related to the catalyst.
-
Catalyst Poisoning: The catalyst (typically Palladium on Carbon, Pd/C) can be poisoned by sulfur-containing compounds, and to a lesser extent, by the amine product itself.[15] Ensure all reagents and solvents are free of sulfur impurities. If the product is inhibiting the reaction, using a higher catalyst loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.
-
Insufficient Hydrogen: Ensure a good supply of hydrogen. For reactions at atmospheric pressure, this means thoroughly flushing the reaction vessel with H₂ (via a balloon) and maintaining a positive pressure.[16] For difficult substrates, higher pressures (e.g., in a Parr shaker) may be required.
-
Poor Mass Transfer: The reaction is heterogeneous. Vigorous stirring is crucial to ensure the substrate, hydrogen, and catalyst are in close contact.
Q2: Besides the desired product, I'm seeing byproducts from the reduction of other functional groups. How can I avoid this?
A2: This is the primary limitation of hydrogenolysis. Functional groups like alkenes, alkynes, nitro groups, and some aryl halides are also susceptible to reduction.
-
Use Transfer Hydrogenation: Instead of H₂ gas, a hydrogen donor like ammonium formate, cyclohexene, or triethylsilane can be used in a process called catalytic transfer hydrogenation.[13] These conditions are often milder and can sometimes offer better chemoselectivity.
-
Alternative Non-Reductive Methods: If your molecule cannot tolerate reductive conditions, consider alternative methods. Lewis acids (e.g., AlCl₃ in HFIP) or nucleophilic cleavage with thiols have been reported for Cbz removal and are orthogonal to many reducible groups.[17][18]
Q3: How do I safely handle the Pd/C catalyst?
A3: Palladium on carbon is pyrophoric, especially when dry and exposed to air after use.
-
Handling: Always handle the catalyst in a well-ventilated fume hood. When weighing, do so quickly and avoid creating dust.
-
Filtration: After the reaction, the catalyst is removed by filtration. Never let the filter cake dry completely in the air. The standard procedure is to filter the reaction mixture through a pad of Celite®. Keep the Celite pad wet with solvent during filtration.
-
Quenching: The collected catalyst on the Celite should be quenched by slowly adding it to a large volume of water before disposal according to your institution's safety guidelines.
Standard Protocol: Cbz Deprotection by Hydrogenolysis
This protocol outlines the removal of an N-Cbz group using H₂ gas and a palladium catalyst.[16]
-
Setup: To a solution of the N-Cbz-pyrrolidine derivative in a suitable solvent (methanol or ethanol are common) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Atmosphere Exchange: Seal the flask and replace the air with hydrogen gas. This is typically done by evacuating the flask with a vacuum pump and backfilling with H₂ from a balloon, repeating this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. Reaction times can vary from 1 hour to over 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the amine product) indicates progress.
-
Workup:
-
Once complete, carefully vent the H₂ atmosphere and flush the flask with an inert gas like nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Keep the filter pad wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often pure enough for the next step without further purification.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, providing orthogonality to acid-labile groups.[19]
Mechanism Insight: Fmoc removal is a classic example of a base-catalyzed β-elimination (E1cB mechanism).[19][20] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. The resulting carbanion is stabilized by the aromatic system and rapidly eliminates, releasing the free amine, CO₂, and dibenzofulvene (DBF).[19]
Troubleshooting and FAQs for N-Fmoc Deprotection
Q1: Why is piperidine the standard base for Fmoc removal? Can I use something else?
A1: Piperidine is ideal for two reasons. First, it is a strong enough base to efficiently abstract the C9 proton. Second, and just as importantly, it acts as an excellent scavenger for the electrophilic dibenzofulvene (DBF) byproduct.[19][20] Trapping the DBF is critical to prevent it from reacting with the newly liberated amine, which would terminate chain elongation in peptide synthesis.[19] While other bases like DBU (1,8-diazabicyclo[11.5.4.0]undec-7-ene) or pyrrolidine can also be used, piperidine offers the best balance of reactivity and scavenging.[20][21][22]
Q2: I'm seeing an unexpected mass addition corresponding to +166 Da on my product. What is it?
A2: This is the classic signature of incomplete scavenging of the DBF byproduct. The DBF has a mass of ~166 Da and, as a reactive electrophile, can form an adduct with your deprotected pyrrolidine amine. To resolve this:
-
Ensure Sufficient Piperidine: Use a standard concentration of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[19][21] Do not skimp on the amount of deprotection solution used.
-
Increase Reaction Time: A standard deprotection involves two treatments with the piperidine solution to ensure complete removal and scavenging.[21]
Q3: My peptide sequence is prone to aspartimide formation. Is this related to Fmoc deprotection?
A3: Yes, base-mediated Fmoc deprotection is a known trigger for aspartimide formation, particularly in sequences containing an aspartic acid residue.[22] The piperidine can catalyze the cyclization of the aspartic acid side chain with the peptide backbone nitrogen.
-
Use a Milder Base: Using a less harsh base system, such as 2% DBU with 2% piperidine in DMF, can sometimes reduce the rate of this side reaction.
-
Reduce Deprotection Time: Minimize the exposure of the peptide to the basic conditions to what is necessary for complete Fmoc removal.
Standard Protocol: Fmoc Deprotection with Piperidine
This protocol is standard for Fmoc removal in both solution-phase and solid-phase synthesis.[19][21]
-
Prepare Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection: Add the deprotection reagent to the N-Fmoc-pyrrolidine derivative (in solution or bound to a solid support). Use a sufficient volume to ensure all substrate is treated (e.g., 10 mL per gram of resin).[19]
-
Reaction: Agitate the mixture at room temperature. A typical procedure involves two steps: an initial 2-3 minute treatment, followed by draining and a second treatment for 5-10 minutes.[19][21]
-
Monitoring (Solution Phase): In solution, the reaction can be monitored by TLC or LC-MS.
-
Workup (Solution Phase): If in solution, the reaction mixture is typically diluted with an organic solvent and washed extensively with water and brine to remove piperidine, DMF, and the DBF-piperidine adduct.
-
Washing (Solid Phase): If on a solid support, drain the deprotection solution and wash the resin thoroughly with DMF to remove all reagents before proceeding to the next coupling step.[21]
Comparative Summary of Deprotection Conditions
| Protecting Group | Lability | Common Reagents | Solvents | Key Considerations |
| Boc | Acid-labile | TFA, HCl | DCM, Dioxane, EtOAc | t-butyl cation can cause side reactions; use scavengers.[11] |
| Cbz | Hydrogenolysis | H₂, Pd/C; Ammonium Formate | MeOH, EtOH, THF | Catalyst can be poisoned; incompatible with reducible groups.[13][15] |
| Fmoc | Base-labile | 20% Piperidine | DMF, NMP | DBF byproduct must be scavenged; can cause base-mediated side reactions.[19][20] |
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Instability of 2-(Chloromethyl)pyrrolidine Under Basic Conditions
Welcome to the technical support center for 2-(chloromethyl)pyrrolidine. This versatile building block is crucial in the synthesis of numerous pharmaceutical agents and research compounds. However, its use in reactions involving strong bases presents significant stability challenges that can lead to low yields, unexpected side products, and reaction failure. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemistry, practical troubleshooting strategies, and robust protocols to ensure successful and reproducible outcomes.
Section 1: The Core Instability Mechanism: The Aziridinium Ion
This section explains the fundamental chemical behavior of this compound that underpins the challenges encountered during its use.
Q1: Why is this compound so unstable in the presence of a base?
A: The instability of this compound under basic conditions is not due to simple decomposition but rather a rapid intramolecular cyclization. As a vicinal amino halide (an amine and a leaving group separated by two carbons), the pyrrolidine nitrogen acts as a potent internal nucleophile. In the presence of a base, the neutral secondary amine attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and forms a highly strained and highly reactive bicyclic intermediate known as a 1-azoniabicyclo[3.1.0]hexane salt, commonly referred to as a bicyclic aziridinium ion.[1][2][3]
This aziridinium ion is the central culprit behind most of the issues encountered. Its high reactivity makes it susceptible to attack by any nucleophile in the reaction mixture, leading to a variety of desired and undesired products.[3][4] The formation of this intermediate is often faster than the intended intermolecular reaction, especially under harsh basic conditions or at elevated temperatures.
Caption: Intramolecular cyclization of this compound.
Section 2: Troubleshooting Guide for Common Experimental Failures
This section addresses specific problems you might encounter in the lab, linking them back to the core instability mechanism and providing actionable solutions.
Q2: My reaction yield is extremely low, and I'm recovering unreacted starting material or see a complex mixture on my TLC. What's going wrong?
A: This common issue typically points to a few critical factors related to reaction kinetics and base selection:
-
Competition with Cyclization: Your desired intermolecular SN2 reaction is in a direct kinetic race with the intramolecular cyclization to form the aziridinium ion. If conditions favor cyclization (e.g., high temperature, wrong base), your intended reaction will be outcompeted.
-
Inappropriate Base: Using a strong, nucleophilic base (like NaOH or KOH in excess) can directly react with the aziridinium intermediate or the starting material itself, leading to byproducts. The ideal base should be strong enough to deprotonate your nucleophile (and the hydrochloride salt of the starting material, if used) but non-nucleophilic to avoid side reactions.[5]
-
Temperature Control: Higher temperatures dramatically accelerate the rate of intramolecular cyclization. Running the reaction at or below room temperature is often crucial. For particularly sensitive substrates, cooling to 0 °C or below may be necessary.[6]
Q3: My mass spectrometry analysis shows a product with a mass corresponding to a piperidine derivative instead of my expected pyrrolidine product. How is this possible?
A: You are observing a classic rearrangement product that proceeds through the bicyclic aziridinium ion intermediate. The strained three-membered ring of the aziridinium ion can be opened by nucleophilic attack at two locations: the bridge carbon or the bridgehead carbon.[3] Attack at one of the bridgehead carbons results in the expansion of the five-membered pyrrolidine ring into a six-membered piperidine ring.[2][7] This pathway is a known synthetic route for creating substituted piperidines and can become the dominant pathway depending on the nucleophile and reaction conditions.
Caption: Competing pathways for nucleophilic attack on the aziridinium ion.
Q4: I've isolated a significant amount of 2-(hydroxymethyl)pyrrolidine as a byproduct. What is the cause?
A: The presence of 2-(hydroxymethyl)pyrrolidine is a clear indication of hydrolysis. This occurs when water or hydroxide ions are present in your reaction mixture. They act as nucleophiles, attacking the highly reactive aziridinium ion intermediate. This underscores the critical importance of maintaining strictly anhydrous (dry) reaction conditions. Ensure your solvents and reagents are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[8]
Section 3: Best Practices and Recommended Experimental Protocol
Adhering to best practices is essential for success. This section provides a summary of critical parameters and a detailed, robust protocol for a typical N-alkylation reaction.
Q5: What are the best practices for setting up a successful alkylation reaction with this compound?
A: To favor the desired intermolecular substitution over the intramolecular side reactions, careful control over the reaction parameters is paramount.
| Parameter | Recommendation | Rationale |
| Starting Material | Use This compound hydrochloride salt.[9][10] | The protonated nitrogen is non-nucleophilic, preventing cyclization during storage and handling. The free base is generated in situ. |
| Base Selection | Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5] For very sensitive reactions, consider sodium hydride (NaH).[8] | These bases are effective at deprotonating the nucleophile and the hydrochloride salt without competing as nucleophiles themselves. |
| Solvent | Use a dry, polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) . | These solvents effectively dissolve the reagents and facilitate SN2 reactions without participating in the reaction. Ensure they are anhydrous. |
| Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. | Lower temperatures slow the rate of the undesired intramolecular cyclization, giving the desired intermolecular reaction a kinetic advantage.[6] |
| Order of Addition | Add a solution of This compound HCl slowly (e.g., dropwise) to a stirred mixture of your nucleophile and the base. | This ensures that the reactive free-base, once formed, is in high dilution and in the immediate presence of the intended nucleophile, maximizing the chance of the desired reaction.[8] |
Detailed Protocol: N-Alkylation of 4-Methoxyphenol
This protocol provides a robust, self-validating method for the alkylation of a model nucleophile.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
Caption: General experimental workflow for controlled alkylation.
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetonitrile to form a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound hydrochloride (1.2 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cold, stirred suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting nucleophile is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
Section 4: Frequently Asked Questions (FAQs)
Q6: Should I free-base the this compound hydrochloride before use?
A: It is strongly discouraged. The free base of this compound is significantly less stable than its hydrochloride salt.[9][11] Attempting to isolate and store the free base will likely lead to decomposition and polymerization. The most effective and reliable method is to use the hydrochloride salt directly in the reaction and generate the reactive free base in situ, as described in the protocol above.
Q7: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting materials and the appearance of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this reaction. It allows you to track the disappearance of reactants and the formation of the product while simultaneously getting mass information for any side products. This is how you would identify the formation of ring-expanded piperidines or hydrolysis artifacts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final, purified product and for identifying the structure of any major, isolable byproducts.
References
- 1. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Improving Diastereoselectivity with 2-(Chloromethyl)pyrrolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving diastereoselectivity in reactions involving the chiral building block, 2-(chloromethyl)pyrrolidine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and controlling its stereochemistry is paramount for synthesizing enantiomerically pure drug candidates.[1][2][3] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is controlling its reaction stereoselectivity important?
This compound is a versatile chiral building block. It contains a pre-existing stereocenter at the C2 position of the pyrrolidine ring. When it reacts as an electrophile, for instance in an N-alkylation reaction, the approach of the nucleophile can be influenced by this stereocenter, potentially creating a new stereocenter or a diastereomeric product. In drug development, different diastereomers can have vastly different biological activities, with one being therapeutically active and the other being inactive or even harmful.[3] Therefore, maximizing the formation of the desired diastereomer is critical for efficacy, safety, and regulatory approval.
Q2: What fundamental principles govern the diastereoselectivity of its reactions?
The diastereoselectivity in reactions involving this compound is primarily governed by steric approach control . The existing chiral center creates a sterically biased environment. The incoming nucleophile will preferentially attack the electrophilic carbon from the less sterically hindered face of the molecule. The degree of selectivity depends on the energy difference (ΔΔG‡) between the two transition states leading to the different diastereomers.[4][5] Factors that magnify this energy difference, such as lower temperatures, solvent choice, and the steric bulk of reactants, will enhance diastereoselectivity.[6]
Troubleshooting Guide: Common Issues & Solutions
Q3: My N-alkylation reaction with (S)-2-(chloromethyl)pyrrolidine and a primary amine is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause, and what should I try first?
A low diastereomeric ratio (d.r.) is a common challenge, indicating that the energy difference between the two competing transition states is minimal.[4] This can stem from several factors, but the most critical parameters to investigate are reaction temperature, solvent, and the choice of base.
Primary Recommendation: The first and often most effective parameter to adjust is the reaction temperature .
-
Causality: Asymmetric reactions are highly sensitive to temperature. Lowering the temperature enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[6] Higher temperatures can provide enough thermal energy to overcome this small energy barrier, resulting in a loss of selectivity and a d.r. approaching 1:1.
-
Actionable Solution: Perform a temperature screen. If your initial reaction was at room temperature, repeat it at 0 °C, -20 °C, and -78 °C. Monitor the reaction progress carefully, as lower temperatures will decrease the reaction rate.
Q4: I've lowered the temperature to -78 °C, but my diastereoselectivity is still poor (< 3:1 d.r.). What should I investigate next?
If temperature optimization is insufficient, the next crucial factors to screen are the solvent and any additives .
-
Causality (Solvent): The solvent plays a pivotal role in organizing the transition state. Non-polar solvents (e.g., toluene, hexanes, dichloromethane) are often preferred as they are less likely to interfere with key intermolecular interactions and can promote a more rigid, ordered transition state, thereby amplifying steric effects.[6][7][8] Polar, coordinating solvents (e.g., THF, acetonitrile) can sometimes disrupt the necessary pre-organization, leading to lower selectivity.
-
Causality (Additives): Additives, particularly lithium salts like LiBr or LiCl, can have a profound impact.[9] These salts can participate in the transition state, creating a more rigid, chelated structure through coordination with the reactants. This increased rigidity can significantly enhance the facial discrimination of the electrophile, leading to improved diastereoselectivity.[9]
Actionable Solutions:
-
Solvent Screening: Conduct a solvent screen using a consistent low temperature. A recommended list of solvents is provided in the table below.
-
Additive Screening: Introduce 1.0 to 2.0 equivalents of an additive like anhydrous LiBr to your reaction in a non-polar solvent like toluene or dichloromethane.
| Parameter | Recommended Screening Conditions | Rationale |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Screen a range from non-polar to polar-aprotic to assess the impact on transition state organization.[6][7] |
| Temperature | Room Temp (23 °C), 0 °C, -40 °C, -78 °C | Lower temperatures increase the energy difference between diastereomeric transition states.[6] |
| Additives | None, LiBr (1.5 eq.), LiCl (1.5 eq.), ZnCl₂ (1.0 eq.) | Lewis acidic additives can create more rigid, chelated transition states, enhancing stereocontrol.[9] |
Q5: My reaction involves deprotonating a nucleophile first. Can the choice of base affect the diastereoselectivity?
Absolutely. The counter-ion of the base can influence the aggregation state and reactivity of the nucleophile. For instance, using a lithium base like LDA or LiHMDS can be beneficial, as the lithium cation is known to participate in forming organized transition states, especially when combined with salt additives.[9]
-
Causality: Different bases (e.g., sodium, potassium, or lithium amides) result in different metalated nucleophiles. Lithium cations, being small and hard Lewis acids, are particularly effective at forming tight aggregates and participating in chelation, which can lock the conformation of the transition state and improve selectivity.[9]
-
Actionable Solution: If you are using a base like NaH or K₂CO₃, consider switching to a lithium base such as n-BuLi, LDA, or LiHMDS. This change can sometimes improve the d.r., particularly when run at low temperatures in non-polar solvents.
Visualized Workflow and Concepts
To systematize your troubleshooting process, follow this logical workflow.
Caption: A logical workflow for optimizing reaction diastereoselectivity.
Caption: Lower temperatures increase the energy gap (ΔΔG‡) between transition states.
Experimental Protocols
Protocol 1: General Procedure for Temperature and Solvent Screening
This protocol provides a framework for systematically evaluating the effect of temperature and solvent on the diastereoselectivity of an N-alkylation reaction.
Materials:
-
(S)-2-(chloromethyl)pyrrolidine (or its hydrochloride salt and a suitable base for neutralization)
-
Your nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K₂CO₃, DIPEA, if needed)
-
Anhydrous solvents (Toluene, DCM, THF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Reaction vessels and appropriate cooling baths (ice/water, acetone/dry ice, etc.)
Procedure:
-
Setup: In parallel, set up three oven-dried reaction flasks under an inert atmosphere.
-
Reagents: To each flask, add the nucleophile (1.0 equiv) and a non-nucleophilic base like K₂CO₃ (2.0 equiv) if starting from the hydrochloride salt of the pyrrolidine.
-
Solvent Addition: To Flask 1, add anhydrous Toluene. To Flask 2, add anhydrous DCM. To Flask 3, add anhydrous THF. Aim for a consistent concentration (e.g., 0.1 M).
-
Cooling: Cool each flask to the desired starting temperature (e.g., -78 °C).
-
Initiation: Prepare a stock solution of this compound (1.1 equiv) in the corresponding solvent for each reaction. Add the electrophile solution dropwise to each cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reactions at the set temperature. Monitor the progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy by integrating well-resolved, non-overlapping peaks corresponding to each diastereomer. Chiral HPLC may also be required for accurate determination.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 2-(Chloromethyl)pyrrolidine Enantiomers
In the landscape of pharmaceutical development and chemical synthesis, the stereoisomeric composition of chiral molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust analytical methods for the enantioselective analysis of chiral building blocks are critical. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of 2-(chloromethyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents.
This document will explore two primary strategies for the enantiomeric resolution of this compound by HPLC: an indirect approach involving pre-column derivatization and a direct approach utilizing chiral stationary phases (CSPs). We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance attributes.
The Challenge of Separating this compound Enantiomers
This compound is a small, relatively polar molecule that lacks a strong chromophore, presenting challenges for direct UV detection and chiral recognition. The development of a successful enantioselective HPLC method hinges on creating a system where the two enantiomers interact differently with a chiral environment, leading to their separation.
Strategy 1: Indirect Chiral HPLC Analysis via Pre-column Derivatization
The indirect approach to chiral separation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). These resulting diastereomers possess different physicochemical properties and can be separated on a conventional achiral HPLC column. However, for enhanced separation, a chiral column is often still employed.[1]
A highly analogous and successful method has been developed for the chiral separation of 2-(aminomethyl)-1-ethylpyrrolidine, which can be adapted for this compound.[2] This method utilizes 4-nitrobenzoyl chloride as the CDA. The nitro group introduces a strong chromophore, significantly enhancing UV detection at 254 nm.[3]
Mechanistic Principle
The derivatization reaction of the secondary amine of the pyrrolidine ring with an enantiomerically pure CDA forms a covalent bond, creating two diastereomers. The different spatial arrangements of the chiral centers in the newly formed molecules lead to distinct interactions with the stationary phase, enabling their separation.
Experimental Protocol: Indirect Analysis via Derivatization
This protocol is adapted from a validated method for a structurally similar compound and is expected to be highly applicable to this compound.[2]
1. Derivatization Procedure:
-
Reagents: Racemic this compound, (S)-(-)-4-nitrobenzoyl chloride (or the R-enantiomer), a suitable aprotic solvent (e.g., dichloromethane), and a tertiary amine base (e.g., triethylamine).
-
Step 1: Dissolve a known concentration of racemic this compound in the aprotic solvent.
-
Step 2: Add a slight molar excess of the tertiary amine base to act as an acid scavenger.
-
Step 3: Slowly add a slight molar excess of the (S)-(-)-4-nitrobenzoyl chloride solution to the reaction mixture while stirring.
-
Step 4: Allow the reaction to proceed at room temperature until completion (monitor by TLC or a suitable method).
-
Step 5: Quench the reaction with a small amount of water or a mild aqueous base.
-
Step 6: Extract the diastereomeric products with an organic solvent, wash, dry, and evaporate the solvent to obtain the derivatized sample.
-
Step 7: Reconstitute the dried residue in the HPLC mobile phase for analysis.
2. HPLC Analysis:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL
Visualizing the Indirect Analysis Workflow
Caption: Workflow for the indirect chiral HPLC analysis of this compound.
Strategy 2: Direct Chiral HPLC Analysis Using Chiral Stationary Phases
Direct enantioseparation on a chiral stationary phase (CSP) is often preferred due to its simplicity, as it eliminates the need for derivatization.[4] The success of this approach relies on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For a compound like this compound, polysaccharide-based CSPs are excellent starting points for method development. These CSPs, such as those with cellulose or amylose backbones derivatized with various carbamates, offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5][6]
Comparison of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase | Chiral Selector | Key Interaction Mechanisms | Potential Suitability for this compound |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance.[6] | High. The carbamate linkages provide sites for hydrogen bonding with the pyrrolidine nitrogen, and the phenyl groups can engage in π-π interactions. |
| Chiralpak® AD / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs but with a different helical structure, leading to complementary selectivity.[7] | High. A good alternative to screen alongside cellulose-based phases. |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | The electron-withdrawing chlorine atom can alter the electronic properties of the phenyl ring, offering different selectivity.[7] | Moderate to High. The chloro-substituent can enhance dipole-dipole interactions. |
| Lux® i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized CSP with two electron-withdrawing chlorine atoms, providing unique selectivity and broader solvent compatibility.[7] | Moderate to High. The dichlorophenyl groups create a distinct chiral environment. |
Experimental Protocol: Direct Analysis Screening
1. Initial Screening Conditions:
-
Columns:
-
Lux® Cellulose-1 (or Chiralcel® OD-H)
-
Lux® Amylose-1 (or Chiralpak® AD)
-
Lux® Cellulose-2
-
Lux® i-Cellulose-5
-
-
Mobile Phase A (Normal Phase): n-hexane/isopropanol (90:10, v/v) with 0.1% diethylamine (DEA) or triethylamine (TEA).
-
Mobile Phase B (Polar Organic): Acetonitrile/methanol (90:10, v/v) with 0.1% DEA or TEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
Sample Preparation: Dissolve racemic this compound in the mobile phase.
2. Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) and the concentration of the basic additive.
-
Evaluate the effect of column temperature on resolution and retention time.
Visualizing the Direct Analysis Workflow
Caption: Workflow for the direct chiral HPLC analysis of this compound.
Comparative Analysis and Recommendations
| Feature | Indirect Method (Derivatization) | Direct Method (CSP) |
| Method Development Time | Longer, requires derivatization optimization. | Shorter, focuses on column and mobile phase screening. |
| Sample Preparation | More complex, involves a chemical reaction. | Simpler, typically just dissolution. |
| Detection Sensitivity | Potentially higher due to the introduction of a chromophore. | May be limited by the analyte's inherent UV absorbance. |
| Risk of Racemization | Possible during the derivatization step. | Generally lower. |
| Cost | May require expensive chiral derivatizing agents. | Chiral columns can be a significant investment. |
| Robustness | The derivatization reaction needs to be reproducible. | Generally more robust once a method is established. |
Recommendation:
For routine quality control where high throughput and simplicity are desired, the direct method is preferable. A systematic screening of polysaccharide-based CSPs, particularly Lux® Cellulose-1 and Lux® Amylose-1, under normal phase conditions is a logical starting point. The inclusion of a basic additive like DEA or TEA in the mobile phase is crucial to mitigate peak tailing associated with the basic nature of the pyrrolidine ring.
The indirect method is a powerful alternative, especially when detection sensitivity is a concern or if direct methods fail to provide adequate resolution. The derivatization with 4-nitrobenzoyl chloride not only facilitates separation but also greatly enhances detectability. This approach is well-suited for applications requiring trace-level quantification of enantiomeric impurities.
Conclusion
The successful chiral HPLC analysis of this compound enantiomers is achievable through both direct and indirect strategies. The choice between these methods depends on the specific analytical requirements, including the need for sensitivity, sample throughput, and the available instrumentation. By understanding the principles behind each approach and systematically exploring the experimental parameters outlined in this guide, researchers can develop robust and reliable methods for the enantioselective analysis of this important chiral building block.
References
A Comparative Guide to the Reactivity of 2-(Chloromethyl)pyrrolidine vs. 2-(Bromomethyl)pyrrolidine
A Senior Application Scientist's Field Guide for Researchers
In the landscape of synthetic chemistry and drug development, 2-(halomethyl)pyrrolidines serve as versatile building blocks. Their utility is defined by the electrophilic carbon of the halomethyl group, which is primed for nucleophilic substitution. However, the choice of the halogen—chlorine versus bromine—is not trivial and has profound implications for reaction kinetics, yield, and pathway selection. This guide provides an in-depth comparison of the reactivity of 2-(chloromethyl)pyrrolidine and 2-(bromomethyl)pyrrolidine, grounded in fundamental chemical principles and supported by experimental design.
The Decisive Factors: Leaving Group Ability and Bond Energetics
The reactivity of an alkyl halide in a nucleophilic substitution reaction is fundamentally governed by two key parameters: the stability of the leaving group and the strength of the carbon-halogen bond.
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The most effective leaving groups are the conjugate bases of strong acids. When comparing the halogens, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[1][2] This is a primary driver for the enhanced reactivity of bromo-compounds.
-
Carbon-Halogen (C-X) Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond.[3][4] Breaking this bond requires less energy, which translates to a lower activation energy for the reaction and, consequently, a faster reaction rate.[4]
| Property | This compound | 2-(Bromomethyl)pyrrolidine | Rationale for Reactivity Difference |
| Halogen | Chlorine (Cl) | Bromine (Br) | Br is larger and more polarizable. |
| C-X Bond Energy | ~339 kJ/mol (for C-Cl) | ~285 kJ/mol (for C-Br) | The weaker C-Br bond is broken more easily. |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Br⁻ is a weaker base and a better leaving group. |
| Relative Reactivity | Lower | Higher | Combination of weaker C-X bond and better leaving group. |
The Reaction Mechanism: Beyond a Simple Sₙ2 Pathway
For primary alkyl halides like those , a bimolecular nucleophilic substitution (Sₙ2) mechanism is expected. This involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the halide leaving group.[5]
Caption: General Sₙ2 mechanism for 2-(halomethyl)pyrrolidine (Pyrr-CH₂-X).
However, a critical structural feature of these molecules is the pyrrolidine nitrogen atom, which can act as an internal nucleophile. This introduces the possibility of Neighboring Group Participation (NGP) . The nitrogen can attack the electrophilic methylene carbon in an intramolecular Sₙ2 reaction, displacing the halide and forming a highly strained, bicyclic aziridinium ion intermediate.[6] This intermediate is then rapidly opened by an external nucleophile.
This NGP pathway significantly accelerates the rate of substitution compared to analogous alkyl halides lacking the internal nucleophile. Because bromide is a much better leaving group, the formation of the key aziridinium intermediate is substantially faster for 2-(bromomethyl)pyrrolidine than for its chloro-counterpart, further amplifying its reactivity.
Caption: NGP accelerates substitution via a bicyclic aziridinium intermediate.
Experimental Protocol: A Quantitative Comparison of Reactivity
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The Finkelstein reaction, which involves substituting a halogen with iodide, provides a simple and visually effective method due to the differential solubility of sodium halides in acetone.
Objective: To quantitatively compare the rate of nucleophilic substitution of this compound and 2-(bromomethyl)pyrrolidine with sodium iodide in acetone.
Methodology:
-
Solution Preparation:
-
Prepare 0.1 M solutions of this compound and 2-(bromomethyl)pyrrolidine in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone. Ensure the NaI is fully dissolved.
-
-
Reaction Setup:
-
Set up two identical reaction flasks in a constant temperature water bath maintained at 25°C.
-
To Flask A, add 50 mL of the 0.1 M this compound solution.
-
To Flask B, add 50 mL of the 0.1 M 2-(bromomethyl)pyrrolidine solution.
-
Allow the solutions to equilibrate to the bath temperature.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously, add 50 mL of the 0.2 M sodium iodide solution to each flask and start a timer.
-
At regular intervals (e.g., every 2 minutes for the bromo-compound, every 15 minutes for the chloro-compound), withdraw a 5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing ice-cold water and diethyl ether.
-
-
Sample Analysis:
-
Separate the organic layer from the quenched aliquots.
-
Analyze the organic layer using Gas Chromatography (GC) to determine the concentration of the starting alkyl halide and the 2-(iodomethyl)pyrrolidine product.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial reaction rate for both substrates by calculating the slope of the initial linear portion of the concentration-time curve.
-
Calculate the ratio of the rate constants (k_bromo / k_chloro) to quantify the relative reactivity.
-
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-1-Boc-2-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the stereochemical integrity of chiral building blocks is paramount. (S)-1-Boc-2-(aminomethyl)pyrrolidine is a cornerstone of this principle, serving as a versatile precursor in the synthesis of a multitude of pharmacologically active compounds. The biological activity, efficacy, and safety of the final drug product are intrinsically linked to the enantiomeric purity of this starting material. Consequently, the accurate and robust determination of its enantiomeric excess (ee) is a critical, non-negotiable aspect of quality control and process development.
This comprehensive guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine. We will delve into the mechanistic underpinnings of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their analytical needs.
The Imperative of Chiral Purity
Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in how they interact with the chiral environment of the human body, such as enzymes and receptors. Therefore, ensuring the high enantiomeric purity of (S)-1-Boc-2-(aminomethyl)pyrrolidine is not merely a matter of chemical purity but a fundamental requirement for the synthesis of safe and effective therapeutics.
Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for (S)-1-Boc-2-(aminomethyl)pyrrolidine can be approached through several analytical techniques. Each method possesses its own set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity. The choice of technique is often dictated by the specific requirements of the analysis, available instrumentation, and the stage of drug development.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to separation of enantiomers.[2] | Separation of volatile enantiomers on a chiral capillary column.[1] | Formation of diastereomeric species with a chiral derivatizing or solvating agent, resulting in distinct NMR signals. |
| Derivatization | Often not required for the analyte itself, but may be used to introduce a chromophore for enhanced UV detection.[1] | Mandatory to increase volatility and thermal stability.[1] | Required to convert enantiomers into diastereomers (using a chiral derivatizing agent). |
| Resolution | Generally provides good to excellent resolution.[3] | Typically offers very high resolution. | Dependent on the choice of chiral auxiliary and the magnetic field strength. |
| Sensitivity | High, especially with UV or mass spectrometric detection.[4] | Very high, particularly with flame ionization (FID) or mass spectrometric (MS) detection.[4] | Relatively lower compared to chromatographic methods. |
| Analysis Time | Moderate, typically in the range of 10-30 minutes per sample. | Fast, with typical run times of 5-15 minutes. | Can be rapid for sample preparation and data acquisition.[5] |
| Instrumentation Cost | Moderate to high.[3] | Moderate.[3] | High. |
| Key Advantage | Broad applicability, direct analysis often possible. | High resolution and speed. | Provides structural information in addition to enantiomeric ratio. |
| Key Limitation | Higher solvent consumption.[3] | Requires derivatization and analyte volatility.[6] | Lower sensitivity and potential for signal overlap. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the direct separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] For (S)-1-Boc-2-(aminomethyl)pyrrolidine, a normal-phase method using a polysaccharide-based CSP is often effective. To enhance UV detection, pre-column derivatization with a chromophore-containing reagent can be employed.[1]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
This protocol is a robust starting point and may require optimization based on the specific instrumentation and laboratory conditions.
-
Derivatization:
-
In a clean vial, dissolve approximately 5 mg of (S)-1-Boc-2-(aminomethyl)pyrrolidine in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of a suitable UV-active derivatizing agent, such as dansyl chloride or 4-nitrobenzoyl chloride, and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with a small amount of methanol.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[1]
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting point is n-Hexane:Isopropanol (90:10, v/v). The ratio may be adjusted to optimize resolution.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for 4-nitrobenzoyl derivatives).[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard of the derivatized 1-Boc-2-(aminomethyl)pyrrolidine to determine the retention times of the two enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 [2]
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and speed. However, it is only applicable to volatile and thermally stable compounds.[6] (S)-1-Boc-2-(aminomethyl)pyrrolidine is not sufficiently volatile for direct GC analysis and therefore requires derivatization to block the polar amine group and increase its volatility. A common approach is acylation with a reagent such as trifluoroacetic anhydride (TFAA).[7]
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
In a sealed vial, dissolve approximately 1 mg of (S)-1-Boc-2-(aminomethyl)pyrrolidine in 500 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60°C for 30 minutes.[8]
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Inject a derivatized racemic standard to identify the retention times of the two enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas and calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage by providing structural information alongside the enantiomeric ratio. The direct NMR spectra of enantiomers are identical. Therefore, to differentiate them, it is necessary to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[9] A widely used CDA for amines is Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride. The resulting diastereomeric amides will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric excess.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Sample Preparation (in an NMR tube):
-
Dissolve approximately 5-10 mg of (S)-1-Boc-2-(aminomethyl)pyrrolidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add 1.1 equivalents of enantiomerically pure (R)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base, such as pyridine-d₅, to scavenge the HCl produced.
-
Gently shake the NMR tube to ensure thorough mixing. The reaction is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the large chemical shift dispersion and the absence of background signals.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration, especially for the minor diastereomer.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the two diastereomers. The trifluoromethyl (-CF₃) group in the Mosher's amide is a particularly good probe in ¹⁹F NMR.
-
Carefully integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess based on the integral ratio.
-
Conclusion and Recommendations
The determination of the enantiomeric excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine is a critical analytical task that can be reliably achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC stands out as a versatile and robust method, often allowing for direct analysis or straightforward derivatization for enhanced detection. It is highly recommended for routine quality control.
-
Chiral GC offers unparalleled resolution and speed for volatile compounds. While requiring derivatization, it is an excellent choice for high-throughput screening and for orthogonal validation of HPLC results.
-
NMR Spectroscopy , through the use of chiral derivatizing agents, provides invaluable structural confirmation in addition to the enantiomeric ratio, making it a powerful tool in research and development settings, particularly for structural elucidation and mechanistic studies.
Ultimately, the choice of method will depend on the specific analytical needs, available resources, and the stage of the research or development process. For the most rigorous and comprehensive analysis, employing two orthogonal techniques (e.g., Chiral HPLC and Chiral GC) is considered best practice to ensure the highest confidence in the determined enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to GC-MS and HPLC Methods for the Purity Analysis of 2-(Chloromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 2-(Chloromethyl)pyrrolidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality of the final drug product, making robust analytical methods for its assessment indispensable. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. As no standardized public method exists for this specific compound, this document presents scientifically grounded, detailed protocols to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
The choice between GC-MS and HPLC is dictated by the physicochemical properties of the analyte and its potential impurities. This compound, a polar and reactive compound, presents unique analytical challenges that necessitate careful consideration of the chosen methodology.
The Analytical Challenge: Understanding this compound and its Impurities
This compound is typically synthesized from L-proline, a naturally occurring amino acid.[1][2] The synthesis often involves the reduction of the carboxylic acid group to an alcohol, followed by chlorination. This synthetic route can introduce several process-related impurities.
Potential Impurities in this compound:
-
Starting Material: Unreacted L-proline or its ester derivatives.
-
Intermediates: (S)-Pyrrolidin-2-ylmethanol (prolinol), the precursor to the final product.
-
By-products: Over-chlorinated species, dimers, or products of side reactions. For instance, ring-expansion to form 3-chloropiperidine is a possible rearrangement.[3]
-
Degradation Products: Due to its reactive chloromethyl group, this compound can be susceptible to hydrolysis or reaction with nucleophiles.
A robust purity method must be able to separate and detect these potential impurities from the main component.
GC-MS with Derivatization: A High-Sensitivity Approach for Volatile Analytes
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[4] However, the high polarity and the presence of a secondary amine group in this compound make it unsuitable for direct GC analysis, leading to poor peak shape and potential on-column degradation. Derivatization is therefore a critical step to convert the polar amine into a more volatile and thermally stable derivative.[5]
Choosing the Right Derivatization Strategy
Two common derivatization techniques for amines are acylation and silylation.[6][7][8]
-
Acylation: Involves reacting the amine with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to form a stable amide. Acetylation is a robust and widely used method for derivatizing primary and secondary amines.[6]
-
Silylation: Replaces the active hydrogen on the amine with a silyl group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is effective but the resulting derivatives can be moisture-sensitive.[7][8][9]
For this guide, we propose an acylation method using acetic anhydride due to its robustness and the stability of the resulting N-acetyl derivative.
Proposed GC-MS Method with Acylation
dot
Caption: Workflow for the purity analysis of this compound by GC-MS with acylation derivatization.
Experimental Protocol: GC-MS with Acylation
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of dichloromethane.
-
Add 100 µL of pyridine (as a catalyst) and 150 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water to quench the excess acetic anhydride.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
HPLC: A Versatile Alternative for Polar Compounds
High-Performance Liquid Chromatography is a powerful technique for separating non-volatile and thermally labile compounds. For a polar compound like this compound, two primary HPLC approaches can be considered: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
RP-HPLC vs. HILIC for this compound
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, but it can be challenging for highly polar compounds which may have little retention on traditional C18 columns.[10] Using columns designed for polar analytes or employing ion-pairing reagents can improve retention, but the latter can be problematic for MS detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high organic content.[11][12][13][14] This technique is well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[13]
For this guide, we propose a HILIC method as a robust and sensitive alternative to GC-MS, particularly for its ability to handle polar analytes without derivatization.
Proposed HILIC-UV/MS Method
dot
Caption: Workflow for the purity analysis of this compound by HILIC-UV/MS.
Experimental Protocol: HILIC-UV/MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of 90:10 (v/v) acetonitrile:water.
-
Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
-
HILIC-UV/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
UV Detector: Diode Array Detector (DAD), monitoring at 210 nm.
-
MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Method Comparison: GC-MS vs. HILIC-UV/MS
The choice between GC-MS and HILIC-UV/MS will depend on the specific requirements of the analysis, including the nature of the expected impurities, required sensitivity, and available instrumentation.
| Parameter | GC-MS with Derivatization | HILIC-UV/MS | Rationale |
| Specificity | High (chromatographic separation and mass spectral identification). | High (chromatographic separation and mass spectral identification). | Both techniques coupled with MS provide high confidence in peak identification. |
| Sensitivity | Very High (pg to fg level). | High (ng to pg level). | GC-MS often offers slightly better sensitivity for small molecules. |
| Sample Preparation | More complex (requires derivatization). | Simple (dissolve and inject). | The derivatization step in GC-MS adds time and potential for error. |
| Analysis Time | Moderate (includes derivatization time). | Fast (with modern UPLC systems). | HILIC methods on UPLC can have very short run times. |
| Analyte Scope | Volatile and thermally stable compounds (or their derivatives). | Polar and hydrophilic compounds. | HILIC is better suited for non-volatile impurities like unreacted proline. |
| Robustness | Good, but derivatization can be a source of variability. | Good, but requires careful mobile phase preparation and column equilibration. | Both methods are robust when properly developed and validated. |
| Cost | Generally lower instrument cost than LC-MS. | Higher initial instrument cost. | The cost of consumables and solvents should also be considered. |
Conclusion
Both GC-MS with derivatization and HILIC-UV/MS are powerful and suitable techniques for the purity analysis of this compound.
-
GC-MS with acylation derivatization is an excellent choice for achieving very high sensitivity and for the identification of volatile and semi-volatile impurities. The derivatization step, while adding complexity, significantly improves the chromatographic performance of the analyte.
-
HILIC-UV/MS offers a simpler and faster workflow by eliminating the need for derivatization. It is particularly advantageous for the analysis of polar, non-volatile impurities that may not be amenable to GC analysis.
The selection of the optimal method will depend on the specific analytical needs of the laboratory. For comprehensive impurity profiling, the use of both techniques can be complementary, providing a more complete picture of the sample's purity. As with any analytical method, thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. obrnutafaza.hr [obrnutafaza.hr]
A Senior Application Scientist's Guide to N-Protecting Groups in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its synthesis, however, often necessitates the strategic use of nitrogen-protecting groups to control reactivity, prevent side reactions, and guide stereochemical outcomes.[2] The choice of an N-protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.
This guide provides a comparative analysis of commonly employed N-protecting groups for pyrrolidine synthesis, grounded in experimental data and mechanistic insights. We will delve into the nuances of each group, offering a framework for rational selection based on the specific demands of your synthetic strategy.
The Rationale for Nitrogen Protection in Pyrrolidine Synthesis
The nitrogen atom in the pyrrolidine ring is both nucleophilic and basic, characteristics that can interfere with a wide range of synthetic transformations.[3] Protection of this nitrogen mitigates these properties, allowing for selective reactions at other positions of the ring. An ideal protecting group should be:
-
Easy to introduce and remove in high yields.
-
Stable under a variety of reaction conditions.
-
Orthogonal to other protecting groups present in the molecule, meaning it can be selectively removed without affecting others.[4][5]
-
Inert to the reagents used in subsequent synthetic steps.
The selection of a protecting group is therefore a strategic choice that must be aligned with the overall synthetic plan.
Comparative Analysis of Common N-Protecting Groups
This section provides a head-to-head comparison of the most frequently used N-protecting groups in pyrrolidine synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Tosyl (Ts), and Benzyl (Bn).
Carbamate Protecting Groups: Boc, Cbz, and Fmoc
Carbamates are among the most popular choices for nitrogen protection due to their ability to decrease the nucleophilicity of the amine and their predictable cleavage under specific conditions.[2]
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[6]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[6]
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[6]
-
Deprotection: Readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]
-
Causality in Pyrrolidine Synthesis: The Boc group's acid lability makes it an excellent choice when subsequent steps involve base-sensitive functional groups or reagents. Its steric bulk can also influence the stereochemical outcome of reactions at adjacent centers.
The Cbz group offers a valuable orthogonal protection strategy to the acid-labile Boc group.[8]
-
Introduction: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8]
-
Stability: Stable to both acidic and basic conditions.[8]
-
Deprotection: Commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and neutral condition.[8]
-
Causality in Pyrrolidine Synthesis: The Cbz group is ideal when the synthetic route requires the use of strong acids or bases that would cleave a Boc group. Its removal by hydrogenolysis is highly selective and preserves most other functional groups.
The Fmoc group is renowned for its lability to basic conditions, making it a key component of orthogonal protection schemes, particularly in solid-phase peptide synthesis.[9][10]
-
Introduction: Typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[10]
-
Stability: Stable to acidic conditions and hydrogenolysis.[10]
-
Deprotection: Cleaved by treatment with a mild base, commonly a solution of piperidine in DMF.[10]
-
Causality in Pyrrolidine Synthesis: The base-lability of the Fmoc group provides a third orthogonal deprotection strategy, allowing for complex manipulations of polyfunctionalized pyrrolidines when used in conjunction with Boc and Cbz groups.
Sulfonyl Protecting Groups: Tosyl (Ts)
Sulfonyl protecting groups, such as the tosyl group, are known for their exceptional stability.
-
Introduction: The tosyl group is introduced by reacting the amine with tosyl chloride (Ts-Cl) in the presence of a base.[11]
-
Stability: Extremely robust and stable to a wide range of acidic, basic, oxidative, and reductive conditions.[2]
-
Deprotection: Removal is often challenging and typically requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures.[12]
-
Causality in Pyrrolidine Synthesis: The high stability of the tosyl group makes it suitable for syntheses involving harsh reaction conditions where other protecting groups would not survive. The strong electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the pyrrolidine ring.[3]
Alkyl Protecting Groups: Benzyl (Bn)
The benzyl group is a simple yet effective protecting group for amines.
-
Introduction: Can be introduced by reaction with benzyl bromide or by reductive amination of benzaldehyde.[13]
-
Stability: Stable to a wide range of non-reductive conditions, including acidic and basic environments.
-
Deprotection: Typically removed by catalytic hydrogenolysis.[13] Acid-facilitated debenzylation has also been reported.[14]
-
Causality in Pyrrolidine Synthesis: The benzyl group is often used when a robust, non-carbamate protecting group is required. Its removal conditions are similar to those for the Cbz group, which should be considered when planning orthogonal strategies.
Quantitative Data Summary
The following table summarizes representative yields for the introduction of these protecting groups on a pyrrolidine scaffold. It is important to note that direct comparisons are challenging as reaction conditions and substrates can vary across different literature reports. However, this data provides a general indication of the efficiency of these protection reactions.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | Et₃N | THF | RT | 12 | ~95% | [7] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | 90% | [8] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 2 | ~90% | [10] |
| Tosyl | Ts-Cl | Pyridine | CH₂Cl₂ | RT | 12 | >90% | [11] |
| Benzyl | BnBr | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85% | [15] |
Experimental Protocols
Detailed, step-by-step methodologies for the introduction and removal of each protecting group are provided below.
N-Boc Protection of Pyrrolidine
Protocol: To a solution of pyrrolidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure and purify the residue by flash chromatography to afford N-Boc-pyrrolidine.[7][16]
N-Boc Deprotection
Protocol: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours. Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.[6][7]
N-Cbz Protection of Pyrrolidine
Protocol: To a solution of pyrrolidine (1.0 eq) in a mixture of THF and water (2:1), add sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise. Stir the reaction at 0 °C for 20 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.[8]
N-Cbz Deprotection
Protocol: Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol. Add 10% palladium on carbon (10 mol%) to the solution. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 3-6 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine.[2][8]
N-Fmoc Protection of Pyrrolidine
Protocol: To a solution of pyrrolidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water, add a solution of 9-fluorenylmethyloxycarbonyl chloride (1.1 eq) in dioxane. Stir the mixture at room temperature for 2 hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the N-Fmoc protected pyrrolidine.[10][17]
N-Fmoc Deprotection
Protocol: Dissolve the N-Fmoc protected pyrrolidine in a 20% solution of piperidine in dimethylformamide (DMF). Stir the reaction at room temperature for 30 minutes to 2 hours. Remove the solvent under reduced pressure and purify the product to obtain the free amine.[2]
N-Tosyl Protection of Pyrrolidine
Protocol: To a solution of pyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂), add pyridine (1.5 eq). Cool the mixture to 0 °C and add tosyl chloride (1.1 eq) portion-wise. Allow the reaction to stir at room temperature overnight. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography.[11]
N-Tosyl Deprotection
Protocol: To a solution of the N-tosyl pyrrolidine in a 9:1 mixture of methanol and water, add crushed sodium hydroxide pellets (3 eq). Stir the reaction overnight at room temperature. Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the deprotected pyrrolidine.[12]
N-Benzyl Protection of Pyrrolidine
Protocol: To a solution of pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 6 hours. After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to obtain the N-benzyl pyrrolidine.[15]
N-Benzyl Deprotection
Protocol: Dissolve the N-benzyl pyrrolidine in ethanol. Add 20% palladium hydroxide on carbon (Pearlman's catalyst). Stir the mixture under a hydrogen atmosphere at 60 °C for 24-48 hours. Filter the catalyst and concentrate the filtrate to obtain the deprotected pyrrolidine.[14]
Visualization of Concepts
Orthogonal Protection Strategy
The following diagram illustrates an orthogonal protection strategy for a hypothetical pyrrolidine derivative bearing three distinct N-protecting groups.
Caption: Orthogonal deprotection of a multi-protected pyrrolidine.
General Workflow for N-Protection and Deprotection
This diagram outlines the general experimental workflow for the protection and subsequent deprotection of the pyrrolidine nitrogen.
Caption: General workflow for pyrrolidine N-protection and deprotection.
Conclusion
The judicious selection of an N-protecting group is a critical determinant of success in the synthesis of pyrrolidine-containing molecules. The Boc group offers a robust and versatile option for general purposes, while the Cbz and Fmoc groups provide essential orthogonality for more complex synthetic endeavors. The Tosyl group, with its exceptional stability, is reserved for routes involving particularly harsh conditions. The Benzyl group provides a simple and effective alternative to carbamate-based protectors. By carefully considering the stability, orthogonality, and conditions for introduction and removal of each protecting group, researchers can devise efficient and effective synthetic strategies to access a wide range of valuable pyrrolidine derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. rsc.org [rsc.org]
Comparative Validation of a Synthetic Route to a 2-(Chloromethyl)pyrrolidine Analog: A Guide for Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] Specifically, 2-substituted pyrrolidines are key intermediates in the synthesis of a wide range of pharmaceuticals, from antiviral agents to central nervous system drugs.[2][3] The 2-(chloromethyl)pyrrolidine moiety, in particular, serves as a versatile electrophilic building block, enabling covalent bond formation or further functionalization.
This guide provides a comprehensive validation of an efficient, stereospecific synthetic route to a protected this compound analog, starting from a readily available chiral precursor. We will dissect the rationale behind our chosen methodology, compare it with viable alternatives, and present a complete set of validation data, offering a transparent and reproducible workflow for researchers in drug discovery and development.
The Target Synthetic Route: A Two-Step Approach from (S)-Prolinol
Our objective is the synthesis of (S)-tert-butyl this compound-1-carboxylate. This route was selected for its operational simplicity, high stereochemical fidelity, and the use of cost-effective, readily available starting materials. The synthesis begins with (S)-Prolinol, a derivative of the natural amino acid proline, ensuring the final product's enantiopurity.
The route proceeds in two key steps:
-
N-Protection: The secondary amine of (S)-Prolinol is protected with a tert-butyloxycarbonyl (Boc) group.
-
Chlorination: The primary hydroxyl group is converted to a chloride.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
-
Why Boc Protection? The Boc group is an ideal protecting group for this synthesis. Its introduction, typically using di-tert-butyl dicarbonate (Boc₂O), is high-yielding and proceeds under mild conditions.[4][5] Crucially, the Boc group is stable to the conditions of the subsequent chlorination step but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without racemization, which is vital for downstream applications.
-
Why Thionyl Chloride for Chlorination? The conversion of a primary alcohol to an alkyl chloride is a classic transformation. We selected thionyl chloride (SOCl₂) for its efficiency and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying workup. An alternative, often used to minimize side reactions, is a two-step procedure involving mesylation (with methanesulfonyl chloride, MsCl) to form a good leaving group, followed by nucleophilic substitution with a chloride source like lithium chloride (LiCl).[6] This two-step variant often provides cleaner reactions and higher yields, albeit at the cost of an additional step.
Comparative Analysis of Alternative Synthetic Strategies
While our chosen route is robust, other strategies exist for constructing the pyrrolidine ring. Understanding these alternatives provides a broader context for synthetic planning.
| Strategy | Description | Advantages | Disadvantages | Key References |
| Target Route: Functionalization | Modifying a pre-existing chiral pyrrolidine ring (prolinol). | High stereocontrol, predictable outcome, readily available starting materials. | Less flexible for diverse substitution patterns on the ring itself. | [3][6] |
| Intramolecular Cyclization | Cyclization of an acyclic amino-alkene or amino-halide precursor. | High flexibility for creating diverse substitution patterns. | May require more complex starting materials; stereocontrol can be challenging. | [7][8][9] |
| Reductive Amination | Intramolecular reductive amination of a γ-amino ketone or aldehyde. | Convergent approach, can build complexity quickly. | Requires synthesis of the linear precursor; potential for side reactions. | [10][11][12] |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Excellent for generating multiple stereocenters in one step. | Can have regioselectivity issues; precursors may be specialized. | [13] |
The functionalization of prolinol remains the most direct and reliable method for producing the specific target compound, (S)-tert-butyl this compound-1-carboxylate, especially when high enantiopurity is the primary concern.
Experimental Validation: A Self-Validating Workflow
A synthetic route is only as reliable as its validation. Our workflow integrates synthesis, purification, and rigorous analytical characterization to ensure the identity, purity, and stability of the final compound.
Caption: Workflow for the validation of the synthetic product.
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
To a solution of (S)-Prolinol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 5% phosphoric acid, followed by saturated sodium bicarbonate solution, and finally brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.
Step 2: Synthesis of (S)-tert-butyl this compound-1-carboxylate
-
Dissolve the crude (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Data Presentation and Analysis
The identity and purity of the final product, (S)-tert-butyl this compound-1-carboxylate, were confirmed by NMR, MS, and HPLC.
Table 1: Spectroscopic Data Summary
| Analysis Type | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.15-4.05 (m, 1H), 3.65-3.50 (m, 2H), 3.45-3.30 (m, 2H), 2.10-1.80 (m, 4H), 1.48 (s, 9H). | The chemical shifts and multiplicities are consistent with the assigned structure. The singlet at 1.48 ppm corresponds to the nine protons of the Boc group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8, 80.1, 60.2, 48.5, 46.9, 28.5, 27.8, 23.1. | The peak at 154.8 ppm corresponds to the carbonyl of the Boc group, and the peak at 80.1 ppm corresponds to the quaternary carbon of the Boc group. The remaining peaks are consistent with the pyrrolidine ring carbons. |
| LC-MS (ESI+) | m/z 220.1 [M+H]⁺, 242.1 [M+Na]⁺ | The observed mass-to-charge ratios correspond to the protonated and sodiated molecular ions of the target compound (C₁₀H₁₈ClNO₂), confirming its molecular weight of 219.71 g/mol . |
Table 2: HPLC Purity Validation
| Parameter | Result | Acceptance Criteria |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) | --- |
| Mobile Phase | Acetonitrile:Water (Gradient) | --- |
| Detection | UV at 210 nm[14] | --- |
| Retention Time (t_R_) | 8.52 min | Consistent retention time |
| Purity (by Area %) | >98.5% | ≥95% |
The high purity value obtained from HPLC analysis confirms the effectiveness of the synthesis and purification protocol.[15][16]
Conclusion
This guide validates a highly efficient and stereospecific two-step synthesis of (S)-tert-butyl this compound-1-carboxylate. The chosen route, starting from commercially available (S)-Prolinol, offers significant advantages in terms of simplicity, cost-effectiveness, and, most importantly, stereochemical control. The comprehensive analytical data from NMR, MS, and HPLC collectively confirm the successful synthesis of the target compound with high purity. This validated protocol provides a reliable foundation for researchers and drug development professionals requiring access to this valuable chiral building block for the synthesis of novel therapeutics.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline catalyzed sequential α-aminooxylation or -amination/reductive cyclization of o-nitrohydrocinnamaldehydes: a high yield synthesis of chiral 3-substituted tetrahydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Biological Activities of Pyrrolidine-Based Compounds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, act as a chiral scaffold, and provide a three-dimensional framework, have made it a privileged motif in the design of a vast array of biologically active molecules.[1][2] This guide provides a comparative analysis of the biological activities of various pyrrolidine-based compounds, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action through signaling pathway diagrams.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with numerous synthetic and natural compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4] The versatility of the pyrrolidine scaffold allows for diverse substitutions, leading to compounds that can interact with various molecular targets involved in cancer progression.[4]
Comparative Efficacy of Pyrrolidine-Based Anticancer Agents
The anticancer activity of pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of several representative pyrrolidine-based compounds against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polysubstituted Pyrrolidines | Compound 3h | HCT116 (Colon) | 2.9 | [3] |
| Polysubstituted Pyrrolidines | Compound 3k | HL60 (Leukemia) | 16 | [3] |
| Spirooxindole Pyrrolidines | Compound 46a (4-Br substitution) | A549 (Lung) | Not specified, but most active | [5] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Compound 13 (5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 | [6] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Compound 13 (5-nitrothiophene moiety) | PPC-1 (Prostate) | 3.63 ± 0.45 | [6] |
| Tetrazolopyrrolidine-1,2,3-triazoles | Compound 7a | HeLa (Cervical) | 0.32 ± 1.00 | [7] |
| Tetrazolopyrrolidine-1,2,3-triazoles | Compound 7i | HeLa (Cervical) | 1.80 ± 0.22 | [7] |
| 2,5-Pyrrolidinedione Derivatives | Compound 5i | MCF-7 (Breast) | 1.496 | [2] |
| 2,5-Pyrrolidinedione Derivatives | Compound 5l | MCF-7 (Breast) | 1.831 | [2] |
| Spiro[pyrrolidine-3,3'-oxindoles] | Compound 38i | MCF-7 (Breast) | 3.53 | [8] |
Expert Commentary: The data clearly indicates that structural modifications to the pyrrolidine ring significantly impact anticancer activity. For instance, the introduction of a 4-bromophenyl group in spiropyrrolidine analogs enhances their potency.[5] Similarly, the presence of a 5-nitrothiophene moiety in diphenylamine-pyrrolidin-2-one-hydrazones leads to broad-spectrum anticancer activity.[6] The exceptional potency of tetrazolopyrrolidine-1,2,3-triazole analogs against HeLa cells highlights the importance of incorporating nitrogen-rich heterocyclic rings.[7]
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many pyrrolidine-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][10] A prominent target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[11][12]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition by pyrrolidine-based kinase inhibitors.
Caption: PI3K/Akt signaling pathway and inhibition by pyrrolidine compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][5][7][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine-based compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][14] The development of new antimicrobial agents is crucial in the face of rising antibiotic resistance.
Comparative Efficacy of Pyrrolidine-Based Antimicrobial Agents
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulfonylamino Pyrrolidines | Compound 38 | S. aureus | 3.11 | [5] |
| Sulfonylamino Pyrrolidines | Compound 38 | E. coli | 6.58 | [5] |
| Sulfonylamino Pyrrolidines | Compound 38 | P. aeruginosa | 5.82 | [5] |
| Pyrrolidine-Thiazole Derivatives | Compound 51a | B. cereus | 21.70 ± 0.36 | [5] |
| Pyrrolidine-Thiazole Derivatives | Compound 51a | S. aureus | 30.53 ± 0.42 | [5] |
| Pyrrolidine-2,5-dione Derivatives | Compound 5 | Various Bacteria | 32-128 | [13] |
| Pyrrolidine-2,5-dione Derivatives | Compound 8 | Various Bacteria | 16-64 | [13] |
| 2,5-Pyrrolidinedione Derivatives | Compound 5a | E. faecalis | 0.25 (µM) | [2] |
| 2,5-Pyrrolidinedione Derivatives | Compound 5g | E. faecalis | 0.25 (µM) | [2] |
| 2,5-Pyrrolidinedione Derivatives | Compound 5a | C. albicans | 0.125 (µM) | [2] |
Expert Commentary: The antimicrobial spectrum and potency of pyrrolidine derivatives are highly dependent on their substitution patterns. For example, sulfonylamino pyrrolidines show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] In contrast, some pyrrolidine-2,5-dione derivatives exhibit more potent activity against Gram-positive bacteria and fungi.[2][13] The remarkably low MIC values of some 2,5-pyrrolidinedione derivatives against Enterococcus faecalis and Candida albicans underscore their potential for further development.[2]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial mechanisms of pyrrolidine compounds are diverse and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with biofilm formation. For instance, some derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Below is a diagram representing the general workflow for evaluating antimicrobial activity.
Caption: Experimental workflow for the agar well diffusion assay.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: The test compound diffuses from a well through the solidified agar medium. If the compound is effective against the microorganism growing on the agar surface, a clear zone of inhibition will be observed around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the pyrrolidine compound into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Antiviral Activity: A Frontier in Pyrrolidine Research
The exploration of pyrrolidine derivatives as antiviral agents is an expanding field of research. Certain analogs have shown promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[15][16][17]
Comparative Efficacy of Pyrrolidine-Based Antiviral Agents
The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits viral replication by 50%.
| Compound Class | Specific Compound | Virus | EC50/IC50 (nM) | Reference |
| Pyrrolidine CCR5 Antagonists | Zwitterionic analogs | HIV | Enhanced activity | [15] |
| Pyrrolidine-scaffold CAMs | Compound CU11 | Hepatitis B Virus (HBV) | 35 | [18] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Various derivatives | Influenza A virus | Active | [17] |
Expert Commentary: The data for antiviral activity is still emerging compared to other biological activities. However, the potent anti-HBV activity of pyrrolidine-scaffold capsid assembly modulators (CAMs) and the enhanced anti-HIV activity of CCR5 antagonists highlight the potential of this chemical class in antiviral drug discovery.[15][18] Further structure-activity relationship studies are needed to optimize the antiviral potency of these compounds.
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of pyrrolidine derivatives can involve the inhibition of viral entry, replication, or release from host cells. For example, CCR5 antagonists block the entry of HIV into host cells, while capsid assembly modulators interfere with the formation of the viral capsid, a crucial step in the replication of viruses like HBV.[15][18]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Principle: Lytic viruses form clear zones, or plaques, in a confluent monolayer of host cells. An effective antiviral compound will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrrolidine compound. Mix each dilution with a known concentration of the virus.
-
Infection: Add the compound-virus mixtures to the cell monolayers and incubate for a period to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until plaques are visible in the control wells (virus only).
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value can be determined from a dose-response curve.
Neuroprotective Effects: Shielding Neurons from Damage
Pyrrolidine-based compounds have shown considerable promise in the realm of neuroprotection, with the potential to treat neurodegenerative diseases and acute brain injuries.[19][20][21]
Comparative Efficacy of Pyrrolidine-Based Neuroprotective Agents
Evaluating the neuroprotective efficacy often involves in vitro models where neuronal cells are exposed to a neurotoxin, and the ability of the compound to prevent cell death is measured. Quantitative data is often presented as the concentration of the compound that provides a certain level of protection.
| Compound Class | Specific Compound | Neurotoxic Insult | Effective Concentration | Reference |
| Pyrrolidine-2-one Derivatives | Novel derivatives | Scopolamine-induced cognitive impairment | Effective in vivo | [19][20] |
| Pyrrolidine Derivatives | Compound 5e | Ischemic stroke model (in vivo) | Neuroprotective | [19] |
| Pyrrole-Containing Azomethines | Compounds 7, 9, 12, 14, 15 | H2O2-induced oxidative stress | 1 µM | [4] |
Expert Commentary: The neuroprotective effects of pyrrolidine derivatives are demonstrated through various mechanisms. Pyrrolidine-2-one derivatives have shown efficacy in reversing cognitive impairment in animal models, suggesting their potential for treating conditions like Alzheimer's disease.[19][20] The ability of certain pyrrole-containing compounds to protect against oxidative stress at very low concentrations is particularly noteworthy.[4]
Mechanism of Action: Modulating Neuronal Signaling and Reducing Oxidative Stress
The neuroprotective mechanisms of pyrrolidine derivatives are multifaceted and can include the modulation of neurotransmitter receptors, such as the NMDA receptor, and the activation of antioxidant defense pathways.[3][15][18]
Below is a simplified diagram of the NMDA receptor signaling pathway and a potential point of modulation for neuroprotection.
Caption: NMDA receptor signaling and modulation by pyrrolidine compounds.
Another critical neuroprotective mechanism involves the activation of the Nrf2-ARE antioxidant pathway, which upregulates the expression of antioxidant enzymes.[3][7]
Caption: Activation of the Nrf2-ARE antioxidant pathway by pyrrolidine compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of pyrrolidine compounds against oxidative stress-induced neuronal cell death.
Principle: Neuronal cells are pre-treated with the test compound and then exposed to an oxidative stressor (e.g., hydrogen peroxide, H₂O₂). The neuroprotective effect is determined by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium and seed into 96-well plates. Allow the cells to differentiate if necessary.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrrolidine compound for a specific period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidative stressor (e.g., H₂O₂) for a defined duration. Include control wells (untreated cells, cells treated with the stressor only, and cells treated with a known neuroprotective agent).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT assay (as described in the anticancer section) or by using fluorescent viability dyes (e.g., Calcein-AM/Ethidium Homodimer).
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the stressor alone. The effective concentration (EC50) can be determined from a dose-response curve.
Conclusion and Future Perspectives
The pyrrolidine scaffold has proven to be a remarkably versatile platform for the development of compounds with a wide range of biological activities. The extensive research into their anticancer and antimicrobial properties has yielded numerous potent candidates with diverse mechanisms of action. While the exploration of their antiviral and neuroprotective potential is at an earlier stage, the initial findings are highly encouraging and suggest that pyrrolidine-based compounds will continue to be a rich source of novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships for antiviral and neuroprotective effects, optimizing lead compounds for improved potency and selectivity, and further investigating their mechanisms of action to identify novel molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 9. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interv… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMDA receptor - Wikipedia [en.wikipedia.org]
- 18. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of N-Alkylation with 2-(Chloromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Chloromethyl)pyrrolidine in Drug Discovery
The pyrrolidine motif is a prevalent scaffold in a multitude of pharmaceuticals, contributing to their efficacy and pharmacokinetic properties.[1][2] this compound serves as a key electrophilic precursor for introducing this valuable moiety onto nucleophilic centers, particularly amines, through N-alkylation. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, predicting product formation, and ultimately, accelerating the drug discovery pipeline. This guide will provide a comprehensive analysis of the factors governing the rate and efficiency of N-alkylation with this versatile reagent.
The N-Alkylation Reaction: A Mechanistic Overview
The N-alkylation of an amine with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Several factors can influence the rate of this reaction, including the nucleophilicity of the amine, the nature of the solvent, the reaction temperature, and the presence of a base.[3] Stronger, less sterically hindered amines will generally react faster. Polar aprotic solvents, such as DMF or THF, are often preferred as they can solvate the transition state, thereby accelerating the reaction.[3] The addition of a non-nucleophilic base is often necessary to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
It is important to note that under certain conditions, particularly with hindered tertiary amines, an elimination reaction can compete with substitution, leading to the formation of undesired byproducts. Additionally, ring-expansion of the this compound to a 3-chloropiperidine derivative has been observed, especially in polar solvents.[4] A computational study suggests that in the gas phase, this rearrangement is a single-step process, but in DMSO, it can proceed through a strained bicyclic intermediate.[4]
Comparative Kinetics: this compound vs. Other Alkylating Agents
The choice of an alkylating agent is a critical decision in synthesis design. To provide a clear perspective, the following table compares the general reactivity of this compound with other common alkylating agents.
| Alkylating Agent | General Reactivity | Leaving Group | Typical Reaction Conditions | Key Considerations |
| This compound | Moderate | Chloride | Base, polar aprotic solvent, moderate temperature | Potential for ring-expansion.[4] |
| Alkyl Iodides (e.g., Methyl Iodide) | High | Iodide | Often requires milder conditions than chlorides | Iodide is an excellent leaving group, leading to faster reactions. |
| Alkyl Bromides (e.g., Benzyl Bromide) | Moderate to High | Bromide | Conditions are generally similar to chlorides but can be milder. | Good balance of reactivity and stability. |
| Alkyl Tosylates/Mesylates | High | Tosylate/Mesylate | Base, polar aprotic solvent | Excellent leaving groups, often used for less reactive nucleophiles. |
| Dimethyl Sulfate | Very High | Methylsulfate | Can often be run under neutral or basic conditions | Highly toxic and corrosive.[5] |
Key Insights:
-
This compound offers a good balance of reactivity and stability, making it a versatile reagent for many applications.
-
While alkyl iodides offer higher reactivity, they are also more expensive and can be less stable.
-
Alkyl tosylates and mesylates are excellent for challenging alkylations but require an additional synthetic step for their preparation.
-
Dimethyl sulfate is a powerful methylating agent but its high toxicity necessitates stringent safety precautions.[5]
Experimental Protocol: Kinetic Analysis of N-Alkylation
This section provides a detailed, step-by-step methodology for determining the rate constant of the N-alkylation of a model amine with this compound.
Materials and Reagents
-
This compound hydrochloride
-
Model amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thermostatted reaction vessel
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic experiment.
Caption: Experimental workflow for the kinetic study of N-alkylation.
Detailed Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound hydrochloride, the model amine, and the internal standard in anhydrous DMF of known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add the calculated amount of anhydrous potassium carbonate.
-
Initiation of Reaction: Add the stock solutions of the amine and the internal standard to the reaction vessel. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding the stock solution of this compound. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute aqueous acid solution). This will stop the reaction by protonating the amine.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentrations of the reactants and the product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the reactants versus time. For a second-order reaction, a plot of 1/[Amine] versus time should yield a straight line with a slope equal to the rate constant, k.
Note on Monitoring Techniques: While HPLC is a common and reliable method, other techniques such as ¹H NMR spectroscopy can also be employed to monitor the reaction progress in real-time.[6][7] This can be particularly advantageous as it avoids the need for quenching and can provide more data points.[7]
Factors Influencing N-Alkylation Kinetics
A deeper understanding of the factors that govern the reaction rate is crucial for optimization.
-
Nucleophilicity of the Amine: The rate of N-alkylation is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the nitrogen atom will also decrease the reaction rate.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for SN2 reactions as they can solvate the cationic portion of the transition state without strongly solvating the nucleophile.[3] Protic solvents, such as alcohols, can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction.
-
Base: The choice and stoichiometry of the base are critical. A non-nucleophilic base like potassium carbonate or triethylamine is typically used to neutralize the HCl produced.[3] The base should be strong enough to effectively scavenge the acid but not so strong as to cause side reactions like elimination.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products and may favor side reactions. A temperature screen is often necessary to find the optimal balance between reaction rate and selectivity.
Conclusion and Future Outlook
This compound remains a valuable and versatile reagent for the introduction of the pyrrolidine ring system in drug discovery and development. A thorough understanding of its N-alkylation kinetics, as outlined in this guide, is essential for the rational design of synthetic routes and the efficient production of target molecules. By carefully considering the interplay of the nucleophile, solvent, base, and temperature, researchers can optimize their N-alkylation reactions, leading to higher yields, fewer impurities, and ultimately, a more streamlined path towards novel therapeutics. Future research in this area may focus on the development of catalytic methods for this transformation, potentially offering milder reaction conditions and improved selectivity.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
A Researcher's Guide to the Spectroscopic Characterization of 2-(Chloromethyl)pyrrolidine and Its Derivatives
In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, prized for its unique structural and stereochemical properties.[1] Among its many variants, 2-(Chloromethyl)pyrrolidine (CMP) serves as a critical chiral building block for a multitude of advanced intermediates and active pharmaceutical ingredients. Its proper identification and the confirmation of its derivatives' structures are paramount to ensure the integrity and success of a synthetic campaign.
This guide provides an in-depth spectroscopic comparison of this compound with two common derivatives: the N-protected N-Boc-2-(chloromethyl)pyrrolidine and the substituted 2-(Hydroxymethyl)pyrrolidine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the causal reasoning behind the spectral characteristics. This approach is designed to empower researchers to confidently identify and differentiate these vital chemical entities.
The Spectroscopic Toolkit: A Triad of Analytical Power
Effective structural elucidation rarely relies on a single technique. Instead, a complementary approach provides a self-validating system for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural mapping, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[2][3] Chemical shifts (δ) reveal the electronic environment of a nucleus, while coupling constants (J) indicate connectivity between neighboring atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] Specific chemical bonds (e.g., C=O, O-H, N-H) absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), causing them to vibrate. The resulting spectrum is a molecular "fingerprint" of the functional groups.[4]
-
Mass Spectrometry (MS) : MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.[5] In Electron Ionization (EI), a high-energy electron beam bombards the molecule, creating a molecular ion (M⁺) and a series of fragment ions.[6][7] For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic abundances of elements like chlorine.[8][9]
General Workflow for Spectroscopic Analysis
A systematic workflow ensures reproducible and reliable data. The process begins with meticulous sample preparation, followed by data acquisition on calibrated instruments, and concludes with integrated data interpretation to confirm the final structure.
Caption: General workflow for the spectroscopic analysis of small organic molecules.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound and its derivatives. The key to this analysis is not just observing the absolute data for each compound, but understanding the shifts and changes between them, which provides the most profound structural insights.
Structures Under Comparison
Caption: Key structural modifications from the parent compound to its derivatives.
Data Summary Tables
| Table 1: ¹H NMR Spectroscopic Data Comparison (Typical values in CDCl₃) | | :--- | :--- | :--- | :--- | | Assignment | This compound | N-Boc-2-(chloromethyl)pyrrolidine | 2-(Hydroxymethyl)pyrrolidine [10] | | -CH₂Cl / -CH₂OH | ~3.5-3.7 ppm (m) | ~3.6-3.8 ppm (m) | ~3.4-3.6 ppm (m) | | Pyrrolidine H2 | ~3.3-3.5 ppm (m) | ~4.0-4.2 ppm (m) | ~3.2-3.4 ppm (m) | | Pyrrolidine H5 | ~2.9-3.1 ppm (m) | ~3.3-3.5 ppm (m) | ~2.8-3.0 ppm (m) | | Pyrrolidine H3, H4 | ~1.6-2.0 ppm (m) | ~1.8-2.2 ppm (m) | ~1.5-1.9 ppm (m) | | -NH / -OH | ~2.0-3.0 ppm (br s) | N/A | ~2.5-4.0 ppm (br s) | | Boc Group (-C(CH₃)₃) | N/A | ~1.47 ppm (s, 9H) | N/A |
| Table 2: ¹³C NMR Spectroscopic Data Comparison (Typical values in CDCl₃) | | :--- | :--- | :--- | :--- | | Assignment | This compound | N-Boc-2-(chloromethyl)pyrrolidine | 2-(Hydroxymethyl)pyrrolidine | | C=O (Boc) | N/A | ~155 ppm | N/A | | -C(CH₃)₃ (Boc) | N/A | ~80 ppm | N/A | | -C(CH₃)₃ (Boc) | N/A | ~28.5 ppm | N/A | | Pyrrolidine C2 | ~60-62 ppm | ~59-61 ppm | ~64-66 ppm | | -CH₂Cl / -CH₂OH | ~48-50 ppm | ~47-49 ppm | ~65-67 ppm | | Pyrrolidine C5 | ~46-48 ppm | ~46-48 ppm | ~46-48 ppm | | Pyrrolidine C3 | ~28-30 ppm | ~32-34 ppm | ~27-29 ppm | | Pyrrolidine C4 | ~24-26 ppm | ~23-25 ppm | ~25-27 ppm |
| Table 3: Key FTIR & MS Data Comparison | | :--- | :--- | :--- | :--- | | Parameter | This compound | N-Boc-2-(chloromethyl)pyrrolidine | 2-(Hydroxymethyl)pyrrolidine | | FTIR: N-H Stretch | ~3300-3400 cm⁻¹ (broad) | N/A | ~3300-3400 cm⁻¹ (broad) | | FTIR: O-H Stretch | N/A | N/A | ~3200-3500 cm⁻¹ (very broad) | | FTIR: C=O Stretch | N/A | ~1695 cm⁻¹ (strong) | N/A | | FTIR: C-Cl Stretch | ~650-750 cm⁻¹ | ~650-750 cm⁻¹ | N/A | | Molecular Weight | 119.59 g/mol [11] | 219.71 g/mol | 101.15 g/mol [12] | | MS: M⁺ Isotope Pattern | M⁺, M+2 (~3:1 ratio) | M⁺, M+2 (~3:1 ratio) | M⁺ only |
Analysis and Interpretation
Comparing this compound to its N-Boc derivative reveals several distinct and predictable spectroscopic changes, primarily driven by the introduction of the bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group.
-
¹H NMR : The most obvious addition is a large singlet at approximately 1.47 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[13] Furthermore, the proton on C2 (the chiral center) and the protons on C5 experience a significant downfield shift. This is due to the electron-withdrawing inductive effect of the adjacent carbamate group, which "deshields" these protons, causing them to resonate at a higher frequency.
-
¹³C NMR : The carbon spectrum shows three new signals: the carbamate carbonyl (C=O) at a highly downfield position (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28.5 ppm).[14]
-
FTIR : The most prominent change is the appearance of a very strong, sharp absorption band around 1695 cm⁻¹. This is the classic C=O (Amide I) stretching frequency for a carbamate functional group. Concurrently, the N-H stretching band present in the parent compound disappears, confirming successful protection of the secondary amine.
-
Mass Spectrometry : The molecular weight increases by 100.12 g/mol , corresponding to the mass of the Boc group (C₅H₉O₂). The M⁺/M+2 isotope pattern remains, as the chlorine atom is still present. A common fragmentation pathway is the loss of isobutylene (56 Da) or the entire Boc group.[13]
Replacing the chlorine atom with a hydroxyl group fundamentally alters the electronic and physical properties of the side chain, leading to clear spectroscopic differences.
-
¹H NMR : The protons on the -CH₂- side chain shift slightly upfield. Chlorine is more electronegative than oxygen, but the hydroxyl proton can engage in hydrogen bonding, which complicates direct prediction. However, the most significant change is the appearance of a broad, exchangeable singlet for the -OH proton. Its chemical shift is highly variable and depends on concentration and solvent.[10]
-
¹³C NMR : The carbon of the -CH₂- side chain (now -CH₂OH) experiences a notable downfield shift (from ~48 ppm to ~65 ppm). This may seem counterintuitive, as chlorine is more electronegative. However, the "heavy atom effect" of chlorine in ¹³C NMR often causes an upfield shift for the carbon it's attached to compared to an oxygen-bound carbon.
-
FTIR : The spectrum is now dominated by a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretch of an alcohol, which is broadened due to hydrogen bonding. The C-Cl stretch in the fingerprint region disappears, while a C-O stretch appears around 1050-1150 cm⁻¹.
-
Mass Spectrometry : The molecular weight decreases by 18.44 g/mol . Critically, the M+2 isotope peak, the tell-tale sign of a single chlorine atom, is absent from the mass spectrum.[8] The molecular ion peak will be a single, sharp signal at m/z = 101.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Objective : To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology :
-
Sample Preparation : Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[15]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates.[15]
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.[16]
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time (30-60 minutes) and more scans may be necessary due to the lower natural abundance of ¹³C.[15]
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS.[3]
-
Protocol 2: FTIR Spectroscopy
-
Objective : To identify the functional groups present in the molecule.
-
Methodology (using ATR accessory) :
-
Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[17]
-
Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.[18]
-
Data Acquisition : Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.[19]
-
Data Processing : The instrument software will generate the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Objective : To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a Gas Chromatography (GC-MS) inlet, which provides separation and clean sample introduction.[20] Alternatively, a direct insertion probe can be used.[21]
-
Ionization : The sample molecules in the gas phase are bombarded by a beam of electrons, typically with 70 eV of energy, to generate ions.[6][21]
-
Analysis : The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Interpretation : Analyze the resulting mass spectrum. Identify the molecular ion (M⁺) peak to confirm the molecular weight. Examine the isotopic distribution of the molecular ion to confirm the presence (or absence) of chlorine.[8] Analyze the major fragment ions to gain further structural information.
-
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of how a multi-technique analytical approach provides unambiguous structural evidence. The distinct signatures in NMR, FTIR, and MS—the appearance of a C=O stretch for the N-Boc derivative, the emergence of a broad O-H stretch for the hydroxyl analog, and the telling presence or absence of the M+2 isotope peak in mass spectra—serve as reliable guideposts for the synthetic chemist. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can move forward with confidence in the identity and purity of their compounds, a critical step in the rigorous process of drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-(Hydroxymethyl)pyrrolidine(498-63-5) 1H NMR spectrum [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. benchchem.com [benchchem.com]
- 20. Electron ionization - Wikipedia [en.wikipedia.org]
- 21. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Guide to the Stability of 2-(Chloromethyl)pyrrolidine in Various Solvents
Introduction: The Critical Role of Stability in Early-Phase Drug Development
2-(Chloromethyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics due to the versatile reactivity of its chloromethyl group.[1] The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds.[2][3] However, the very reactivity that makes this intermediate valuable also presents significant challenges to its stability. For researchers, scientists, and drug development professionals, understanding the stability of this compound in different solvent systems is paramount for ensuring the integrity of synthetic pathways, the purity of active pharmaceutical ingredients (APIs), and the reliability of analytical measurements.
This in-depth technical guide provides a comparative assessment of the stability of this compound across a range of common laboratory solvents. We will delve into the mechanistic underpinnings of its degradation, provide detailed experimental protocols for stability assessment, and present a clear comparison of its performance in different solvent environments. This guide is designed to equip researchers with the practical knowledge to make informed decisions on solvent selection, handling, and storage of this reactive intermediate.
Experimental Design: A Rationale-Driven Approach to Solvent Selection
The stability of a reactive molecule like this compound is intrinsically linked to the properties of the solvent in which it is dissolved. The primary degradation pathway for this compound is expected to be nucleophilic substitution at the carbon atom of the chloromethyl group. To comprehensively assess its stability, we selected a panel of solvents that span a range of polarities and proticities, as these characteristics are known to significantly influence the rates of nucleophilic substitution reactions.
Our solvent selection is guided by the following principles:
-
Polar Protic Solvents: These solvents, such as methanol and water, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are also nucleophilic and are expected to directly participate in the degradation of this compound via solvolysis.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds. They are generally less nucleophilic than protic solvents and are often used to facilitate SN2 reactions by solvating cations while leaving the nucleophile relatively "naked" and more reactive. Their impact on the stability of this compound will be a key point of investigation.
-
Nonpolar Aprotic Solvents: Solvents such as toluene and dichloromethane (DCM) have low dielectric constants and are incapable of hydrogen bonding. They are generally considered to be more inert and are expected to provide a more stable environment for this compound.
This selection allows for a systematic evaluation of how solvent properties influence the degradation of this compound, providing a clear guide for its appropriate use in various experimental settings.
Experimental Protocols: A Self-Validating System for Stability Assessment
The following protocols are designed to provide a robust and reproducible method for assessing the stability of this compound. These forced degradation studies are conducted under more severe conditions than typical storage to accelerate degradation and elucidate potential degradation pathways, a critical step in drug development as outlined by ICH guidelines.[4]
Workflow for Stability Assessment
Caption: Experimental workflow for the stability assessment of this compound.
Detailed Methodologies
1. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a relatively inert solvent such as acetonitrile.
-
Aliquot a precise volume (e.g., 1 mL) of the stock solution into multiple amber HPLC vials.
-
Carefully evaporate the acetonitrile under a gentle stream of nitrogen to leave a solid residue of the compound. This ensures that the initial solvent does not interfere with the stability study in the test solvents.
-
To each vial, add 1 mL of the respective test solvent (Methanol, Water, DMF, DMSO, Acetonitrile, Toluene, Dichloromethane).
-
Seal the vials tightly with PTFE-lined caps.
2. Incubation and Sampling:
-
Place all sample vials in a temperature-controlled incubator set at 40°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial for each solvent.
-
Immediately quench the degradation process by diluting the sample 1:10 with the HPLC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
3. HPLC Analysis for Quantification:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, can be employed. For example, a starting composition of 10% acetonitrile ramped up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 210 nm is likely appropriate.
-
Injection Volume: 10 µL.
-
Quantification: The concentration of the remaining this compound is determined by comparing its peak area to a calibration curve prepared from freshly prepared standards.
Data Presentation: A Comparative Overview of Stability
The stability of this compound in each solvent is assessed by monitoring the percentage of the parent compound remaining over time. The results can be summarized in the following table:
| Solvent | Type | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h | Major Degradation Product(s) |
| Methanol | Polar Protic | < 20% | < 5% | Not Detected | 2-(Methoxymethyl)pyrrolidine |
| Water | Polar Protic | < 30% | < 10% | < 2% | 2-(Hydroxymethyl)pyrrolidine |
| DMF | Polar Aprotic | ~ 90% | ~ 75% | ~ 60% | N-formyl-2-(chloromethyl)pyrrolidine (trace) |
| DMSO | Polar Aprotic | > 95% | ~ 90% | ~ 85% | Minimal degradation |
| Acetonitrile | Polar Aprotic | > 98% | > 95% | > 90% | Minimal degradation |
| Toluene | Nonpolar Aprotic | > 99% | > 98% | > 97% | Negligible degradation |
| Dichloromethane | Nonpolar Aprotic | > 99% | > 98% | > 97% | Negligible degradation |
Note: The data presented in this table is hypothetical and intended to illustrate the expected trends based on chemical principles. Actual experimental results may vary.
Discussion: Mechanistic Insights into Degradation Pathways
The observed stability profile of this compound across the different solvents can be rationalized by considering the prevailing reaction mechanisms.
Degradation in Protic Solvents: A Classic SN1/SN2 Scenario
In polar protic solvents like methanol and water, this compound is highly unstable. These solvents can act as nucleophiles, leading to a solvolysis reaction where the chloride ion is displaced by a methoxy or hydroxyl group, respectively. This reaction can proceed through either an SN1 or SN2 pathway, or a combination of both. The polar nature of the solvent stabilizes the charged transition states and intermediates involved in these reactions, thereby accelerating the degradation process.
Relative Stability in Aprotic Solvents
In contrast, this compound exhibits significantly greater stability in aprotic solvents.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): While these solvents are polar, they are generally less nucleophilic than protic solvents. DMSO and acetonitrile, in particular, provide a relatively stable environment. DMF, being a slightly better nucleophile, may show some slow degradation over extended periods. The stability in these solvents makes them suitable for conducting reactions where this compound is used as an electrophile, as they can effectively solvate the accompanying counter-ions without participating in side reactions.
-
Nonpolar Aprotic Solvents (Toluene, Dichloromethane): These solvents provide the most stable environment for this compound. Their low polarity and lack of nucleophilicity minimize the potential for degradation. For long-term storage of solutions, these solvents would be the preferred choice.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Beyond simple solvolysis, another potential degradation pathway, particularly in polar aprotic solvents like DMSO, is an intramolecular rearrangement. Theoretical studies on N-substituted 2-(chloromethyl)pyrrolidines have shown the possibility of ring expansion to form 3-chloropiperidines.[5] This transformation is thought to proceed through a single-step process in DMSO.[5] While this may be a minor pathway compared to solvolysis in protic media, it is a critical consideration for reaction design and impurity profiling.
Conclusion and Recommendations
The stability of this compound is highly dependent on the choice of solvent. For applications requiring the compound to be in solution for extended periods, nonpolar aprotic solvents such as toluene or dichloromethane are the most suitable. For short-term use in reactions, polar aprotic solvents like acetonitrile and DMSO offer a good balance of solubility and stability. The use of polar protic solvents like methanol and water should be avoided unless the intention is to perform a solvolysis reaction, as they lead to rapid degradation of the compound.
This guide provides a framework for understanding and assessing the stability of this compound. By applying the principles and protocols outlined herein, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)pyrrolidine
Introduction: In the landscape of pharmaceutical research and drug development, pyrrolidine derivatives are invaluable scaffolds. Among them, 2-(Chloromethyl)pyrrolidine and its salts serve as critical building blocks for novel therapeutics. However, its utility in synthesis is matched by the critical importance of its responsible handling and disposal. As a halogenated organic compound, improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound waste, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Section 1: Hazard Assessment & Immediate Safety Precautions
Before handling this compound in any capacity, including for disposal, a thorough understanding of its hazard profile is paramount. The primary risks are associated with its reactivity, potential health effects, and environmental impact.
Core Hazards:
-
Health Hazards: this compound and its common hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[1][2][3][4] Analogous compounds are harmful if swallowed.[5][6] The parent compound, pyrrolidine, is corrosive and can cause severe skin burns and eye damage.[5][6]
-
Environmental Hazards: As a halogenated organic compound, its release into the environment must be strictly avoided to prevent contamination of waterways and soil.[1][10][11] Such chemicals are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Personal Protective Equipment (PPE): Proper PPE is non-negotiable. The following table outlines the minimum required equipment for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[9][10] | Protects against splashes and aerosols, which can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[10][11] | Prevents direct skin contact, which can lead to irritation or burns.[2][6] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes on clothing and skin. Flame resistance is a prudent measure due to the potential flammability of the compound.[2][5] |
| Respiratory | Use only within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5] | The compound may cause respiratory irritation.[1][4] A fume hood provides the primary engineering control to minimize inhalation exposure. |
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct classification. This compound waste is considered hazardous and must be managed accordingly from the moment it is generated.[12][14]
Classification: Halogenated Organic Waste This is the single most important classification for disposal. Because the molecule contains a carbon-halogen (C-Cl) bond, it must be segregated into a dedicated halogenated organic waste stream.[15]
-
Expertise & Causality: Halogenated wastes require specific high-temperature incineration with specialized scrubbers.[11] If mixed with non-halogenated waste and incinerated improperly, they can generate highly toxic and persistent environmental pollutants such as dioxins and hydrochloric acid gas. Segregation at the source is a fundamental principle of responsible chemical waste management that prevents this.[15][16]
Chemical Incompatibilities: To prevent dangerous reactions within the waste container, never mix this compound waste with the following:
-
Strong Oxidizing Agents [1]
-
Strong Bases [1]
-
Acids: Keep separate from acidic waste streams to prevent potential exothermic or gas-evolving reactions.[17]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic procedure for managing this compound waste from its point of generation to its final removal by trained professionals.
Step 1: Waste Collection
-
Select an Appropriate Container: Use only a designated hazardous waste container that is compatible with halogenated organic liquids. This is typically a high-density polyethylene (HDPE) carboy or a coated glass bottle. Ensure the container is in good condition, with no leaks or exterior contamination.[8][17]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][17] Clearly write all constituents, including "this compound" and any solvents or other chemicals present in the waste mixture.
-
Transfer Waste: Carefully pour the waste into the container using a funnel, always performing this action inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal the Container: Tightly close the container cap immediately after adding waste.[18][19] It must remain sealed at all times unless waste is actively being added.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8][12][18]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Segregate: Ensure the SAA physically separates halogenated waste from other waste streams like acids, bases, and non-halogenated organics.[16][17]
Step 3: Arranging for Final Disposal
-
Monitor Accumulation: Be aware of your institution's limits on waste accumulation. Regulations typically limit SAA storage to a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[12][14][18]
-
Schedule a Pickup: Once the container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[8][18]
-
Final Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for proper destruction, typically via high-temperature incineration.[1][11]
Section 4: Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action. All personnel should be familiar with these procedures.
Small Spill Cleanup ( <100 mL, contained in a fume hood):
-
Alert & Secure: Alert personnel in the immediate area. Ensure ignition sources are removed.[9][20]
-
Don PPE: Wear the full PPE suite as described in Section 1.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[8][9]
-
Collect: Once fully absorbed, carefully scoop the material into a sealable, puncture-resistant container.
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it as halogenated organic waste.[8][14]
-
Decontaminate: Clean the spill surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.[21]
Large Spill Cleanup ( >100 mL or outside a fume hood):
-
ALERT: Notify nearby personnel and activate the nearest fire alarm if there is a fire or significant vapor risk.
-
CONTACT: Call your institution's emergency number or 911. Report a hazardous chemical spill, providing the chemical name and location. Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.[21][22]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][22] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes in an emergency shower.[1][22] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Section 5: Disposal of Empty Containers
An "empty" container that held this compound must still be handled as hazardous waste until properly decontaminated.
-
Triple Rinse: In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as halogenated organic hazardous waste.[8] Never pour rinsate down the drain.
-
De-face Label: Completely remove or deface the original chemical label on the empty, rinsed container.[14][17]
-
Final Disposal: Allow the container to air dry in the back of the fume hood. Once dry and the label is defaced, it can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.[17]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the lifecycle of this compound waste within the laboratory.
Caption: Decision workflow for managing this compound waste.
Conclusion
The responsible management of chemical waste like this compound is a cornerstone of laboratory safety and environmental stewardship. By adhering to the principles of accurate characterization, strict segregation, proper containment, and emergency preparedness, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a procedural framework; always operate in accordance with your institution's specific Chemical Hygiene Plan and EHS guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 5. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. odu.edu [odu.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. greenfield.com [greenfield.com]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 23. umanitoba.ca [umanitoba.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
